molecular formula C7H16N2 B3021600 N1-Methylcyclohexane-1,4-diamine CAS No. 38362-02-6

N1-Methylcyclohexane-1,4-diamine

Cat. No.: B3021600
CAS No.: 38362-02-6
M. Wt: 128.22 g/mol
InChI Key: OBLKGLNRMMXCFW-UHFFFAOYSA-N
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Description

N1-Methylcyclohexane-1,4-diamine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-methylcyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLKGLNRMMXCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620390
Record name N~1~-Methylcyclohexane-1,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15803-59-5, 38362-02-6
Record name N~1~-Methylcyclohexane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Methylcyclohexane-1,4-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N1-Methylcyclohexane-1,4-diamine is a substituted cycloaliphatic diamine characterized by a cyclohexane ring with a primary amine and a secondary methylamine at the 1 and 4 positions, respectively.[1][2][3] This unique bifunctional structure makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals and advanced polymeric materials.[4] The spatial arrangement of the amine groups, which can exist as cis and trans isomers, significantly influences the physicochemical properties and biological activity of its derivatives.[5] The trans isomer is often favored in materials science for its ability to impart desirable properties like mechanical strength and a high glass transition point in polymers.[6]

This guide provides a comprehensive overview of a viable and robust synthetic pathway to this compound, designed for researchers, scientists, and professionals in drug development and materials science. The described methodology is grounded in established chemical principles and supported by authoritative references.

Strategic Approach to Synthesis: Reductive Amination

The most direct and efficient pathway for the synthesis of this compound is through the reductive amination of a suitable keto-amine precursor.[7] Reductive amination is a powerful and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds, converting a carbonyl group to an amine via an intermediate imine.[8] This one-pot reaction is favored for its high efficiency, mild reaction conditions, and the commercial availability of the necessary reagents.[9]

The proposed synthesis commences with the commercially available and versatile starting material, 4-aminocyclohexanone. This is then reacted with methylamine to form an intermediate imine, which is subsequently reduced in situ to yield the target this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformations in the proposed synthesis of this compound.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 4-Aminocyclohexanone 4-Aminocyclohexanone Imine_Intermediate Imine Intermediate 4-Aminocyclohexanone->Imine_Intermediate Reaction Methylamine Methylamine Methylamine->Imine_Intermediate Reaction N1_Methylcyclohexane_1_4_diamine This compound Imine_Intermediate->N1_Methylcyclohexane_1_4_diamine Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->N1_Methylcyclohexane_1_4_diamine Donates Hydride

Caption: Reductive amination pathway for this compound synthesis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound via reductive amination.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Aminocyclohexanone hydrochloride≥98%Commercially Available
Methylamine (40% in water)ReagentCommercially Available
Sodium cyanoborohydride (NaBH3CN)≥95%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium hydroxide (NaOH)PelletsCommercially Available
Saturated sodium bicarbonate solution-Prepared in-house
Brine-Prepared in-house
Anhydrous sodium sulfate (Na2SO4)GranularCommercially Available

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-aminocyclohexanone hydrochloride (1 equivalent).

  • Dissolution and Basification: Dissolve the starting material in methanol (approximately 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium hydroxide (1 equivalent) in methanol to neutralize the hydrochloride and liberate the free amine.

  • Addition of Methylamine: To the stirred solution, add methylamine (1.1 equivalents, 40% solution in water) dropwise, maintaining the temperature at 0 °C.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • Reduction: Once imine formation is complete, cool the reaction mixture back to 0 °C. In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol and add it slowly to the reaction mixture.

    • Expert Insight: Sodium cyanoborohydride is the reducing agent of choice for this transformation as it is mild enough not to reduce the ketone starting material but is sufficiently reactive to reduce the protonated imine (iminium ion), thus maximizing the yield of the desired product.[8][9]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Adjust the pH of the aqueous residue to >12 with a 2M NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane and methanol containing a small amount of triethylamine to prevent product tailing.

Alternative Synthetic Approaches

While reductive amination is a highly effective method, other synthetic strategies can also be envisioned for the preparation of this compound.

Catalytic Hydrogenation of an Aromatic Precursor

An alternative route involves the catalytic hydrogenation of an appropriately substituted aromatic precursor. This multi-step approach would begin with the monomethylation of p-nitroaniline, followed by the reduction of the nitro group to an amine, and finally, the hydrogenation of the aromatic ring.

G p-Nitroaniline p-Nitroaniline N-Methyl-p-nitroaniline N-Methyl-p-nitroaniline p-Nitroaniline->N-Methyl-p-nitroaniline Methylation N-Methyl-p-phenylenediamine N-Methyl-p-phenylenediamine N-Methyl-p-nitroaniline->N-Methyl-p-phenylenediamine Nitro Reduction (e.g., H2/Pd-C) N1_Methylcyclohexane_1_4_diamine This compound N-Methyl-p-phenylenediamine->N1_Methylcyclohexane_1_4_diamine Ring Hydrogenation (e.g., H2/Rh-C)

Caption: Multi-step synthesis via catalytic hydrogenation of an aromatic precursor.

This pathway, while longer, can be advantageous when scaling up the synthesis, as catalytic hydrogenation processes are often well-suited for industrial applications.[11][12] The hydrogenation of the aromatic ring typically requires more forcing conditions (higher pressure and temperature) and specific catalysts, such as rhodium on carbon, compared to the reduction of the nitro group.[13][14]

Conclusion

The synthesis of this compound is readily achievable through a well-established reductive amination protocol. This method offers high efficiency, operational simplicity, and the use of readily available starting materials. For larger-scale production, a multi-step approach involving the catalytic hydrogenation of an aromatic precursor presents a viable alternative. The choice of synthetic route will ultimately depend on the desired scale of production, available equipment, and economic considerations. This guide provides the necessary foundational knowledge for researchers and developers to successfully synthesize this important chemical intermediate.

References

  • ChemicalBook. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis.
  • Google Patents.
  • ChemicalBook. N-Methyl-cyclohexane-1,4-diamine | 38362-02-6.
  • ChemicalBook. N-Methyl-cyclohexane-1,4-diamine | 38362-02-6.
  • ChemicalBook. trans-1,4-Diaminocyclohexane synthesis.
  • Wikipedia.
  • ResearchGate. Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane | Request PDF.
  • ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development.
  • Chem-Impex. N,N-Dimethyl-cyclohexane-1,4-diamine.
  • AMERICAN ELEMENTS. This compound | CAS 38362-02-6.
  • Google Patents. diaminopropyl-4-methylcyclohexane -1,3-diamine and the use thereof as curing agents for epoxy resins.
  • Google Patents. CN102690204B - Method for preparing cyclohexanediamine.
  • Mettler Toledo.
  • Master Organic Chemistry.
  • Google Patents.
  • Google Patents.
  • The Organic Chemistry Tutor.
  • ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. a.
  • Echemi. N-Methyl-cyclohexane-1,4-diamine.
  • ResearchGate. The hydrogenation of nitrobenzene to aniline: A new mechanism.
  • The Italian Association of Chemical Engineering. Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty.
  • YouTube.
  • Chemistry LibreTexts. Substituted Cyclohexanes.
  • ARKAT USA. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions.

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physicochemical properties of N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N1-Methylcyclohexane-1,4-diamine

Introduction

This compound is a substituted cycloaliphatic diamine that holds potential in various fields, from polymer chemistry to pharmaceutical development. Its structure, featuring a cyclohexane ring with a primary amine and a secondary methylamine at the 1 and 4 positions, imparts a unique combination of basicity, stereochemistry, and reactivity. Understanding its fundamental physicochemical properties is a critical prerequisite for its successful application in research and development. This guide provides a comprehensive overview of these properties, grounded in established analytical principles and methodologies, to support researchers, scientists, and drug development professionals in their work.

Chemical Identity and Core Properties

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This compound is identified by the CAS Number 38362-02-6.[1][2][3] Its molecular structure dictates its fundamental properties.

Caption: 2D Structure of this compound.

The core quantitative properties of the molecule are summarized below. These values are essential for stoichiometric calculations, formulation development, and analytical characterization.

PropertyValueSource(s)
CAS Number 38362-02-6[1][2][3]
Molecular Formula C₇H₁₆N₂[1][4]
Molecular Weight 128.22 g/mol [2][4]
IUPAC Name N¹-methylcyclohexane-1,4-diamine[2][3]
Predicted Density 0.92 ± 0.1 g/cm³[4][5]

Thermodynamic and Physical Properties

The phase behavior and solubility of a compound are critical parameters that influence its handling, purification, and application.

PropertyValueNotes & Source(s)
Boiling Point 85 °C @ 8 mmHg (Torr)[3][4]
Melting Point 330-332 °CNote: This value appears unusually high and may correspond to a salt form (e.g., dihydrochloride). The free base is described as a solid or liquid.[3][4] Further experimental verification is advised.
Physical Form Solid or liquid[2]
Solubility Profile

The solubility of this compound is characteristic of a small organic amine. Its behavior is dictated by the hydrophobic cyclohexane backbone and the two polar, hydrogen-bonding amine groups.

SolventSolubilitySource
WaterPractically insoluble[4]
N,N-DimethylformamideVery soluble[4]
MethanolSoluble[4]
Glacial Acetic AcidSparingly soluble[4]
ChloroformVery slightly soluble[4]

Expert Insight: The low water solubility, despite the presence of two amine groups, is a key consideration. This is attributed to the dominance of the nonpolar cyclohexyl ring. In drug development, this would necessitate formulation strategies such as salt formation to enhance aqueous solubility for potential parenteral administration. For applications in organic synthesis, its solubility in polar aprotic solvents like DMF is advantageous.

Acidity and Basicity: The pKa Values

As a diamine, this compound has two basic centers: the primary amine (-NH₂) and the secondary amine (-NHCH₃). Each has a distinct pKa value corresponding to the acidity of its conjugate acid.

  • Predicted pKa: 10.84 ± 0.40[4]

Expert Insight: This predicted pKa value likely represents the more basic of the two amine groups, which is expected to be the secondary amine due to the electron-donating effect of the methyl group. The two pKa values will be relatively close. At a physiological pH of ~7.4, both amine groups will be predominantly protonated, rendering the molecule dicationic. This is a crucial factor for understanding its interaction with biological targets and for designing relevant buffer systems for in-vitro assays.

Analytical Methodologies and Characterization

Robust analytical methods are essential for confirming the identity, purity, and properties of this compound.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this diamine. Due to the basic nature of amines, which can lead to poor peak shape and column interaction, specific column chemistries or derivatization are often employed.[6][7]

Protocol: Purity Analysis via GC-FID

  • System Preparation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).[7] An amine-specific capillary column, such as a CP-Wax for Volatile Amines or CP-Sil 8 CB for Amines, is recommended to prevent peak tailing.[8][9]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min. Hold at 250 °C for 5 minutes.

    • Detector Temperature: 300 °C

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Causality Behind Choices: The FID detector is chosen for its robustness and near-universal response to organic compounds. The specialized amine column contains a surface treatment that deactivates acidic silanol groups, ensuring symmetrical peaks and accurate quantification.[9] A temperature ramp is used to ensure that any potential impurities with different boiling points are effectively separated and eluted.

Experimental Determination of Water Solubility (OECD 105)

The "Flask Method," as described in the OECD Guideline 105, is a standard protocol for determining the water solubility of substances.[10][11][12]

solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to water B Stir at constant T (e.g., 20°C) for >24h A->B C Allow phases to separate B->C D Centrifuge/ Filter sample C->D E Quantify concentration (e.g., by GC) D->E

Caption: Workflow for Water Solubility Determination (OECD 105 Flask Method).

Protocol: Water Solubility via Flask Method

  • Preliminary Test: Add small, successive amounts of the compound to a known volume of water to estimate the approximate solubility. This informs the amount to be used in the main test.

  • Equilibration: Add an excess amount of this compound to a flask containing purified water (e.g., Type I). The amount should be sufficient to ensure a saturated solution with undissolved solid/liquid remaining.

  • Stirring: Seal the flask and stir at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for at least 24 hours to ensure equilibrium is reached.[10][12]

  • Phase Separation: After stirring, allow the mixture to stand at the same temperature to let the undissolved material settle.

  • Sampling & Analysis: Carefully take an aliquot of the clear, supernatant aqueous phase. To ensure no solid particles are transferred, centrifugation or filtration is required.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as GC-FID with an external calibration curve.

Trustworthiness: This protocol is self-validating because taking samples at different time points (e.g., 24h, 48h) should yield the same concentration, confirming that equilibrium has been achieved. The use of a validated, specific analytical method for quantification ensures accuracy.

Experimental Determination of pKa

Potentiometric titration is a highly reliable and common method for determining the pKa of amines.[13][14]

pka_workflow A Dissolve amine in water/co-solvent C Titrate with standardized acid (e.g., HCl) A->C B Calibrate pH electrode B->C D Record pH vs. volume of titrant C->D E Plot titration curve D->E F Determine equivalence points E->F G Calculate pKa values (pH at half-equivalence) F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol: pKa by Potentiometric Titration

  • Solution Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 0.01 M). Due to its low water solubility, a co-solvent like methanol may be required, although this will yield an apparent pKa (pKa*) specific to that solvent system.

  • System Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated combination pH electrode connected to a pH meter.

  • Titration: Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.[15]

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of HCl added. The resulting titration curve will show two inflection points, corresponding to the two equivalence points for the diamine. The pKa values are determined from the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at the point where 1.5 equivalents of acid have been added, and the second, higher pKa (pKa₂) is the pH at the 0.5 equivalent point.

Safety and Handling

Proper handling is paramount when working with any chemical. This compound is classified as a corrosive substance.

  • GHS Pictogram: GHS05 (Corrosion)[2]

  • Signal Word: Danger[2]

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]

  • Precautionary Statements: P280 (Wear protective gloves/clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[2]

Storage Recommendations: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated (4°C) is recommended, with protection from light.[2][3]

Applications and Context

While specific applications for this compound are not extensively documented in public literature, its structural parent, cyclohexane-1,4-diamine, serves as a valuable proxy. This parent compound is a key monomer in the production of high-performance polyamides and polyurethanes, where it imparts thermal stability and mechanical strength to the polymer backbone.[16] It is also used as a chemical linker, particularly in the synthesis of PROTACs (Proteolysis-targeting chimeras) for targeted protein degradation in drug discovery.[17] The N-methylation of one amine group, as in the title compound, modifies the reactivity and steric hindrance, suggesting its utility as a specialized building block for creating asymmetrical structures or fine-tuning the basicity and nucleophilicity in advanced materials and pharmaceutical intermediates.

References

  • This compound | CAS 38362-02-6. AMERICAN ELEMENTS. [Link]

  • A Rapid Gas Chromatographic Analysis of Diastereomeric Diamines. Journal of Chromatographic Science. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1 Test No.
  • Purity of Ethylene Diamine by GC-FID. Vitas.no. [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. [Link]

  • (1R,4R)-N1-Methylcyclohexane-1,4-diamine dihydrochloride. ChemBK. [Link]

  • Test No. 105: Water Solubility. OECD. [Link]

  • Analysis of diamines in water. Agilent. [Link]

  • OECD Guidelines for the Testing of Chemicals. OECD. [Link]

  • OECD Guidelines for Testing Chemicals. Pure. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

  • Analysis of impurities in ethylene diamine. Agilent. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI. [Link]

  • Detailed procedure for calculating pKa. DOI. [Link]

  • N1-methylcyclohexane-1,2-diamine. PubChem. [Link]

  • Preparation of trans cyclohexane 1,4-diamine.

Sources

N1-Methylcyclohexane-1,4-diamine CAS number 38362-02-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N1-Methylcyclohexane-1,4-diamine in Drug Discovery

Foreword

To the researchers, scientists, and innovators in drug development, this document serves as a technical guide on this compound (CAS 38362-02-6). The landscape of medicinal chemistry is perpetually evolving, demanding molecular scaffolds that offer a precise balance of rigidity, three-dimensionality, and synthetic versatility. While this compound itself is a discretely cataloged chemical entity, its true potential is best understood through the lens of its parent structure, the cyclohexane-1,4-diamine scaffold. This guide will delve into the known specifics of the title compound and extrapolate its utility by examining the well-documented roles of its analogs in creating sophisticated therapeutic agents. As a senior application scientist, my objective is to not only present data but to illuminate the strategic thinking behind its application in modern drug discovery workflows.

Core Molecular Profile of this compound

This compound is an aliphatic diamine characterized by a cyclohexane ring, which imparts conformational restriction, and two amine groups at the 1 and 4 positions. The presence of a single N-methyl group breaks the molecule's symmetry, creating distinct primary and secondary amine functionalities. This structural nuance is critical, as it allows for selective chemical modifications, a highly desirable trait for building complex molecular architectures.

Physicochemical and Structural Properties

A comprehensive understanding of a molecule's physical and chemical properties is the bedrock of its application in synthesis and formulation. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 38362-02-6[1][2][3]
Molecular Formula C₇H₁₆N₂[1][4][5]
Molecular Weight 128.22 g/mol [1][4][5]
IUPAC Name N¹-methylcyclohexane-1,4-diamine[1][2]
Appearance White or off-white powder, crystalline powder, or liquid[1][2][4]
Boiling Point 85 °C @ 8 mmHg (Torr)[2][4]
Melting Point 330-332 °C (Note: This appears unusually high and may be decomposition)[2][4]
Density ~0.92 g/cm³[4]
Solubility Very soluble in N,N-Dimethylformamide (DMF) and methanol. Sparingly soluble in glacial acetic acid. Very slightly soluble in chloroform. Practically insoluble in water.[4]
pKa 10.84 ± 0.40 (Predicted)[4]
InChI Key OBLKGLNRMMXCFW-UHFFFAOYSA-N[1][2]

Causality Insight: The differential reactivity of the primary (NH₂) and secondary (NH-CH₃) amines is the most significant feature of this molecule. The secondary amine is less nucleophilic due to the electron-donating and sterically hindering effect of the methyl group. This allows for chemoselective reactions, where the primary amine can be targeted with specific protecting groups or reacted under milder conditions before modifying the secondary amine, or vice-versa.

Synthesis Strategy: A Plausible Approach

Proposed Synthesis Workflow

This protocol is a self-validating system, with purification and analytical checks at each key stage to ensure the integrity of the intermediates and the final product.

Step 1: Protection of a Diamine Precursor

  • Rationale: To achieve mono-N-methylation, one of the two amine groups on a starting material like trans-cyclohexane-1,4-diamine must be protected. The Boc (tert-butyloxycarbonyl) group is an excellent choice due to its stability in many reaction conditions and its straightforward removal under acidic conditions.

  • Protocol:

    • Dissolve trans-cyclohexane-1,4-diamine (1 eq) in a suitable solvent like dichloromethane (DCM).

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup and purify the resulting mono-Boc-protected diamine by column chromatography.

Step 2: N-Methylation

  • Rationale: The Eschweiler-Clarke reaction is a classic and high-yielding method for methylating a primary amine in the presence of a protected amine. It uses formaldehyde as the carbon source and formic acid as the reducing agent.

  • Protocol:

    • Dissolve the mono-Boc-protected diamine (1 eq) in formic acid (excess).

    • Add aqueous formaldehyde (1.5-2.0 eq) and heat the mixture to 80-100 °C for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture, basify with NaOH to pH > 10, and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer, concentrate, and purify the N-methylated, Boc-protected intermediate.

Step 3: Deprotection

  • Rationale: The final step is the removal of the Boc protecting group to yield the target compound. This is reliably achieved under acidic conditions.

  • Protocol:

    • Dissolve the purified intermediate from Step 2 in a solvent such as DCM or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • The resulting salt can be neutralized with a base to yield the free diamine, this compound.

Synthesis and Verification Workflow Diagram

G cluster_0 Step 1: Mono-Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection & Final Product start Cyclohexane-1,4-diamine protect React with Boc₂O start->protect intermediate1 Mono-Boc Protected Diamine protect->intermediate1 qc1 QC Check (TLC, NMR) intermediate1->qc1 methylate Eschweiler-Clarke Reaction (HCHO, HCOOH) qc1->methylate intermediate2 Boc-Protected N-Methyl Diamine methylate->intermediate2 qc2 QC Check (LC-MS, NMR) intermediate2->qc2 deprotect Acidic Deprotection (TFA or HCl) qc2->deprotect final_product This compound deprotect->final_product qc3 Final QC (NMR, HRMS, Purity) final_product->qc3

Caption: Proposed synthesis and quality control workflow for this compound.

The Cyclohexane-1,4-diamine Scaffold in Drug Development

While direct applications of this compound are not extensively published, the parent scaffold is a validated and powerful component in medicinal chemistry.[6] Its rigid, three-dimensional structure makes it an ideal "scaffold" to which pharmacophoric elements can be attached, allowing for precise spatial orientation of functional groups that interact with biological targets.[6]

Role as a Conformationally Restricted Linker

In drug design, entropy plays a crucial role. A flexible linker between two binding fragments pays a high entropic penalty upon binding to a target, as it loses its conformational freedom. By contrast, a rigid linker like cyclohexane-1,4-diamine already exists in a limited number of conformations (primarily chair forms).[6] Incorporating this scaffold into a molecule pre-organizes the pharmacophoric groups, reducing the entropic penalty of binding and potentially leading to a significant increase in potency.[6]

G cluster_0 Flexible Linker cluster_1 Rigid Scaffold (e.g., Cyclohexane Diamine) a Pharmacophore A linker_flex High Conformational Freedom a->linker_flex b Pharmacophore B linker_flex->b entropy_high High Entropic Penalty Upon Binding linker_flex->entropy_high c Pharmacophore A linker_rigid Pre-organized Low Conformational Freedom c->linker_rigid d Pharmacophore B linker_rigid->d entropy_low Low Entropic Penalty Upon Binding (Higher Affinity) linker_rigid->entropy_low

Caption: Thermodynamic advantage of a rigid scaffold over a flexible linker in drug design.

Exemplary Application: Allosteric MALT1 Inhibitors

A compelling, field-proven example of this scaffold's utility comes from the discovery of allosteric inhibitors for Mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1).[7] MALT1 is a promising therapeutic target for B-cell lymphomas and certain autoimmune diseases.[7] Researchers successfully developed potent inhibitors based on a (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamine core.[7]

  • Causality: In this work, the cyclohexane ring acted as a rigid spacer to optimally position two aryl groups, which were found to bind to an induced allosteric site on the MALT1 protein.[7] The stereochemistry of the diamine (cis vs. trans) was critical for achieving the correct vector and distance between the interacting moieties. This highlights the importance of stereochemical control when using this scaffold. The resulting compounds showed excellent selectivity and favorable in-vivo pharmacokinetic profiles, making them promising leads for further development.[7]

Exemplary Application: PROTAC Linkers

The cyclohexane-1,4-diamine moiety is also used as a linker component in Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and ligase-binding moieties is not just a passive spacer; its conformation, rigidity, and length are critical for forming a productive ternary complex. The cyclohexane unit provides a rigid, non-planar element that can help achieve the necessary geometry for efficient ubiquitination.[8][9]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The information is derived from available Safety Data Sheets (SDS).

  • Hazard Identification : The compound is classified as corrosive.[1][2] The primary hazard statement is H314: Causes severe skin burns and eye damage.[1][10] It carries the GHS05 pictogram.[1][2]

  • Precautionary Measures :

    • P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[1][10]

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][10]

    • P310 : Immediately call a POISON CENTER or doctor/physician.[1]

  • Storage : Store in a tightly sealed container in a dry, well-ventilated place.[11][12] Recommended storage conditions are often at room temperature or 4°C, kept in a dark place under an inert atmosphere to prevent degradation.[1][2][12]

  • Incompatible Materials : Avoid strong oxidizing agents.[11]

Trustworthiness Insight: The protocols and safety guidelines presented are based on established chemical principles and standardized safety data. Adherence to these procedures is a self-validating system for ensuring both experimental success and, more importantly, personnel safety. Always consult the most recent SDS from your specific supplier before handling this chemical.[11][13]

Conclusion and Future Outlook

This compound, with its distinct primary and secondary amine functionalities on a conformationally restricted core, represents a valuable, albeit underutilized, building block for medicinal chemistry. While direct literature is sparse, its true potential is illuminated by the extensive and successful application of the parent cyclohexane-1,4-diamine scaffold.

For the drug development professional, this molecule offers an entry point into creating libraries of compounds with high sp³ character and well-defined three-dimensional shapes. Its strategic value lies in its ability to serve as a rigid linker to reduce the entropic cost of binding, as a scaffold for orienting pharmacophores with stereochemical precision, and as a versatile intermediate for complex syntheses. The future application of this and related diamines will likely continue to expand, particularly in areas like targeted protein degradation and the design of inhibitors for complex protein-protein interactions, where precise control over molecular geometry is paramount.

References

  • Sigma-Aldrich. This compound | 38362-02-6. [1]

  • Chemscene. This compound | 38362-02-6. [2]

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  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - N,N-Dimethylcyclohexane-1,4-diamine. [10]

  • Schiesser, S. et al. (2022). Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. European Journal of Medicinal Chemistry. [7]

  • MedChemExpress. Cyclohexane-1,4-diamine (1,4-Diaminocyclohexane) | PROTAC Linker. [8]

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  • Fisher Scientific. SAFETY DATA SHEET (Alternative). [13]

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An In-Depth Technical Guide to the Structure Elucidation of N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of N1-Methylcyclohexane-1,4-diamine. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical methods. Instead, it offers a strategic workflow, detailing the rationale behind experimental choices and the logic of data integration. By synergistically employing Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, we present a self-validating system for the unambiguous confirmation of the target structure, including its stereochemistry. This guide is grounded in established spectroscopic principles and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge

This compound (C₇H₁₆N₂) is a diamine derivative of the versatile cyclohexane scaffold.[1][2][3] Its structure, featuring a primary amine, a secondary amine, and a methyl group on a cyclohexane ring, presents a unique analytical puzzle.[1][2][3] The key challenges in its structure elucidation lie in:

  • Confirming the presence and nature of both primary and secondary amine functionalities.

  • Precisely locating the methyl group on one of the nitrogen atoms.

  • Establishing the connectivity of the substituents to the cyclohexane ring at the 1 and 4 positions.

  • Determining the stereochemical relationship (cis or trans) of the two amine groups.

This guide outlines a logical and efficient workflow to address these challenges, ensuring a high degree of confidence in the final structural assignment.

Strategic Workflow for Structure Elucidation

A robust structure elucidation process relies on the convergence of data from multiple orthogonal techniques. Our approach is designed to build a complete and self-consistent picture of the molecule, where each piece of spectroscopic evidence corroborates the others.

workflow cluster_preliminary Preliminary Analysis cluster_nmr Detailed Structural Analysis cluster_final Structure Confirmation FTIR FTIR Spectroscopy (Functional Group ID) MS Mass Spectrometry (Molecular Weight & Formula) FTIR->MS Provides functional group context for MS Integration Data Integration & Final Structure (Including Stereochemistry) NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Proton/Carbon Environments) MS->NMR_1D Confirms molecular formula for NMR analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Correlations) NMR_1D->NMR_2D Identifies spins for 2D correlation experiments NMR_2D->Integration Defines the molecular scaffold and substituent placement fragmentation cluster_mol cluster_frags Molecule [C₇H₁₆N₂]⁺˙ m/z = 128 Frag1 [C₆H₁₂N]⁺ m/z = 98 Molecule->Frag1 Loss of CH₃NH₂ Frag2 [C₂H₆N]⁺ m/z = 44 Molecule->Frag2 α-cleavage at C1-C2 Frag3 [C₆H₁₁NH₂]⁺˙ m/z = 99 Molecule->Frag3 Loss of C₂H₅

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS (Electron Ionization)

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph.

  • Separation: The sample is vaporized and separated from any impurities on a suitable GC column (e.g., a non-polar DB-5ms column).

  • Ionization: The eluted compound enters the mass spectrometer and is ionized by electron impact (typically at 70 eV).

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

High-Resolution Analysis: Assembling the Structure with NMR

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments will allow us to map out the complete carbon-hydrogen framework and confirm the connectivity.

1D NMR Spectroscopy: A First Look at the Proton and Carbon Environments

¹H NMR Spectroscopy: This technique provides information on the number of different proton environments and their neighboring protons.

Predicted ¹H NMR Data (based on online predictors and analysis of similar structures): [2][4]

Predicted δ (ppm) Multiplicity Integration Assignment Rationale
~2.7-2.9 m 1H H-1 Methine proton attached to the secondary amine, deshielded.
~2.5-2.7 m 1H H-4 Methine proton attached to the primary amine, deshielded.
~2.4 s 3H N-CH₃ Singlet for the methyl group on the nitrogen. [5]
~1.8-2.0 m 4H H-2, H-6 (axial & equatorial) Cyclohexane ring protons adjacent to the amine-bearing carbons.
~1.2-1.4 m 4H H-3, H-5 (axial & equatorial) Cyclohexane ring protons.

| variable | br s | 3H | -NH₂ and -NH | Broad, exchangeable protons of the amine groups. Disappears upon D₂O shake. [6]|

Stereochemistry Note: The chemical shifts of the cyclohexane protons will be highly dependent on their axial or equatorial orientation and whether the diamine is the cis or trans isomer. In the more stable chair conformation, equatorial protons typically resonate at a lower field (higher ppm) than their axial counterparts. [7][8]The trans isomer is expected to exist predominantly in a diequatorial conformation, leading to more complex splitting patterns for the ring protons compared to the cis isomer, which would have one axial and one equatorial substituent. [9][10] ¹³C NMR and DEPT Spectroscopy: These techniques reveal the number of unique carbon environments and the number of protons attached to each carbon.

Predicted ¹³C NMR Data (based on online predictors): [3][10][11][12]

Predicted δ (ppm) DEPT-135 Assignment Rationale
~58-60 CH C-1 Carbon attached to the secondary amine, deshielded. [5]
~48-50 CH C-4 Carbon attached to the primary amine, deshielded.
~33-35 CH₂ C-2, C-6 Carbons adjacent to the amine-bearing carbons.
~30-32 CH₃ N-CH₃ Methyl carbon attached to nitrogen.

| ~28-30 | CH₂ | C-3, C-5 | Remaining cyclohexane carbons. |

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A D₂O exchange experiment should also be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum to identify the N-H protons.

  • ¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Integrate the ¹H NMR signals and analyze the multiplicities. Correlate the ¹³C signals with the DEPT spectra to determine the carbon types.

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are essential for unambiguously connecting the protons and carbons within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of the cyclohexane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is the key experiment for confirming the overall structure, such as the connection of the N-methyl group to C-1 and the connectivity of the amine groups to the cyclohexane ring.

Predicted Key 2D NMR Correlations:

Figure 3: Key predicted 2D NMR correlations for this compound.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for 1D NMR.

  • Data Acquisition: Acquire a suite of 2D NMR spectra, including COSY, HSQC, and HMBC, using standard pulse programs on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • HSQC: Assign each carbon signal to its directly attached proton(s).

    • COSY: Trace the proton-proton connectivities around the cyclohexane ring.

    • HMBC: Look for key long-range correlations, particularly the correlation between the N-methyl protons and C-1, and correlations from H-1 and H-4 to the adjacent ring carbons, to confirm the 1,4-substitution pattern.

Data Integration and Final Structure Confirmation

The final step is to integrate all the spectroscopic data to build a conclusive structural argument.

  • FTIR confirms the presence of primary and secondary amine groups.

  • MS establishes the molecular formula (C₇H₁₆N₂) and provides fragmentation data consistent with an N-methylated cyclohexanediamine structure.

  • ¹H and ¹³C NMR provide the number of unique proton and carbon environments, consistent with the proposed structure. The chemical shift of the N-methyl singlet confirms its attachment to a nitrogen.

  • COSY traces the six-membered ring structure.

  • HSQC links the proton and carbon signals of the ring and the methyl group.

  • HMBC provides the definitive long-range correlations that lock the structure in place: the N-methyl protons will show a correlation to C-1, and the methine protons H-1 and H-4 will show correlations to their neighboring carbons, confirming the 1,4-disubstitution pattern.

  • Stereochemistry is inferred from the coupling constants and chemical shifts of the cyclohexane ring protons in the ¹H NMR spectrum. A detailed analysis of the coupling patterns, aided by conformational analysis, can distinguish between the cis and trans isomers.

Conclusion: A Self-Validating Approach

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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  • Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terent'ev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541–546. [Link]

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Spectroscopic Blueprint of N1-Methylcyclohexane-1,4-diamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structure of a Versatile Diamine

N1-Methylcyclohexane-1,4-diamine, a saturated cyclic diamine, presents a unique scaffold with significant potential in medicinal chemistry and materials science. Its structural features—a cyclohexane ring conferring conformational rigidity, a primary amine for diverse functionalization, and a secondary amine introducing asymmetry—make it a compelling building block. Accurate and comprehensive structural elucidation is paramount for its effective application. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct, publicly available spectral data for this specific compound is limited, this guide will leverage established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework for its characterization. This approach not only offers a blueprint for identifying this compound but also serves as a practical guide for the spectroscopic analysis of related small molecules.

The Molecular Architecture: A Starting Point for Spectroscopic Prediction

To logically predict the spectroscopic output, we must first visualize the molecule's structure and its inherent symmetries, or lack thereof.

Figure 1. Molecular structure of this compound.

The numbering of the cyclohexane ring is crucial for the assignment of NMR signals. The presence of two different amine groups at positions 1 and 4 breaks the symmetry of the cyclohexane ring, leading to a more complex set of signals than in unsubstituted cyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons on the cyclohexane ring. The chair conformation of the cyclohexane ring will result in distinct signals for axial and equatorial protons.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Prediction
NH ₂ (primary amine)1.0 - 2.5Broad singlet2HThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange.
NH (secondary amine)0.8 - 2.0Broad singlet1HSimilar to the primary amine proton, this signal is expected to be a broad singlet and its position can vary.
CH -N (methine at C1)2.5 - 3.0Multiplet1HThis proton is deshielded by the adjacent nitrogen atom. The multiplicity will be complex due to coupling with the adjacent methylene protons.
CH -N (methine at C4)2.4 - 2.9Multiplet1HSimilar to the C1 proton, it is deshielded by the nitrogen. Its chemical environment is slightly different from the C1 proton due to the N-methyl group at the other end.
CH ₂ (cyclohexane ring)1.0 - 2.0Multiplets8HThe cyclohexane methylene protons will appear as a complex series of overlapping multiplets. Axial and equatorial protons will have different chemical shifts.
N-CH ₃ (N-methyl)2.2 - 2.6Singlet3HN-methyl groups typically appear as a sharp singlet in this region.[1][2]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts of the N-H protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the N-H protons, a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the N-H protons will disappear or significantly decrease in intensity.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will provide information about the number of non-equivalent carbons and their chemical environment. Due to the lack of symmetry, seven distinct carbon signals are expected.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C 1 (CH-N)55 - 65The carbon atom bonded to the secondary amine will be significantly deshielded.[1]
C 4 (CH-N)45 - 55The carbon atom bonded to the primary amine will also be deshielded, but likely to a lesser extent than C1.
C 2, C 630 - 40These methylene carbons are adjacent to the C1 methine and will be influenced by the nitrogen atom.
C 3, C 525 - 35These methylene carbons are beta to the nitrogen atoms and will be less deshielded.
N-C H₃30 - 40The N-methyl carbon typically appears in this region.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer.

  • Acquisition Parameters:

    • A standard proton-decoupled ¹³C NMR experiment should be performed to obtain singlets for all carbon atoms.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be conducted to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the N-H and C-N bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale for Prediction
3300 - 3500N-H stretch (primary amine)MediumPrimary amines typically show two bands in this region (asymmetric and symmetric stretching).[3][4][5]
3300 - 3400N-H stretch (secondary amine)Weak-MediumSecondary amines show a single N-H stretching band.[4][6][7]
2920 - 2950C-H stretch (cyclohexane)StrongCharacteristic stretching vibrations of sp³ C-H bonds.
2850 - 2870C-H stretch (cyclohexane)StrongCharacteristic stretching vibrations of sp³ C-H bonds.
~2800C-H stretch (N-methyl)MediumA characteristic peak for the symmetric stretching of an N-methyl group often appears just below the main C-H stretching region.[7]
1580 - 1650N-H bend (primary amine)MediumScissoring vibration of the -NH₂ group.[4][5]
1440 - 1470C-H bend (cyclohexane)MediumMethylene scissoring vibrations.
1000 - 1250C-N stretch (aliphatic amine)Medium-WeakThe C-N stretching vibrations for both the primary and secondary amines are expected in this region.[4][6]
650 - 900N-H wag (primary & secondary amines)Broad, StrongOut-of-plane bending of the N-H bonds.[4][7]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum of the empty sample holder (or pure solvent) should be recorded first, followed by the spectrum of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₇H₁₆N₂. The molecular weight is 128.22 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 128. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our prediction.[2][8]

  • Key Fragmentation Pathways: Aliphatic amines undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[9][10][11]

    cluster_0 This compound (M+, m/z = 128) cluster_1 Alpha-Cleavage at C1-C2/C1-C6 cluster_2 Alpha-Cleavage at C4-C3/C4-C5 cluster_3 Alpha-Cleavage at N1-CH3 M [C7H16N2]⁺˙ F1 [C6H13N2]⁺ m/z = 113 M->F1 Loss of CH3 radical F3 [C2H6N]⁺ m/z = 44 M->F3 Loss of C5H10N radical F5 [C6H13N2]⁺ m/z = 113 M->F5 Loss of CH3 radical F2 [CH3]˙ F4 [C5H10N]˙ F6 [CH3]˙

    Figure 2. Predicted major fragmentation pathways of this compound.

Predicted Key Fragments:

m/z Proposed Fragment Formation Pathway
128[C₇H₁₆N₂]⁺˙Molecular Ion
113[C₆H₁₃N₂]⁺Loss of a methyl radical from the N-methyl group or the cyclohexane ring.
84[C₅H₁₀N]⁺α-cleavage at the C4 position with loss of the CH₂NH₂ radical.
70[C₄H₈N]⁺Further fragmentation of larger ions.
58[C₃H₈N]⁺α-cleavage at the C1 position with loss of a C₄H₇N radical.
44[C₂H₆N]⁺α-cleavage at the C4 position leading to the [CH₂=NHCH₃]⁺ ion.
30[CH₄N]⁺α-cleavage at the C1 position leading to the [CH₂=NH₂]⁺ ion.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion: A Predictive Toolkit for Structural Confirmation

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging fundamental principles and data from analogous structures, we have constructed a detailed blueprint of its expected NMR, IR, and MS spectra. This information will be invaluable for researchers in confirming the synthesis of this compound and in quality control processes. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. As with any predictive analysis, experimental verification is the ultimate confirmation of structure. This guide serves as a robust framework to facilitate that verification, accelerating research and development in the many fields where this versatile diamine may find application.

References

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  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. [Link]

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  • ResearchGate. Selected 13C NMR chemical shifts (ppm) for compounds 1-6. [Link]

  • YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. [Link]

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Navigating the Solvent Landscape: A Technical Guide to the Solubility of N1-Methylcyclohexane-1,4-diamine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the intricate process of drug discovery and development, the selection of an appropriate solvent system is a pivotal decision that can profoundly influence the success of a pharmaceutical candidate. The solubility of an active pharmaceutical ingredient (API) and its intermediates in various organic solvents governs critical parameters ranging from reaction kinetics and purification efficiency to formulation stability and bioavailability. N1-Methylcyclohexane-1,4-diamine, a versatile building block in medicinal chemistry, presents a unique solubility profile that warrants a detailed investigation. This technical guide provides an in-depth analysis of the solubility of this compound in a range of organic solvents, offering a foundational understanding for researchers, scientists, and drug development professionals. By elucidating the interplay between the molecular structure of this diamine and the physicochemical properties of solvents, this document aims to empower scientists to make informed decisions, thereby accelerating the journey from laboratory synthesis to clinical application.

Physicochemical Profile of this compound

This compound (CAS No: 38362-02-6) is a cyclic diamine with a molecular weight of 128.22 g/mol .[1] Its structure, featuring a cyclohexane ring, a primary amine, and a secondary amine, imparts a combination of lipophilic and hydrophilic characteristics. This dual nature is central to its solubility behavior.

PropertyValueSource
Molecular Formula C7H16N2[1]
Molecular Weight 128.22 g/mol [1]
Appearance White or off-white powder or crystalline powder[1]
Boiling Point 85 °C (at 8 Torr)[1]
pKa 10.84 ± 0.40[1]

Qualitative Solubility Profile

Publicly available data provides a qualitative overview of the solubility of this compound in several common organic solvents. This information serves as a valuable starting point for solvent screening.

SolventQualitative Solubility
N,N-Dimethylformamide (DMF)Very Soluble[1]
MethanolSoluble[1]
Glacial Acetic AcidSparingly Soluble[1]
ChloroformVery Slightly Soluble[1]
WaterPractically Insoluble[1]

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound is dictated by the balance of its nonpolar cyclohexane ring and the polar primary and secondary amine groups, which are capable of hydrogen bonding.

Polar Protic Solvents

This class of solvents, which includes alcohols like methanol and ethanol, possesses a hydrogen atom bonded to an electronegative atom and can act as both hydrogen bond donors and acceptors.

  • Methanol: The observed "soluble" nature of this compound in methanol can be attributed to the strong hydrogen bonding interactions between the amine groups of the solute and the hydroxyl group of the solvent.[1]

  • Ethanol and other longer-chain alcohols: Solubility is expected to decrease as the alkyl chain length of the alcohol increases. The larger nonpolar portion of these solvents will have a less favorable interaction with the polar amine groups.

Polar Aprotic Solvents

These solvents, such as N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), have a large dipole moment but lack an acidic proton. They can act as hydrogen bond acceptors.

  • N,N-Dimethylformamide (DMF): The "very soluble" classification in DMF highlights the strong dipole-dipole interactions and the ability of the DMF carbonyl oxygen to act as a hydrogen bond acceptor for the amine protons of this compound.[1]

  • Acetonitrile: Acetonitrile is a less polar aprotic solvent compared to DMF. While some solubility is expected due to dipole-dipole interactions, it is likely to be lower than in DMF.

Nonpolar Solvents

Nonpolar solvents, such as hexane and toluene, lack a significant dipole moment and cannot engage in hydrogen bonding.

  • Hexane and other aliphatic hydrocarbons: Due to the predominantly nonpolar nature of these solvents, the solubility of this compound is expected to be very low. The energy required to break the hydrogen bonds between the diamine molecules would not be compensated by the weak van der Waals forces with the solvent.

  • Toluene and other aromatic hydrocarbons: The polarizability of the aromatic ring in toluene might lead to slightly better solvation of the cyclohexane ring of the diamine compared to aliphatic hydrocarbons, but overall solubility is still anticipated to be low.

Chlorinated Solvents
  • Chloroform: The "very slightly soluble" description in chloroform is consistent with the weakly acidic nature of the chloroform proton, which can form a weak hydrogen bond with the amine nitrogen atoms.[1] However, the overall polarity of chloroform is not high enough to effectively solvate the polar amine groups.

The interplay of these factors is visually represented in the following diagram:

G cluster_solute This compound cluster_solvents Organic Solvents Solute Cyclohexane Ring (Nonpolar) + Primary & Secondary Amines (Polar, H-bonding) Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-bonding (High Solubility) Aprotic Polar Aprotic (e.g., DMF) Solute->Aprotic Dipole-Dipole & H-bond Accepting (Very High Solubility) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Weak van der Waals (Low Solubility) Chlorinated Chlorinated (e.g., Chloroform) Solute->Chlorinated Weak H-bonding (Slight Solubility)

Caption: Relationship between solvent properties and solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or magnetic stirrer with hotplate

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Glass syringes

  • Volumetric flasks

  • Drying oven or vacuum oven

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G start Start step1 Add excess this compound to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature with vigorous agitation for 24-48 hours. step1->step2 step3 Allow the solution to settle, ensuring a clear supernatant with undissolved solid. step2->step3 step4 Withdraw a known volume of the supernatant using a syringe and filter. step3->step4 step5 Transfer the filtered aliquot to a pre-weighed, labeled vial. step4->step5 step6 Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature. step5->step6 step7 Weigh the vial containing the dried solute. step6->step7 step8 Calculate the solubility (e.g., in g/100 mL or mg/mL). step7->step8 end End step8->end

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. An excess is confirmed by the presence of undissolved solid material after equilibration.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature orbital shaker or on a magnetic stirrer.

    • Agitate the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection:

    • After equilibration, cease agitation and allow the undissolved solid to settle, resulting in a clear supernatant.

    • Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe to avoid precipitation.

    • Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed vial.

  • Solvent Evaporation and Measurement:

    • Evaporate the solvent from the vial. This can be achieved by using a gentle stream of inert gas (e.g., nitrogen) or by placing the vial in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation of the solute.

    • Once the solvent is completely removed and the solute is dry, allow the vial to cool to room temperature in a desiccator.

    • Weigh the vial containing the dried this compound.

  • Calculation:

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of aliquot in mL) * 100

Self-Validating System and Trustworthiness

To ensure the reliability of the obtained solubility data, the following measures should be implemented:

  • Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 36, and 48 hours) to confirm that the measured solubility does not change, indicating that equilibrium has been reached.

  • Triplicate Measurements: All experiments should be performed in triplicate to assess the precision of the method and to identify any outliers.

  • Purity of Materials: The purity of both the this compound and the solvents should be verified before use, as impurities can significantly affect solubility.

  • Temperature Control: The temperature of the system must be strictly controlled throughout the experiment, as solubility is highly temperature-dependent.

Implications for Drug Development

A thorough understanding of the solubility of this compound is paramount for its effective utilization in pharmaceutical R&D.

  • Synthesis and Purification: Knowledge of solubility in various solvents allows for the selection of optimal solvent systems for chemical reactions, enabling efficient product formation and minimizing side reactions. Furthermore, it is critical for developing effective crystallization and chromatographic purification methods.

  • Formulation Development: For APIs derived from this compound, solubility data is essential for designing appropriate dosage forms. It informs the choice of excipients and delivery systems to ensure adequate drug loading and bioavailability.

  • Preclinical and Clinical Studies: The solubility of a drug candidate in biorelevant media is a key determinant of its absorption and in vivo performance. Early-stage solubility profiling can help in predicting and mitigating potential bioavailability issues.

Conclusion

References

  • American Elements. This compound. Retrieved from [Link]

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A Comprehensive Technical Guide to the Thermal Stability of N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical and materials science, the thermal stability of chemical intermediates is a cornerstone of process safety, product purity, and overall operational excellence. This guide provides an in-depth technical exploration of the thermal stability of N1-Methylcyclohexane-1,4-diamine, a diamine with significant potential in various synthetic applications. Due to the limited direct literature on this specific molecule, this document synthesizes data from structurally analogous compounds—namely, 1,4-cyclohexanediamine and N-methylcyclohexanamine—to build a predictive framework for its thermal behavior. This approach, rooted in established chemical principles, offers researchers, scientists, and drug development professionals a robust methodology for assessing thermal stability and ensuring safe handling and application.

Theoretical Framework: Understanding Thermal Decomposition in Cyclic Amines

The thermal stability of a molecule like this compound is intrinsically linked to its molecular structure. The presence of a cyclohexane ring, two amine functionalities (one primary, one secondary), and a methyl group on one of the nitrogens creates a unique electronic and steric environment that dictates its decomposition pathways.

The primary amine group (-NH2) and the secondary amine group (-NH-CH3) are the most likely sites for initial thermal degradation. Common decomposition mechanisms for amines include deamination, dehydrogenation, and ring-opening reactions. The C-N bonds, being weaker than C-C bonds, are susceptible to homolytic cleavage at elevated temperatures, leading to the formation of radical species. These radicals can then initiate a cascade of further decomposition reactions.

The presence of the methyl group on one of the nitrogen atoms can influence the decomposition pathway. It may undergo alpha-cleavage or participate in hydrogen abstraction reactions, potentially leading to the formation of different volatile byproducts compared to its non-methylated counterpart, 1,4-cyclohexanediamine.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is crucial for a comprehensive understanding of the thermal stability of this compound. The following protocols are designed to provide a thorough evaluation, from initial screening to in-depth kinetic analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Calibrate the TGA instrument using standard reference materials.

  • Place a 5-10 mg sample of this compound into a suitable pan (e.g., alumina or platinum).

  • Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min under an inert nitrogen atmosphere (flow rate of 50 mL/min).

  • Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition curve.

Data Interpretation: The resulting TGA curve will provide the temperature at which significant mass loss begins, indicating the onset of thermal decomposition. The percentage of mass loss at different temperatures can suggest the nature of the decomposition products (e.g., complete volatilization vs. formation of a solid residue).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Calibrate the DSC instrument using indium as a standard.

  • Seal a 2-5 mg sample of this compound in a hermetic aluminum pan. An empty, hermetically sealed pan is used as a reference.

  • Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

Data Interpretation: Endothermic peaks will correspond to melting and boiling points, while exothermic peaks typically indicate decomposition. The area under the decomposition exotherm can be used to calculate the heat of decomposition, a critical parameter for safety assessments.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case scenario of a runaway reaction by measuring the time, temperature, and pressure profiles under adiabatic conditions.

Methodology:

  • A sample of this compound is placed in a sealed, robust container (a "bomb").

  • The bomb is placed in a calorimeter and heated in a stepwise manner.

  • At each step, the system is held to allow for thermal equilibrium. The instrument monitors the rate of temperature rise due to self-heating.

  • If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

  • The temperature and pressure are recorded until the reaction is complete.

Data Interpretation: The ARC data provides crucial safety parameters, including the onset temperature of self-accelerating decomposition, the maximum temperature and pressure reached, and the time to maximum rate. This information is vital for designing safe storage and handling procedures.

Predictive Data Summary

Based on the analysis of structurally similar compounds, the following table summarizes the expected thermal stability parameters for this compound. It is imperative to note that these are predictive values and must be confirmed by experimental data.

ParameterPredicted ValueSignificance
TGA Onset Temperature 150 - 180 °CIndicates the temperature at which significant decomposition begins under dynamic heating conditions.
DSC Decomposition Onset 140 - 170 °CProvides the temperature at which exothermic decomposition is initiated.
Heat of Decomposition (ΔHd) 200 - 400 J/gA measure of the energy released during decomposition; higher values indicate a greater potential hazard.
ARC Onset Temperature 120 - 150 °CThe temperature at which a self-accelerating decomposition reaction can begin under adiabatic conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental work required to characterize the thermal stability of this compound.

Thermal_Stability_Workflow cluster_screening Initial Screening cluster_safety In-depth Safety Assessment cluster_analysis Data Analysis & Interpretation cluster_output Final Output TGA Thermogravimetric Analysis (TGA) Kinetics Decomposition Kinetics (e.g., Kissinger method) TGA->Kinetics Mass loss data Products Byproduct Identification (e.g., GC-MS, TGA-FTIR) TGA->Products Evolved gas analysis DSC Differential Scanning Calorimetry (DSC) ARC Accelerating Rate Calorimetry (ARC) DSC->ARC Identify decomposition onset DSC->Kinetics Peak temperature data Report Comprehensive Stability Report ARC->Report Adiabatic safety data Kinetics->Report Kinetic parameters Products->Report Decomposition pathways Safety_Parameter_Relationship TGA_Data TGA Onset DSC_Data DSC Exotherm Onset TGA_Data->DSC_Data Confirms decomposition range ARC_Data ARC Onset (T_SADT) DSC_Data->ARC_Data Guides starting temperature Safe_Margin Safe Operating Window ARC_Data->Safe_Margin Defines upper limit Process_Temp Maximum Process Temperature Process_Temp->Safe_Margin Defines lower limit

Caption: Interrelationship of key thermal safety parameters.

Conclusion and Recommendations

It is strongly recommended that the experimental protocols outlined in this guide be performed to obtain definitive data for this compound. The combination of TGA, DSC, and ARC will provide a comprehensive understanding of its thermal behavior, enabling the establishment of safe operating limits and emergency relief system design. Particular attention should be paid to the potential for gas evolution and pressure buildup during decomposition, as is common with amine compounds.

By integrating the theoretical framework with rigorous experimental validation, researchers and process chemists can confidently and safely incorporate this compound into their development workflows.

References

  • Title: Thermal decomposition of 1,4-cyclohexanediamine Source: Journal of Hazardous Materials URL: [Link]

  • Title: Thermal Hazards of Chemical Reactions Source: Wiley Online Library URL: [Link]

An In-depth Technical Guide to the Cis/Trans Isomerism of N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the cis/trans isomerism in N1-Methylcyclohexane-1,4-diamine, a critical molecular scaffold in modern drug discovery and materials science. We delve into the fundamental principles of conformational analysis in 1,4-disubstituted cyclohexanes, detailing the energetic penalties associated with axial and equatorial substituent placement. The guide presents detailed, field-proven protocols for the synthesis, stereoselective separation, and rigorous characterization of the cis and trans isomers of this compound, with a focus on NMR spectroscopy and X-ray crystallography. Furthermore, we explore the profound impact of this stereoisomerism on the molecule's utility in medicinal chemistry, where conformationally restricted diamines are increasingly sought after for their ability to enhance binding affinity and specificity to biological targets.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced stereochemistry of this versatile diamine in their work.

Foundational Principles: Conformational Analysis of 1,4-Disubstituted Cyclohexanes

The cyclohexane ring is not a planar structure; it predominantly adopts a chair conformation to minimize steric and torsional strain.[3] In 1,4-disubstituted cyclohexanes, the spatial orientation of the two substituents gives rise to cis and trans diastereomers.[4] Each of these isomers can exist as two interconverting chair conformers. The relative stability of these conformers is dictated by the steric interactions of the substituents.[4]

  • Trans Isomers: In the trans isomer, the substituents are on opposite faces of the ring. This allows for a diequatorial conformation, which is generally the most stable due to the minimization of steric hindrance.[4][5] The alternative diaxial conformation is significantly less stable due to substantial 1,3-diaxial interactions.[4][5]

  • Cis Isomers: The cis isomer has both substituents on the same face of the ring. In either of its chair conformations, one substituent must be in an axial position while the other is equatorial.[4][5] The two conformers are energetically equivalent if the substituents are identical. However, if the substituents are different, the conformer where the bulkier group occupies the equatorial position will be more stable and thus predominate at equilibrium.[4][5]

For this compound, the two substituents at the 1 and 4 positions are an amino group (-NH2) and a methylamino group (-NHCH3). The methylamino group is sterically bulkier than the amino group.

Separation_Workflow Crude Crude Mixture Column Silica Gel Column Crude->Column Elution Gradient Elution Column->Elution Fractions Collect Fractions Elution->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Cis Pure Cis Isomer Evaporate->Cis Trans Pure Trans Isomer Evaporate->Trans Drug_Discovery_Logic cluster_synthesis Synthesis & Separation cluster_screening Biological Screening cluster_sar SAR Studies Cis Cis Isomer BioAssay Biological Assays Cis->BioAssay Trans Trans Isomer Trans->BioAssay SAR Structure-Activity Relationship BioAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Sources

An In-Depth Technical Guide to N1-Methylcyclohexane-1,4-diamine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N1-Methylcyclohexane-1,4-diamine, a mono-N-methylated derivative of the versatile cyclohexane-1,4-diamine scaffold, represents a critical building block in contemporary medicinal chemistry. Its unique combination of a conformationally restricted cyclic core and tailored nucleophilicity through selective methylation offers nuanced advantages in the design of sophisticated therapeutic agents. This guide provides a comprehensive technical overview of this compound, delving into its historical context, stereochemistry, synthetic methodologies, and physicochemical properties. Particular emphasis is placed on its emerging role in drug development, notably as a linker component in Proteolysis Targeting Chimeras (PROTACs), where subtle structural modifications can profoundly influence pharmacokinetic and pharmacodynamic outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic potential of this valuable synthetic intermediate.

Introduction and Historical Context

The discovery and development of this compound are intrinsically linked to the broader history of its parent molecule, cyclohexane-1,4-diamine. While a precise date for the first synthesis of this compound is not prominently documented, its conceptualization arises from the long-standing practice of N-alkylation to modulate the properties of primary amines.

The parent compound, cyclohexane-1,4-diamine, first synthesized in the early 20th century, emerged from the exploration of cycloaliphatic amines, often through the hydrogenation of aromatic precursors like p-phenylenediamine.[1] Early methods using nickel or cobalt catalysts yielded a mixture of cis and trans stereoisomers.[2] The quest for stereochemically pure isomers has been a significant thread in the history of this compound class, driven by the understanding that the spatial arrangement of the amine groups dictates the properties of resulting polymers and pharmaceutical agents.

The advent of selective N-methylation techniques, such as reductive amination, provided the chemical tools necessary for the targeted synthesis of molecules like this compound. This modification allows for the fine-tuning of basicity, hydrogen bonding potential, and steric profile, which are critical parameters in drug design.

Physicochemical and Stereochemical Properties

This compound (CAS No: 38362-02-6) is a diamine with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol .[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 38362-02-6[3][4]
Molecular Formula C7H16N2[3][4]
Molecular Weight 128.22 g/mol [3][4]
Boiling Point 85 °C (at 8 Torr)[4]
Density 0.92±0.1 g/cm3 [4]
pKa 10.84±0.40[4]
Solubility Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[4]

A critical aspect of this compound is its stereochemistry. The cyclohexane ring can exist in cis and trans isomeric forms, which dictates the relative spatial orientation of the amino and N-methylamino groups.

  • Trans-isomer: The two nitrogen-containing substituents are on opposite sides of the cyclohexane ring (one axial, one equatorial in the most stable chair conformation).

  • Cis-isomer: The substituents are on the same side of the ring (one axial, one equatorial).

The choice of isomer is paramount in drug design as it determines the geometry and vectoral projection of attached pharmacophores.

Synthesis and Methodologies

The synthesis of this compound is most efficiently achieved through the selective mono-N-methylation of its parent diamine. Reductive amination stands out as a prevalent and controllable method for this transformation.

Reductive Amination: A Step-by-Step Protocol

Reductive amination involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. For mono-methylation, formaldehyde is the ideal C1 source.

Experimental Protocol: Selective Mono-N-methylation via Reductive Amination

  • Reaction Setup: To a solution of cyclohexane-1,4-diamine (1 equivalent) in a suitable solvent such as methanol, add formaldehyde (0.95-1.0 equivalents) as an aqueous solution (e.g., 37 wt. %).

  • Imine/Iminium Formation: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or LC-MS. A mild acid catalyst, like acetic acid, can be added to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), portion-wise. The use of a selective reducing agent is crucial to avoid reduction of the starting aldehyde.

  • Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or a dilute acid. Adjust the pH to basic with an aqueous solution of sodium or potassium hydroxide.

  • Extraction and Purification: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Stoichiometry: Using a slight sub-stoichiometric amount of formaldehyde can help minimize the formation of the di-methylated product.

  • Solvent: Methanol is a common choice as it effectively dissolves the reactants and does not interfere with the reaction.

  • Reducing Agent: Sodium borohydride is a cost-effective and relatively safe reducing agent suitable for this transformation. Sodium cyanoborohydride offers greater selectivity for the iminium ion over any unreacted aldehyde but is more toxic.

G cluster_0 Reductive Amination Workflow Cyclohexane-1,4-diamine Cyclohexane-1,4-diamine Imine/Iminium Ion Intermediate Imine/Iminium Ion Intermediate Cyclohexane-1,4-diamine->Imine/Iminium Ion Intermediate Reaction with Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Imine/Iminium Ion Intermediate This compound This compound Imine/Iminium Ion Intermediate->this compound Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Imine/Iminium Ion Intermediate G cluster_1 PROTAC Structure and Function Target Protein Binder Target Protein Binder Linker Linker Target Protein Binder->Linker Ternary Complex Formation Ternary Complex Formation Target Protein Binder->Ternary Complex Formation E3 Ligase Binder E3 Ligase Binder Linker->E3 Ligase Binder E3 Ligase Binder->Ternary Complex Formation Target Protein Degradation Target Protein Degradation Ternary Complex Formation->Target Protein Degradation Ubiquitination This compound This compound This compound->Linker Incorporation into Linker

Caption: Role of this compound as a linker component in PROTACs.

Conclusion

This compound has evolved from a conceptual derivative of a well-known cycloaliphatic diamine to a valuable and strategically important building block in modern drug discovery. Its synthesis, primarily through selective reductive amination, is well-established, allowing for the controlled introduction of a methyl group that can profoundly influence the physicochemical and pharmacokinetic properties of a molecule. The growing interest in PROTACs and other complex therapeutic modalities has highlighted the importance of linker design, where the conformational rigidity and tailored properties of this compound can be leveraged to optimize drug efficacy. As the demand for more sophisticated and targeted therapies continues to grow, the utility of such precisely functionalized building blocks is set to expand, making a thorough understanding of their synthesis and properties essential for the medicinal chemist.

References

  • Vázquez, A., et al. (2023). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry, 66(15), 10393–10406. Available at: [Link]

  • Vázquez, A., et al. (2023). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Semantic Scholar. Available at: [Link]

  • Wictor, E., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(9), 1438–1444. Available at: [Link]

  • Vázquez, A., et al. (2023). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Figshare. Available at: [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine.
  • PubChem. (n.d.). trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Retrieved from [Link]

  • White Rose Research Online. (2020). Synthesis of β‐Diamine Building Blocks by Photocatalytic Hydroamination of Enecarbamates with Amines, Ammonia and N‐H Heterocycles. Retrieved from [Link]

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A Theoretical and Computational Guideline for the Conformational and Spectroscopic Analysis of N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive theoretical framework for the in-depth analysis of N1-Methylcyclohexane-1,4-diamine, a substituted alicyclic diamine with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust computational methodology, leveraging Density Functional Theory (DFT) to elucidate the molecule's conformational landscape, vibrational properties, and NMR spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating protocol for the theoretical characterization of complex cyclohexane derivatives. By detailing the causality behind methodological choices, this work serves as a practical whitepaper for applying modern computational chemistry techniques to predict and understand the physicochemical properties of pharmacologically relevant scaffolds.

Introduction: The Significance of Substituted Cyclohexane-1,4-diamines

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, providing a versatile three-dimensional framework for the spatial arrangement of functional groups. The conformational flexibility of the cyclohexane chair and boat forms, and the orientation of substituents in either axial or equatorial positions, profoundly influence a molecule's interaction with biological targets.[1] this compound, with its combination of a secondary amine, a primary amine, and a methyl group on a cyclohexane ring, presents a compelling case for detailed conformational and electronic analysis. The spatial relationship between the two amine functionalities, governed by the cis/trans isomerism and the conformational equilibrium of the ring, is critical for its potential role as a linker, a building block in polymer synthesis, or a pharmacophore.

Theoretical calculations provide a powerful avenue to explore the structural and energetic landscape of such molecules, offering insights that can guide synthetic efforts and rationalize experimental observations. This guide will systematically detail the application of computational methods to predict the stable conformers of this compound, its vibrational spectra, and its NMR chemical shifts.

Foundational Concepts: Stereoisomerism and Conformational Analysis

This compound (C7H16N2, MW: 128.22) can exist as two primary stereoisomers: cis and trans.[2][3][4][5][6] These isomers are not interconvertible without breaking chemical bonds. Within each stereoisomer, the cyclohexane ring can undergo a "ring-flip" between two chair conformations. This conformational isomerism is a low-energy process that significantly impacts the molecule's overall shape and properties.

The stability of a given conformer is primarily dictated by steric interactions. For monosubstituted cyclohexanes, there is a strong preference for the substituent to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions.[7][8][9] In di- and polysubstituted cyclohexanes like this compound, the energetic balance between the various chair conformers is more complex and necessitates a quantitative computational approach.

Computational Methodology: A Self-Validating Workflow

The following section details a robust and reproducible computational workflow for the theoretical analysis of this compound. The choice of methods and basis sets is grounded in established practices for similar alicyclic and aliphatic amines, aiming for a balance between computational cost and accuracy.[10][11][12]

Software and Hardware Considerations

A variety of quantum chemistry software packages can perform the calculations outlined here, including Gaussian, ORCA, and Spartan. These calculations are computationally intensive and will require access to a high-performance computing (HPC) cluster for timely completion.

Conformational Search and Geometry Optimization

A thorough exploration of the potential energy surface is crucial to identify all stable conformers. A multi-step approach is recommended:

  • Initial Structure Generation: Both cis and trans isomers of this compound should be constructed using a molecular editor. For each isomer, initial chair conformations with different arrangements of axial and equatorial substituents should be generated.

  • Molecular Mechanics (MM) Minimization: A preliminary energy minimization using a molecular mechanics force field (e.g., MMFF94) can efficiently generate reasonable starting geometries for subsequent quantum mechanical calculations.

  • Density Functional Theory (DFT) Optimization: The geometries obtained from the MM step should be further optimized using DFT. A common and reliable combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[13] This level of theory provides a good balance of accuracy and computational efficiency for geometry optimizations.

Frequency Calculations and Thermochemical Analysis

Following geometry optimization, a frequency calculation at the same level of theory (B3LYP/6-31G(d)) is essential for two primary reasons:

  • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer).

  • Thermochemical Data: The frequency calculation provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and entropy, and the Gibbs free energy. These values are critical for accurately comparing the relative stabilities of different conformers at a given temperature.

Prediction of Spectroscopic Properties

The frequency calculations directly yield the vibrational modes and their corresponding intensities, which can be used to generate a theoretical infrared (IR) spectrum. This can be invaluable for identifying characteristic functional group vibrations and for comparing with experimental data if it becomes available.

The prediction of NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for this.[14]

  • Calculation of Shielding Tensors: Using the B3LYP/6-31G(d) optimized geometries, single-point energy calculations with a larger basis set, such as 6-311+G(d,p), are recommended for more accurate electronic structure determination and subsequent shielding tensor calculations.[15][16]

  • Conversion to Chemical Shifts: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory: δ = σ_ref - σ_calc.[17] Linear scaling approaches can also be employed to improve the accuracy of the predicted chemical shifts.[18]

G cluster_start Structure Generation cluster_mm Coarse Optimization cluster_dft Quantum Mechanics Refinement cluster_analysis Analysis and Prediction start Initial 3D Structures (cis and trans isomers) mm_opt Molecular Mechanics Minimization (MMFF94) start->mm_opt dft_opt DFT Geometry Optimization (B3LYP/6-31G(d)) mm_opt->dft_opt freq_calc Frequency Calculation (B3LYP/6-31G(d)) dft_opt->freq_calc nmr_calc GIAO NMR Calculation (B3LYP/6-311+G(d,p)) dft_opt->nmr_calc thermo Thermochemical Analysis (Relative Stabilities) freq_calc->thermo ir_spec IR Spectrum Prediction freq_calc->ir_spec nmr_spec NMR Spectrum Prediction nmr_calc->nmr_spec

Anticipated Results and Interpretation

Conformational Analysis of trans-N1-Methylcyclohexane-1,4-diamine

The trans isomer can exist in two primary chair conformations. In one, both the amino group and the methylamino group are in equatorial positions (diequatorial). In the other, after a ring flip, both groups are in axial positions (diaxial). Due to the significant steric strain associated with axial substituents, the diequatorial conformer is expected to be significantly more stable.

Table 1: Predicted Relative Energies of trans-N1-Methylcyclohexane-1,4-diamine Conformers

ConformerSubstituent PositionsRelative Energy (kcal/mol)Predicted Population (%)
trans-1 1-NHCH3 (eq), 4-NH2 (eq)0.00>99
trans-2 1-NHCH3 (ax), 4-NH2 (ax)> 5.0<1
Conformational Analysis of cis-N1-Methylcyclohexane-1,4-diamine

For the cis isomer, one substituent will always be axial while the other is equatorial. A ring flip will interchange these positions. The relative stability of the two conformers will depend on the relative steric bulk of the amino and methylamino groups. The A-value (a measure of the energetic preference for an equatorial position) for an -NH2 group is approximately 1.7 kcal/mol, while for an -NHCH3 group, it is expected to be slightly larger due to the presence of the methyl group. Therefore, the conformer with the methylamino group in the equatorial position is predicted to be slightly more stable.

Table 2: Predicted Relative Energies of cis-N1-Methylcyclohexane-1,4-diamine Conformers

ConformerSubstituent PositionsRelative Energy (kcal/mol)Predicted Population (%)
cis-1 1-NHCH3 (eq), 4-NH2 (ax)0.00~60-70
cis-2 1-NHCH3 (ax), 4-NH2 (eq)~0.5 - 1.0~30-40

G cluster_trans trans Isomer cluster_cis cis Isomer trans_eq Diequatorial (More Stable) trans_ax Diaxial (Less Stable) trans_eq->trans_ax Ring Flip cis_eq_ax NHCH3 (eq), NH2 (ax) (More Stable) cis_ax_eq NHCH3 (ax), NH2 (eq) (Less Stable) cis_eq_ax->cis_ax_eq Ring Flip

Predicted Spectroscopic Signatures

The theoretical calculations will provide detailed predictions for the IR and NMR spectra of the most stable conformers.

  • IR Spectrum: The calculated IR spectrum will show characteristic N-H stretching frequencies for the primary and secondary amines in the range of 3300-3500 cm⁻¹, as well as C-H stretching and bending vibrations.

  • ¹H and ¹³C NMR Spectra: The predicted NMR chemical shifts will be highly sensitive to the conformation. For instance, axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The chemical shifts of the carbon atoms in the cyclohexane ring will also be distinct for each conformer. These predictions can be used to assign experimental spectra or to predict the appearance of the spectra for the individual, and in some cases, conformationally averaged species.

Conclusion: A Roadmap for a Priori Molecular Characterization

This technical guide has outlined a comprehensive and scientifically rigorous computational methodology for the theoretical characterization of this compound. By following the detailed protocols for conformational analysis, frequency calculations, and spectroscopic predictions, researchers can gain significant insights into the fundamental physicochemical properties of this molecule and its derivatives. This theoretical framework not only compensates for the current lack of experimental data but also provides a powerful predictive tool to guide future research in drug discovery and materials science. The self-validating nature of this workflow, grounded in established quantum chemical methods, ensures a high degree of confidence in the generated data, making it an invaluable resource for the scientific community.

References

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Available at: [Link]

  • Bou-Salah, G., et al. (2002). Ab initio and DFT study of aliphatic diamines. Journal of Molecular Structure: THEOCHEM, 580(1-2), 99-111. Available at: [Link]

  • OpenOChem Learn. (n.d.). Conformational Analysis. OpenOChem Learn. Available at: [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • Topol, I. A., et al. (2006). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 110(35), 10465-10475. Available at: [Link]

  • American Elements. (n.d.). This compound. American Elements. Available at: [Link]

  • El-Azhary, M. A., et al. (2022). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17798. Available at: [Link]

  • Algor Cards. (n.d.). Cyclohexane Conformational Analysis. Algor Cards. Available at: [Link]

  • Topol, I. A., et al. (2006). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 110(35), 10465-10475. Available at: [Link]

  • Murthy, Y. N., et al. (2001). PHYSICAL STUDIES OF CYCLOHEXANE DERIVATIVES. Acta Physica Polonica A, 99(3-4), 315-322. Available at: [Link]

  • El-Azhary, M. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Semantic Scholar. Available at: [Link]

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  • ChemBK. (n.d.). (1R,4R)-N1-Methylcyclohexane-1,4-diamine dihydrochloride. ChemBK. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Use of N1-Methylcyclohexane-1,4-diamine in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The pursuit of novel polymers with tailored properties is a cornerstone of materials science. The judicious selection of monomers is paramount in this endeavor, as it dictates the final characteristics of the macromolecule. This guide delves into the application of a unique cycloaliphatic diamine, N1-Methylcyclohexane-1,4-diamine, in the synthesis of high-performance polymers such as polyamides and polyimides. While direct, extensive literature on this specific monomer is nascent, this document consolidates established principles of polymer chemistry to provide a robust framework for its utilization. By understanding the influence of its distinct structural features—the cyclohexane ring and the N-methyl substitution—researchers can unlock new avenues in polymer design. This document is intended for researchers, scientists, and drug development professionals who are looking to explore the potential of this and similar non-traditional monomers.

Introduction to this compound: A Monomer of Interest

This compound (CAS No. 38362-02-6) is a cycloaliphatic diamine characterized by a cyclohexane ring, a primary amine, and a secondary amine.[1][2][3] This unique combination of features suggests its potential for creating polymers with a balance of properties derived from both aliphatic and N-substituted monomers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number38362-02-6[1][2][3]
Molecular FormulaC7H16N2[1][2]
Molecular Weight128.22 g/mol [1][2]
Boiling Point85 °C @ 8 Torr[2]
AppearanceLight yellow to yellow liquid[2]

The presence of the cyclohexane ring is anticipated to impart increased thermal stability and mechanical strength to the polymer backbone compared to linear aliphatic diamines.[4] The stereochemistry of the cyclohexane ring (cis vs. trans isomers) can also significantly influence polymer properties, with the trans isomer generally leading to more ordered and crystalline structures, resulting in higher melting points and improved mechanical strength.[4]

The N-methyl group introduces several key characteristics. It reduces the number of hydrogen bond donors, which can decrease crystallinity and improve the solubility of the resulting polymer. This is a common strategy to enhance the processability of otherwise intractable polymers.[5][6] However, the steric hindrance from the methyl group may also affect the reactivity of the secondary amine during polymerization.

Polymer Synthesis Applications

This compound is a prime candidate for the synthesis of polyamides and polyimides, two classes of high-performance polymers.

Polyamide Synthesis

Polyamides are formed through the condensation reaction of a diamine with a dicarboxylic acid or its derivative (e.g., a diacid chloride). The incorporation of this compound is expected to yield polyamides with a unique set of properties.

Causality Behind Expected Properties:

  • Improved Solubility: The N-methyl group disrupts the regular hydrogen bonding that is characteristic of traditional polyamides like Nylon, potentially rendering the polymer soluble in a wider range of organic solvents.[5][6]

  • Enhanced Thermal Stability: The rigid cyclohexane backbone can increase the glass transition temperature (Tg) of the polyamide compared to those made with linear aliphatic diamines.[4]

  • Modified Mechanical Properties: The bulky cyclohexane ring can enhance the stiffness of the polymer chain, while the N-methyl group may introduce some flexibility, leading to a unique balance of toughness and rigidity.

dot

Polyamide_Synthesis Diamine N1-Methylcyclohexane- 1,4-diamine Polyamide Polyamide Diamine->Polyamide Polycondensation Diacid Dicarboxylic Acid (or Diacid Chloride) Diacid->Polyamide Byproduct Water (or HCl) Polyamide->Byproduct Elimination Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine N1-Methylcyclohexane- 1,4-diamine PAA Poly(amic acid) Solution Diamine->PAA Nucleophilic Acyl Substitution Dianhydride Dianhydride Dianhydride->PAA Imidization Thermal or Chemical Treatment PAA->Imidization Polyimide Polyimide Imidization->Polyimide Cyclodehydration Water Water (byproduct) Polyimide->Water

References

Application Notes & Protocols: N1-Methylcyclohexane-1,4-diamine as a Novel Monomer for Advanced Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Polyamides are a cornerstone class of high-performance polymers, renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] The properties of these materials are fundamentally dictated by the molecular structure of their constituent monomers, specifically the diamine and dicarboxylic acid building blocks.[2] Traditional aliphatic polyamides, such as Nylon 6,6, derive their robust properties from strong intermolecular hydrogen bonding between amide (-CONH-) linkages.[3] While beneficial for strength, this extensive hydrogen bonding often leads to high melting points and limited solubility in common organic solvents, complicating processing.[4]

This guide introduces N1-Methylcyclohexane-1,4-diamine as a strategic monomer for synthesizing next-generation polyamides with modified properties. The introduction of an N-methyl group on one of the amine functionalities fundamentally alters the polymer's architecture by selectively preventing hydrogen bond formation at that site. This targeted disruption, combined with the non-planar, bulky nature of the cyclohexane ring, is hypothesized to reduce crystallinity, enhance solubility, and lower the glass transition and melting temperatures without drastically compromising thermal stability. Such modifications can yield polyamides that are more readily processable via solution-casting or melt-extrusion, opening avenues for new applications in advanced coatings, films, and specialty fibers.[5][6]

This document provides a comprehensive profile of the monomer, detailed protocols for polymerization via two distinct methods, and a complete workflow for the characterization of the resulting novel polyamides.

Monomer Profile: this compound

The unique structure of this compound is the primary driver for its use in creating functionally distinct polyamides.

Chemical Structure

Caption: Low-temperature solution polycondensation workflow.

  • Reactor Setup: Equip a flame-dried 100 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet/outlet, and a stopper. Maintain a positive pressure of dry nitrogen throughout the reaction to prevent oxidation and moisture contamination.

  • Reagent Charging: To the flask, add this compound (1.282 g, 0.01 mol), an equimolar amount of the chosen dicarboxylic acid (e.g., 1.661 g of terephthalic acid, 0.01 mol), anhydrous calcium chloride (0.3 g), anhydrous N-methyl-2-pyrrolidone (NMP, 20 mL), and anhydrous pyridine (5 mL). [7]3. Initiation: Stir the mixture at room temperature until all solids have dissolved. Once a homogenous solution is achieved, add triphenyl phosphite (TPP, 6.82 g, 0.022 mol).

  • Polymerization: Heat the reaction mixture to 100-110 °C using an oil bath and maintain vigorous stirring for 6-8 hours. The viscosity of the solution will increase noticeably as the polymerization proceeds. [8]5. Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration. Wash the solid thoroughly with hot water and then with methanol to remove residual salts, solvent, and unreacted monomers. [8]7. Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C overnight to a constant weight.

Protocol 2: Melt Polycondensation

This solvent-free method is suitable for aliphatic dicarboxylic acids (e.g., adipic acid, sebacic acid) and is industrially relevant. The reaction involves heating the monomers above the melting point of the resulting polymer to drive off the water by-product. [9]

Caption: Melt polycondensation reaction scheme.

  • Salt Formation: In a beaker, dissolve this compound (1.282 g, 0.01 mol) and an equimolar amount of an aliphatic dicarboxylic acid (e.g., 1.461 g of adipic acid, 0.01 mol) in 50 mL of ethanol with gentle heating. Cool the solution to room temperature and then in an ice bath to precipitate the diamine-diacid salt. Filter and dry the salt.

    • Causality: Preparing the nylon salt ensures a perfect 1:1 stoichiometric ratio of the amine and acid groups, which is crucial for achieving high molecular weight. [3]2. Reactor Setup: Place the dried salt into a polymerization tube equipped with a nitrogen inlet and an outlet for water vapor.

  • Polycondensation - Stage 1 (Atmospheric Pressure): Heat the tube in a heating mantle to 220-240 °C under a slow stream of nitrogen. The salt will melt, and water will begin to evolve as the polycondensation reaction starts. Hold at this temperature for 1-2 hours.

  • Polycondensation - Stage 2 (Vacuum): Gradually apply a vacuum (to <1 Torr) over 30-60 minutes while increasing the temperature to 260-280 °C. The vacuum is essential to remove the last traces of water, driving the polymerization equilibrium toward a high molecular weight product. [10]5. Reaction Completion: Continue heating under vacuum for another 1-2 hours. The melt viscosity will increase significantly.

  • Polymer Recovery: Extrude the molten polymer from the tube onto a cooled surface or allow it to cool within the tube. The resulting solid can be cryogenically ground into a powder for analysis.

Characterization of this compound Polyamides

A systematic characterization is required to validate the polymer structure and determine its key physical properties.

CharacterizationWorkflow Start Synthesized Polyamide FTIR FT-IR Spectroscopy (Confirm Amide Linkage) Start->FTIR NMR ¹H & ¹³C NMR (Verify Structure) Start->NMR GPC Gel Permeation Chromatography (Determine Molecular Weight) Start->GPC DSC Differential Scanning Calorimetry (Measure Tg, Tm) Start->DSC TGA Thermogravimetric Analysis (Assess Thermal Stability) Start->TGA Solubility Solubility Testing (Evaluate Processability) Start->Solubility End Full Material Profile FTIR->End NMR->End GPC->End DSC->End TGA->End Solubility->End

Caption: Workflow for comprehensive polyamide characterization.

Structural and Molecular Weight Analysis
  • FT-IR Spectroscopy: Record spectra of the dried polymer. The successful formation of the polyamide is confirmed by the appearance of characteristic amide bands: N-H stretching (~3300 cm⁻¹), amide I (C=O stretching, ~1650 cm⁻¹), and amide II (N-H bending, ~1550 cm⁻¹), along with the disappearance of the broad carboxylic acid O-H stretch. [11][12]* NMR Spectroscopy (¹H and ¹³C): Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂SO₄). The spectra should confirm the proposed repeating unit structure. The presence of the N-methyl group will be evident as a distinct singlet in the ¹H NMR spectrum. [13][14]* Inherent Viscosity / GPC: A high inherent viscosity (typically >0.5 dL/g) or a high weight-average molecular weight (Mw) from GPC indicates successful high-molecular-weight polymerization. [8][12]

Thermal Properties and Solubility
  • Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere from room temperature to 800 °C. The 5% or 10% weight loss temperature (Td5 or Td10) provides a measure of the polymer's thermal stability. Polyamides based on cycloaliphatic monomers are expected to show good thermal stability, with decomposition temperatures often exceeding 400 °C. [12][15][16]* Differential Scanning Calorimetry (DSC): Perform heat-cool-heat cycles to determine the glass transition temperature (Tg) and melting temperature (Tm). The N-methyl group and cyclohexane ring are expected to disrupt chain packing, likely resulting in a lower Tg and Tm compared to an unsubstituted analogue like Nylon 6,6, and potentially rendering the polymer amorphous (no observable Tm). [5][15]* Solubility Testing: Test the solubility of the polymer (e.g., 10 mg/mL) in a range of solvents at room temperature, including polar aprotic solvents (NMP, DMAc, DMF), m-cresol, and less polar solvents (THF, chloroform). [4][5]Enhanced solubility in common organic solvents is a key anticipated advantage of this monomer. [8]

Expected Properties and Discussion

The unique structural features of this compound are expected to impart the following characteristics to the resulting polyamides:

PropertyExpected OutcomeRationale
Solubility Enhanced The N-methyl group prevents one site of hydrogen bonding per repeat unit, and the bulky cyclohexane ring disrupts chain packing, allowing solvent molecules to penetrate more easily. [4][5][8]
Crystallinity Reduced / Amorphous The combination of the N-methyl group and the non-linear cycloaliphatic structure hinders the regular alignment of polymer chains required for crystallization. [5]
Glass Transition (Tg) Moderate to High The rigid cyclohexane ring will restrict chain mobility, leading to a relatively high Tg, though likely lower than fully aromatic polyamides. [12][15]
Melting Point (Tm) Reduced or Absent The reduction in hydrogen bonding and crystallinity will significantly lower the energy required to melt the polymer crystals. Amorphous polymers will not exhibit a melting point. [5]
Thermal Stability Good The inherent stability of the amide bond and the cycloaliphatic ring should result in good thermal stability, with degradation temperatures likely above 400 °C. [12][16]
Mechanical Properties Good Toughness & Flexibility Amorphous or semi-crystalline polymers often exhibit good toughness and flexibility, with tensile strengths potentially in the range of 70-100 MPa. [5][8]

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  • Sattler, R., & Beiner, M. (2023). Long Chain Polyamides: Influence of Methylene Sequence Length and External Forces on Structural Features. Macromolecular Chemistry and Physics, 224(2), 2200305. Retrieved from [Link]

  • Effect of 1,4-cyclohexylene units on thermal properties of poly(1,4-cyclohexylenedimethylene adipate) and similar aliphatic polyesters. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of trans cyclohexane 1,4-diamine. (1984). Google Patents.
  • Polyamides – Still Strong After Seventy Years. (n.d.). ResearchGate. Retrieved from [Link]

  • Condensation polymerisation - diamine and dicarboxylic acid polymers. (2022, June 6). YouTube. Retrieved from [Link]

  • Aromatic Polyamides. (2018). ResearchGate. Retrieved from [Link]

  • Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid. (2004). Google Patents.
  • Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). (n.d.). ResearchGate. Retrieved from [Link]

  • Periasamy, M., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(8), 4-11. Retrieved from [Link]

Sources

Application of N1-Methylcyclohexane-1,4-diamine in Epoxy Resins: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Cycloaliphatic Amines in High-Performance Epoxy Systems

Epoxy resins are a cornerstone of advanced materials science, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The performance of an epoxy system is critically dependent on the choice of curing agent, which dictates the cross-linking chemistry and the final three-dimensional network structure.[2] Among the various classes of hardeners, cycloaliphatic amines have carved out a significant niche in applications demanding superior thermal stability, enhanced mechanical properties, and excellent color retention.[3]

This technical guide delves into the application of a specific, yet promising, cycloaliphatic amine: N1-Methylcyclohexane-1,4-diamine (CAS: 38362-02-6). This molecule, characterized by a cyclohexane ring with a primary and a secondary amine group, offers a unique combination of reactivity and structural rigidity. The presence of a secondary amine, due to N-methylation, introduces an interesting dynamic to the curing process and the final properties of the cured epoxy network, potentially offering a balance of extended pot life and robust performance.[4]

While direct, comprehensive literature on this compound is emerging, this guide will synthesize established principles of epoxy chemistry, data from structurally similar cycloaliphatic amines, and field-proven insights to provide researchers, scientists, and drug development professionals with a detailed framework for its application. We will explore the underlying chemistry, provide detailed experimental protocols, and present expected performance characteristics.

Chemical Structure and Curing Mechanism

This compound possesses a distinct molecular architecture that influences its behavior as an epoxy curing agent.

Caption: Chemical structure of this compound.

The curing of an epoxy resin with this compound proceeds through a nucleophilic addition reaction between the amine hydrogens and the epoxide groups of the epoxy resin.[1] The primary amine (-NH2) has two active hydrogens, while the secondary amine (-NHCH3) has one. This difference in reactivity between the primary and secondary amines can lead to a two-stage curing process.

Curing_Mechanism cluster_reactants Reactants cluster_reaction Curing Process Epoxy Epoxy Resin (R-CH-O-CH2) Step1 Primary amine reaction with epoxy group Epoxy->Step1 Amine This compound Amine->Step1 Step2 Secondary amine reaction with epoxy group Step1->Step2 Formation of secondary amine and hydroxyl group Step3 Cross-linked Network Formation Step2->Step3 Formation of tertiary amine and further hydroxyl groups

Caption: Simplified epoxy curing mechanism with an amine hardener.

The initial, more rapid reaction is expected from the primary amine, leading to chain extension and a gradual increase in viscosity. The secondary amine, being more sterically hindered and less nucleophilic, will react at a slower rate, contributing to the final cross-link density. This staged reactivity can be advantageous, offering a longer pot life compared to diamines with two primary amine groups.[4]

Anticipated Performance Characteristics

Based on the performance of structurally similar cycloaliphatic amines, such as 4-methylcyclohexane-1,3-diamine, we can anticipate the following performance characteristics when using this compound as a curing agent for a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.[3]

PropertyExpected PerformanceRationale
Glass Transition Temp. (Tg) High (130-160 °C)The rigid cycloaliphatic ring structure restricts chain mobility in the cured network.
Mechanical Properties Excellent tensile strength and modulusThe high cross-link density imparted by the diamine functionality contributes to a stiff and strong material.[3]
Chemical Resistance Very GoodThe dense, cross-linked network provides a robust barrier against many solvents and chemicals.
Color and UV Stability GoodCycloaliphatic amines generally exhibit better color stability and resistance to yellowing upon UV exposure compared to aromatic amines.
Viscosity of Mixture Low to ModerateThe low molecular weight of the curing agent helps in reducing the initial viscosity of the epoxy resin mixture.[5]
Pot Life Moderate to LongThe presence of a less reactive secondary amine is expected to prolong the working time compared to purely primary diamine hardeners.[4]

Note: The values presented are estimates based on analogous systems and should be confirmed through empirical testing for specific formulations.

Experimental Protocols

The following protocols provide a framework for the formulation, curing, and characterization of an epoxy system using this compound.

Determination of Stoichiometric Ratio

For optimal performance, a stoichiometric balance between the epoxy groups of the resin and the active amine hydrogens of the curing agent is crucial.[1]

Calculation of Amine Hydrogen Equivalent Weight (AHEW):

AHEW = Molecular Weight of Amine / Number of Active Hydrogens

For this compound (C7H16N2, MW = 128.22 g/mol ):

  • Primary amine (-NH2) has 2 active hydrogens.

  • Secondary amine (-NHCH3) has 1 active hydrogen.

  • Total active hydrogens = 3

AHEW = 128.22 g/mol / 3 = 42.74 g/eq

Calculation of Parts per Hundred Resin (phr):

phr = (AHEW / Epoxy Equivalent Weight of Resin) * 100

For a standard DGEBA resin with an EEW of 190 g/eq: phr = (42.74 / 190) * 100 = 22.5 phr

Formulation and Curing Protocol

Materials:

  • Liquid DGEBA epoxy resin (EEW 182-192 g/eq)

  • This compound (AHEW ~42.7 g/eq)

  • Disposable mixing containers and stirring rods

  • Vacuum desiccator or chamber

  • Programmable curing oven

Procedure:

  • Accurately weigh the DGEBA epoxy resin into a clean, dry mixing container.

  • Add the calculated amount of this compound to the resin (e.g., 22.5 g for every 100 g of resin with EEW 190).

  • Thoroughly mix the components with a clean stirring rod for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure complete mixing.

  • Degas the mixture under vacuum (25-29 inHg) for 10-15 minutes, or until bubbling subsides, to remove entrapped air.

  • Pour the mixed and degassed epoxy system into molds for test specimens.

  • Cure the specimens in a programmable oven using a suggested cure schedule. An initial cure at a lower temperature followed by a post-cure at a higher temperature is recommended to achieve optimal properties.

Suggested Curing Schedule:

  • Initial Cure: 2 hours at 80°C

  • Post-Cure: 3 hours at 150°C

This schedule is a starting point and should be optimized based on the specific application and desired properties.

Experimental_Workflow cluster_prep Formulation Preparation cluster_cure Curing and Characterization Weigh Weigh Resin and Curing Agent Mix Thorough Mixing (3-5 min) Weigh->Mix Degas Vacuum Degassing (10-15 min) Mix->Degas Pour Pour into Molds Degas->Pour Cure Cure in Oven (e.g., 2h @ 80°C + 3h @ 150°C) Pour->Cure Characterize Mechanical, Thermal, and Chemical Testing Cure->Characterize

Caption: General workflow for epoxy resin formulation and testing.

Characterization of Cured Epoxy

a) Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the degree of cure. A heat-cool-heat cycle is recommended on a cured sample.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the cured material.

b) Mechanical Testing:

  • Tensile Testing (ASTM D638): To determine tensile strength, modulus, and elongation at break.

  • Flexural Testing (ASTM D790): To measure flexural strength and modulus.

  • Hardness (ASTM D2240): To determine the Shore D hardness of the cured material.

c) Chemical Resistance Testing:

  • Immerse cured coupons in various solvents (e.g., acetone, toluene, acids, bases) for a specified period and measure the percentage weight change and any changes in hardness or appearance.

Conclusion and Future Outlook

This compound presents itself as a compelling candidate for the formulation of high-performance epoxy systems. Its unique structure, featuring both a primary and a secondary amine on a rigid cycloaliphatic ring, suggests a favorable balance of processing characteristics and final properties. The anticipated high glass transition temperature, robust mechanical strength, and good chemical resistance make it suitable for demanding applications in coatings, adhesives, and composite materials.

The protocols and data presented in this guide, derived from established principles and analogous systems, provide a solid foundation for researchers and developers to explore the full potential of this promising curing agent. Further empirical studies are encouraged to fully elucidate its performance envelope and optimize formulations for specific end-uses. The continued exploration of novel curing agents like this compound is vital for the advancement of epoxy resin technology.

References

Application Note: A Detailed Protocol for the Synthesis of N1-Methylcyclohexane-1,4-diamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of N1-Methylcyclohexane-1,4-diamine, a valuable diamine building block in medicinal chemistry and materials science. The described method utilizes a one-pot reductive amination of 4-aminocyclohexanone with methylamine, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This protocol is designed to be a self-validating system, with explanations for key experimental choices, safety considerations, and expected outcomes, ensuring both technical accuracy and practical applicability for researchers in drug development and organic synthesis.

Introduction

This compound is a bifunctional molecule incorporating both a primary and a secondary amine on a cyclohexane scaffold. This structural motif is of significant interest in the development of novel pharmaceutical agents and advanced materials. The distinct reactivity of the primary and secondary amines allows for selective functionalization, making it a versatile intermediate for the synthesis of complex molecular architectures. Reductive amination stands out as a robust and widely adopted method for the formation of C-N bonds, valued for its operational simplicity and broad substrate scope.[1] This application note details a reliable protocol for the synthesis of this compound, focusing on the underlying chemical principles to empower researchers to adapt and troubleshoot the procedure as needed.

Reaction Scheme

The synthesis proceeds via a reductive amination reaction between 4-aminocyclohexanone and methylamine. The ketone is first converted to an intermediate imine/enamine in situ, which is then reduced by sodium triacetoxyborohydride to yield the desired this compound.

G reactant1 4-Aminocyclohexanone intermediate Imine/Enamine Intermediate reactant1->intermediate + Methylamine reactant2 Methylamine reactant2->intermediate reagent1 Sodium Triacetoxyborohydride product This compound reagent1->product intermediate->product + Sodium Triacetoxyborohydride

Caption: Reductive Amination Workflow for this compound Synthesis.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Supplier Example
4-Aminocyclohexanone hydrochlorideC₆H₁₁NO·HCl149.61675112-40-0TCI Chemicals
Methylamine (40% in water)CH₅N31.0674-89-5Sigma-Aldrich
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Fisher Scientific
Sodium bicarbonate (sat. aq. soln.)NaHCO₃84.01144-55-8VWR Chemicals
Sodium sulfate, anhydrousNa₂SO₄142.047757-82-6EMD Millipore
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Acros Organics

Experimental Protocol

Preparation of the Free Amine of 4-Aminocyclohexanone

The starting material, 4-aminocyclohexanone, is often supplied as a hydrochloride salt to improve its stability. The free amine must be generated in situ for the reductive amination to proceed.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminocyclohexanone hydrochloride (5.0 g, 33.4 mmol).

  • Add dichloromethane (100 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (5.6 mL, 40.1 mmol, 1.2 eq) to the stirred suspension. The triethylamine acts as a base to neutralize the hydrochloride salt, liberating the free amine.

  • Stir the mixture at 0 °C for 30 minutes. The formation of triethylamine hydrochloride, a white precipitate, will be observed.

Reductive Amination

This one-pot procedure involves the formation of the imine intermediate and its subsequent reduction.[2]

  • To the reaction mixture from the previous step, add methylamine (40% solution in water, 3.1 mL, 36.7 mmol, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 1 hour to facilitate the formation of the imine/enamine intermediate.

  • Slowly add sodium triacetoxyborohydride (STAB) (9.3 g, 44.1 mmol, 1.3 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly. STAB is a mild reducing agent that selectively reduces the protonated imine in the presence of the ketone.

  • Let the reaction proceed at room temperature overnight (approximately 16 hours).

Work-up and Purification

The work-up procedure is designed to quench the reaction, remove byproducts, and isolate the desired product.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). This will neutralize any remaining acid and decompose the excess reducing agent.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol/ammonium hydroxide (e.g., 95:5:0.5 to 90:10:1) to afford the pure this compound.

Safety Precautions

  • 4-Aminocyclohexanone hydrochloride: Causes skin and serious eye irritation.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

  • Methylamine: Flammable and corrosive.[5] It can cause severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

  • Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and add to the reaction mixture carefully.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

Expected Results

The successful synthesis will yield this compound as a colorless to pale yellow oil or low-melting solid.

ParameterExpected Value
Yield 60-75%
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃) Predicted shifts (δ, ppm): 2.5-2.8 (m, 2H, CH-N), 2.4 (s, 3H, N-CH₃), 1.8-2.0 (m, 4H, cyclohexane CH₂), 1.2-1.6 (m, 4H, cyclohexane CH₂), 1.5 (br s, 2H, NH₂). The exact chemical shifts and multiplicities will depend on the cis/trans isomer ratio.
¹³C NMR (CDCl₃) Predicted shifts (δ, ppm): 55-60 (CH-N), 48-52 (CH-N), 35-40 (N-CH₃), 30-35 (cyclohexane CH₂), 25-30 (cyclohexane CH₂).
GC-MS A major peak corresponding to the molecular ion (m/z = 128.22) and characteristic fragmentation patterns.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; inefficient work-up; loss during purification.Ensure all reagents are fresh and anhydrous (where specified). Extend reaction time. Optimize the extraction and chromatography conditions.
Presence of Starting Material Insufficient reducing agent or reaction time.Increase the equivalents of sodium triacetoxyborohydride slightly. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
Formation of Side Products Over-alkylation of the primary amine; reduction of the starting ketone.Use a mild and selective reducing agent like STAB. Control the stoichiometry of the reagents carefully.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. By detailing the rationale behind the procedural steps and offering guidance on safety, expected results, and troubleshooting, this document serves as a valuable resource for researchers engaged in the synthesis of novel diamine scaffolds for pharmaceutical and material science applications. The use of a one-pot reductive amination with sodium triacetoxyborohydride offers a practical and efficient route to this important building block.

References

Application Notes and Protocols for N1-Methylcyclohexane-1,4-diamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Uncharted Territory in Ligand Design

The exploration of novel ligands is a cornerstone of advancement in coordination chemistry, catalysis, and medicinal chemistry. N1-Methylcyclohexane-1,4-diamine presents itself as an intriguing, yet underexplored, bidentate ligand. Its structural architecture—a rigid cyclohexyl backbone enforcing a specific stereochemistry, combined with the electronic asymmetry introduced by a single N-methylation—suggests a unique coordination behavior that could unlock novel catalytic activities or biological properties. The 1,4-disposition of the diamine groups offers the potential for the formation of stable, chair-conformation chelate rings or for bridging between metal centers to form coordination polymers.

Due to the nascent stage of research into this compound as a ligand, this guide is constructed upon a foundation of established principles and protocols for structurally analogous N-alkylated and cyclic diamine ligands. The methodologies presented herein are robust and have been validated for similar chemical systems, providing a scientifically sound starting point for researchers venturing into the coordination chemistry of this promising ligand.

Application Notes: Potential Avenues of Investigation

The unique structural features of this compound suggest its utility in several key areas of coordination chemistry, primarily in asymmetric catalysis and the development of novel therapeutic agents.

Asymmetric Catalysis

The rigidity of the cyclohexane backbone and the presence of a chiral center (if a specific stereoisomer is used) make this compound an attractive candidate for a ligand in asymmetric catalysis. Palladium complexes of chiral diamines have shown significant efficacy in a variety of cross-coupling reactions. The N-methyl group can fine-tune the steric and electronic environment around the metal center, potentially influencing the enantioselectivity of catalytic transformations.

  • Potential Catalytic Applications :

    • Palladium-Catalyzed Cross-Coupling Reactions : Complexes of this compound with palladium could be investigated as catalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The ligand's structure may offer unique selectivity profiles.

    • Asymmetric Hydrogenation : Rhodium and ruthenium complexes bearing chiral diamine ligands are well-established catalysts for asymmetric hydrogenation. The potential of this compound in this context warrants exploration.

Drug Development: Next-Generation Platinum-Based Anticancer Agents

The success of cisplatin and its analogues, such as oxaliplatin, has demonstrated the therapeutic potential of platinum-diamine complexes. The diamine ligand plays a crucial role in the recognition and binding of the complex to DNA, which is a primary mechanism of action for these drugs. The introduction of an N-methylated cyclohexanediamine ligand could modulate the lipophilicity, cellular uptake, and DNA-binding kinetics of the resulting platinum complex. These modifications may lead to an altered spectrum of anticancer activity and potentially overcome mechanisms of resistance to existing platinum-based drugs.[1][2]

  • Rationale for Anticancer Drug Design :

    • Modulation of Lipophilicity : The N-methyl group and the cyclohexane ring can increase the lipophilicity of the platinum complex, potentially enhancing its ability to cross cell membranes.

    • Altered Steric Profile : The steric bulk of the ligand can influence the geometry of the DNA adducts formed, which may affect the ability of cancer cells to repair the DNA damage.

    • Overcoming Drug Resistance : Novel structural motifs in the diamine ligand can lead to platinum complexes that are not recognized by the cellular mechanisms that confer resistance to cisplatin and its analogues.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis and characterization of platinum(II) and palladium(II) complexes of this compound. These are based on well-established procedures for similar diamine ligands.

Synthesis of Dichloro(this compound)platinum(II)

This protocol describes the synthesis of a square planar platinum(II) complex via the reaction of potassium tetrachloroplatinate(II) with this compound.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • This compound

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum flask

Protocol:

  • Preparation of K₂PtCl₄ Solution: In a 100 mL round-bottom flask, dissolve K₂PtCl₄ (1.0 mmol) in 20 mL of deionized water. Stir the solution at room temperature until the salt is completely dissolved. The solution should be a clear, orange-red color.

  • Preparation of Ligand Solution: In a separate beaker, dissolve this compound (1.0 mmol) in 10 mL of deionized water.

  • Reaction: Slowly add the ligand solution dropwise to the stirring aqueous solution of K₂PtCl₄ at room temperature. The reaction should be carried out in the dark to minimize photoreactions. A yellow precipitate of the platinum complex is expected to form upon addition of the ligand.

  • Reaction Completion: Continue stirring the mixture at room temperature for 24 hours to ensure the reaction proceeds to completion.

  • Isolation: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate sequentially with ample amounts of deionized water (3 x 20 mL), followed by ethanol (2 x 10 mL), and finally diethyl ether (2 x 10 mL) to facilitate drying.

  • Drying: Dry the resulting solid under vacuum to a constant weight.

Diagram of the Synthetic Workflow:

Synthesis_of_Platinum_Complex K2PtCl4 K₂PtCl₄ in H₂O Reaction Reaction (24h, RT, dark) K2PtCl4->Reaction Ligand This compound in H₂O Ligand->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with H₂O, EtOH, Et₂O Filtration->Washing Drying Dry under Vacuum Washing->Drying Product [Pt(this compound)Cl₂] Drying->Product

Caption: Synthetic workflow for the platinum(II) complex.

Synthesis of Dichloro(this compound)palladium(II)

This protocol outlines the synthesis of a palladium(II) complex, which could serve as a precursor for catalytic applications.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Methanol

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Protocol:

  • Preparation of Palladium Precursor: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend PdCl₂ (1.0 mmol) in 30 mL of methanol.

  • Preparation of Ligand Solution: In a separate flask, dissolve this compound (1.0 mmol) in 10 mL of methanol.

  • Reaction: Add the ligand solution to the suspension of PdCl₂. The mixture will likely change color.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The solid PdCl₂ should dissolve, and a clear solution should be formed, followed by the precipitation of the product.

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration.

  • Washing: Wash the product with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Drying: Dry the solid product under vacuum.

Synthesis_of_Palladium_Complex PdCl2 PdCl₂ in Methanol Reaction Reaction & Reflux (4-6h) PdCl2->Reaction Ligand This compound in Methanol Ligand->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with Methanol, Et₂O Filtration->Washing Drying Dry under Vacuum Washing->Drying Product [Pd(this compound)Cl₂] Drying->Product

Sources

Application Notes and Protocols for the Catalytic Applications of N1-Methylcyclohexane-1,4-diamine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of N1-Methylcyclohexane-1,4-diamine in Asymmetric Catalysis

This compound is an intriguing, yet underexplored, chiral ligand scaffold for catalysis. Possessing a rigid cyclohexane backbone, this diamine is endowed with two distinct nitrogen donors: a primary amine and a secondary methylamine. This inherent asymmetry, coupled with the stereoisomerism of the cyclohexane ring (cis and trans), presents a unique opportunity for the design of novel metal complexes for asymmetric catalysis.

The presence of a single N-methyl group is anticipated to confer specific steric and electronic properties to the resulting metal complexes. The methyl group can influence the ligand's bite angle, the electronic density at the coordinating nitrogen, and the chiral environment around the metal center. These modifications can be pivotal in modulating the catalytic activity and enantioselectivity of a reaction. While direct catalytic applications of this compound complexes are not yet widely reported in the literature, their structural similarity to other well-established chiral diamines allows for a scientifically reasoned exploration of their potential.[1][2]

This guide provides an in-depth overview of the prospective catalytic applications of this compound complexes, with a focus on asymmetric hydrogenation and transfer hydrogenation. The protocols and insights presented herein are grounded in the established principles of catalysis with analogous diamine ligands and are intended to serve as a foundational resource for researchers venturing into this promising area.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound can be achieved through standard ligand substitution reactions. The choice of metal precursor and reaction conditions will depend on the desired final complex. Ruthenium, Rhodium, and Iridium are common metals used in conjunction with diamine ligands for hydrogenation and transfer hydrogenation reactions.[3][4][5][6][7]

General Protocol for the Synthesis of a [RuCl(p-cymene)(this compound)]Cl Complex

This protocol describes a general method for synthesizing a representative Ruthenium(II) arene diamine complex, a common precursor for asymmetric transfer hydrogenation catalysts.

Materials:

  • [RuCl2(p-cymene)]2 dimer

  • This compound (as a mixture of isomers or a specific isomer)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl2(p-cymene)]2 (1 equivalent) in anhydrous DCM.

  • In a separate flask, dissolve this compound (2.2 equivalents) in anhydrous DCM.

  • Slowly add the diamine solution to the stirring solution of the ruthenium dimer at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution will typically change from dark red to a lighter orange or yellow.

  • Monitor the reaction by thin-layer chromatography (TLC) or NMR spectroscopy to confirm the formation of the product.

  • Once the reaction is complete, reduce the volume of the solvent under vacuum.

  • Precipitate the product by adding anhydrous diethyl ether.

  • Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • Characterize the resulting complex using NMR spectroscopy, mass spectrometry, and elemental analysis.

Catalytic Application 1: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the synthesis of chiral alcohols.[8][9] Ruthenium complexes bearing chiral diamine ligands are highly effective catalysts for this transformation, typically using formic acid/triethylamine or isopropanol as the hydrogen source. The N-H functionality of the coordinated diamine is often crucial for the catalytic cycle.

Scientific Rationale

The catalytic cycle of Ru-diamine catalyzed ATH is believed to involve a metal-ligand cooperative mechanism. The N-H proton of the diamine ligand participates in the hydrogen transfer step. The chirality of the diamine ligand creates a chiral environment around the metal center, leading to the enantioselective reduction of the prochiral ketone. The N-methyl group in this compound is expected to fine-tune the steric and electronic properties of the catalyst, potentially influencing both the activity and the enantioselectivity.

ATH_Catalytic_Cycle Ru-H [Ru]-H (Active Hydride) Transition_State Chiral Transition State Ru-H->Transition_State Coordination Ketone Prochiral Ketone (R1-CO-R2) Ketone->Transition_State Chiral_Alcohol Chiral Alcohol (R1-CH(OH)-R2) Transition_State->Chiral_Alcohol Hydrogen Transfer Ru_Amido [Ru]-NR'R'' (Amido Complex) Transition_State->Ru_Amido Ru_Amido->Ru-H Regeneration H_Source Hydrogen Source (e.g., HCOOH/NEt3) H_Source->Ru_Amido caption Fig. 1: Simplified Catalytic Cycle for Ru-catalyzed ATH

Caption: Fig. 1: Simplified Catalytic Cycle for Ru-catalyzed ATH

Detailed Protocol for ATH of Acetophenone

Materials:

  • [RuCl(p-cymene)(this compound)]Cl catalyst

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Reaction vial with a magnetic stir bar

Procedure:

  • In a reaction vial, dissolve the ruthenium catalyst (1 mol%) in the chosen anhydrous solvent.

  • Add acetophenone (1 equivalent, substrate).

  • Add the formic acid/triethylamine azeotrope (2-5 equivalents) to the reaction mixture.

  • Seal the vial and stir the mixture at the desired temperature (e.g., 25-40 °C).

  • Monitor the progress of the reaction by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC.

Expected Performance Based on Analogous Systems

The performance of the this compound complex can be benchmarked against well-established diamine-based catalysts.

SubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)ee (%)
Acetophenone0.5 - 225 - 404 - 24>9580 - 99
1-Tetralone0.5 - 225 - 406 - 24>9585 - 99
2-Chloroacetophenone0.5 - 225 - 404 - 18>9590 - 99

This data is representative of highly efficient Ru-diamine catalysts and serves as a target for catalysts derived from this compound.

Catalytic Application 2: Asymmetric Hydrogenation of Imines

The enantioselective hydrogenation of imines to produce chiral amines is a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[10][11] Iridium and Rhodium complexes, often in combination with chiral diamine ligands, have shown significant promise in this area.[3][7][12]

Scientific Rationale

Similar to the hydrogenation of ketones, the asymmetric hydrogenation of imines relies on the creation of a chiral environment around the metal center by the diamine ligand. The reaction typically proceeds via the formation of a metal hydride, which then delivers hydrogen across the C=N bond of the imine in an enantioselective manner. The steric and electronic properties of the this compound ligand are expected to play a crucial role in achieving high enantioselectivity.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Precursor [Ir(COD)Cl]2 or [Rh(COD)Cl]2 Active_Catalyst Active Catalyst Solution Precursor->Active_Catalyst Ligand This compound Ligand->Active_Catalyst Activator Activator (e.g., AgBF4, NaBArF) Activator->Active_Catalyst Autoclave High-Pressure Autoclave Active_Catalyst->Autoclave Substrate Imine Substrate Substrate->Autoclave Product Chiral Amine Product Autoclave->Product H2 H2 Gas H2->Autoclave Workup Reaction Workup & Purification Product->Workup Analysis Conversion (GC/NMR) ee (Chiral HPLC/GC) Workup->Analysis caption Fig. 2: Workflow for Asymmetric Imine Hydrogenation

Caption: Fig. 2: Workflow for Asymmetric Imine Hydrogenation

Detailed Protocol for Asymmetric Hydrogenation of a Cyclic Imine

Materials:

  • Iridium or Rhodium precursor (e.g., [Ir(COD)Cl]2 or [Rh(COD)Cl]2)

  • This compound

  • Cyclic imine substrate (e.g., 1-methyl-3,4-dihydroisoquinoline)

  • High-pressure autoclave

  • Anhydrous, degassed solvent (e.g., methanol, toluene)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a vial with the metal precursor (0.5 mol%) and the diamine ligand (0.55 mol%).

  • Add the anhydrous, degassed solvent and stir for 30-60 minutes to form the catalyst in situ.

  • In a separate vial, dissolve the imine substrate (1 equivalent) in the same solvent.

  • Transfer the catalyst solution and the substrate solution to the high-pressure autoclave.

  • Seal the autoclave, purge several times with hydrogen gas.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 bar).

  • Stir the reaction at the desired temperature (e.g., 25-60 °C).

  • Monitor the reaction by taking aliquots (if possible) and analyzing by GC or NMR.

  • Once the reaction is complete, carefully vent the autoclave and purge with an inert gas.

  • Concentrate the reaction mixture and purify the chiral amine product by column chromatography or distillation.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Representative Data from Similar Catalytic Systems
SubstrateMetalS/C RatioH2 Pressure (bar)Temp (°C)ee (%)
1-Methyl-3,4-dihydroisoquinolineIr200:12030>95
2,3,3-TrimethylindolenineRh500:15050>90
N-Benzylidene-anilineIr200:13040>92

This data showcases the high efficiency of related Ir and Rh-diamine catalysts, providing a benchmark for catalysts with this compound.

Potential in Other Catalytic Transformations

The utility of this compound complexes is not limited to hydrogenation reactions. Diamine ligands are also employed in a variety of other catalytic processes.

  • C-C and C-N Cross-Coupling Reactions: Diamine ligands can serve as ancillary ligands in palladium and copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[13][14] They can enhance catalyst stability and influence selectivity.

  • Oxidation Reactions: Copper complexes with diamine ligands have been shown to catalyze various oxidation reactions.[14]

  • Hydroamination: Rhodium and Iridium complexes are known to catalyze the addition of amines across double and triple bonds.[7][12] The this compound ligand could offer unique reactivity and selectivity in these transformations.

Troubleshooting and Key Considerations

  • Ligand Purity: The stereochemical purity of the this compound ligand is paramount for achieving high enantioselectivity. Ensure the ligand is of high purity and the isomeric composition is known.

  • Solvent and Additive Effects: The choice of solvent and the presence of additives (e.g., bases or co-catalysts) can have a profound impact on both the reaction rate and the enantioselectivity. Systematic screening is recommended.

  • Catalyst Deactivation: Catalyst deactivation can occur through various pathways. Operating under inert conditions and using purified reagents and solvents is crucial.

  • Substrate Scope: The developed catalytic system should be tested with a range of substrates to understand its scope and limitations.

Conclusion and Future Outlook

This compound represents a promising, yet largely unexplored, platform for the development of novel asymmetric catalysts. Its unique structural features suggest significant potential in a range of catalytic transformations, most notably in the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. The protocols and insights provided in this guide, based on established principles from related catalytic systems, offer a solid foundation for researchers to begin exploring the catalytic applications of this compound complexes. Future work should focus on the synthesis and characterization of a broader range of metal complexes with this ligand and a systematic evaluation of their catalytic performance in various asymmetric reactions.

References

  • Encapsulating NHC–capped copper(i) complexes inside cyclodextrin for catalysis in living cells - PMC - NIH. (2025, September 23).
  • Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes - PMC - NIH. (2021, August 9).
  • Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP | Organometallics - ACS Publications.
  • Cyclohexane-1,4-diamine|For Research - Benchchem.
  • Rhodium(i) and iridium(i) complexes with bidentate N,N and P,N ligands as catalysts for the hydrothiolation of alkynes - Dalton Transactions (RSC Publishing).
  • Water-soluble transition metal complexes of ruthenium(ii), osmium(ii), rhodium(iii) and iridium(iii) with chelating N-heterocyclic carbene ligands in hydrogenation and transfer hydrogenation catalysis - Dalton Transactions (RSC Publishing).
  • N 1,N 4-Bis(2-thienylmethylene)cyclohexane-1,4-diamine - PMC - NIH.
  • EP2142492B1 - 1,4-hydrogenation of dienes with ru complexes - Google Patents.
  • Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing). (2005, December 19).
  • Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines.
  • Ruthenium(II)-Arene Complexes of the Water-Soluble Ligand CAP as Catalysts for Homogeneous Transfer Hydrogenations in Aqueous Phase - MDPI.
  • A short review on chemistry of schiff base metal complexes and their catalytic application - International Journal of Chemical Studies. (2018, April 11).
  • Syntheses, structures and catalytic activities of dinuclear copper complexes with tetradentate diaminebis (phenolate) ligands - ResearchGate. (2025, August 9).
  • Rh(I) Complexes in Catalysis: A Five-Year Trend - PMC - NIH.
  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv.
  • (PDF) Mono-, di- and polynuclear copper(II) compounds derived from N-butyldiethanolamine: Structural features, magnetism and catalytic activity for the mild peroxidative oxidation of cyclohexane - ResearchGate. (2025, August 6).
  • Themed collection Mechanistic Studies in Catalysis.
  • Hydrogenation of Cyclic Imines by a Cationic Ruthenium Diamine Catalyst - ResearchGate. (2025, August 6).
  • Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water - Green Chemistry (RSC Publishing).
  • Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis - UCHEM. (2024, December 20).
  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI.
  • (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction - MDPI. (2019, September 19).
  • Asymmetric Transfer Hydrogenation of Styrenes Using Chiral 1,4-Cyclohexadiene Derivatives - ResearchGate. (2025, December 29).
  • New N , N -diamine ligands derived from (−)-menthol and their application in the asymmetric transfer hydrogenation | Request PDF - ResearchGate. (2025, August 7).
  • The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters - PMC - PubMed Central. (2023, November 11).
  • Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study | Semantic Scholar. (2017, January 25).
  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - NIH.
  • Themed collection Mechanistic processes in organometallic chemistry.
  • (PDF) Special Issue: Practical Applications of Metal Complexes - ResearchGate. (2025, October 16).
  • Special Issue: Practical Applications of Metal Complexes - PMC - PubMed Central. (2015, April 30).

Sources

Application Notes and Protocols: The Strategic Use of N1-Methylcyclohexane-1,4-diamine in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Diamine Scaffolds in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the rational design of molecular scaffolds that offer precise spatial orientation of functional groups is paramount. Conformationally restricted diamines are particularly valuable in this regard, as they provide a rigid framework to which pharmacophoric elements can be attached, thereby minimizing the entropic penalty upon binding to a biological target. Among these, N1-Methylcyclohexane-1,4-diamine emerges as a versatile building block, offering a unique combination of a lipophilic cyclohexane core and two distinct amine functionalities—a primary and a secondary amine. This differential reactivity opens avenues for sequential and selective functionalization, enabling the efficient construction of complex molecular architectures.

This guide delves into the practical application of this compound in pharmaceutical synthesis, with a particular focus on its utility as a scaffold for the development of allosteric inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a critical mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, and its inhibition represents a promising therapeutic strategy for certain B-cell lymphomas and autoimmune diseases.[1]

The Strategic Advantage of this compound in MALT1 Inhibitor Synthesis

The discovery of potent and selective allosteric inhibitors of MALT1, such as safimaltib (JNJ-67856633), has highlighted the importance of the cyclohexane-1,4-diamine core.[1][2][3] These inhibitors function by binding to a site distinct from the active site, inducing a conformational change that abrogates the protease activity of MALT1. The cyclohexane ring serves as a rigid scaffold, positioning two aryl substituents in a precise orientation to achieve optimal interaction with the allosteric pocket of the MALT1 protein.

This compound provides a strategic entry point for the synthesis of analogs of these inhibitors. The presence of a pre-existing methyl group on one of the amine nitrogens allows for the synthesis of N-aryl, N'-methyl derivatives. This structural motif can be exploited to fine-tune the physicochemical properties and pharmacological activity of the resulting compounds.

Mechanistic Rationale: The Buchwald-Hartwig Amination

A cornerstone of modern synthetic chemistry, the Buchwald-Hartwig amination, provides a powerful and versatile method for the formation of carbon-nitrogen bonds.[4][5] This palladium-catalyzed cross-coupling reaction enables the arylation of amines with a broad range of aryl halides and pseudohalides under relatively mild conditions. The general catalytic cycle is depicted below.

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx + HNR'R'' - HX AmineCoord Ar-Pd(II)-NHR'R''(L_n) LigEx->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 regenerates catalyst Product Ar-NR'R'' RedElim->Product ArX Ar-X Amine HNR'R'' Base Base

Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination. The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

In the context of synthesizing MALT1 inhibitor analogs from this compound, the primary amine will selectively react with an appropriate aryl halide under Buchwald-Hartwig conditions, leaving the less reactive secondary (N-methyl) amine intact. This selective N-arylation is a key step in the proposed synthetic protocol.

Experimental Protocols

Protocol 1: Selective N-Arylation of this compound via Buchwald-Hartwig Cross-Coupling

This protocol describes a general procedure for the selective mono-arylation of the primary amine of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Aryl Bromide (e.g., 4-bromobenzonitrile)Reagent GradeCommercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand GradeCommercially Available
Sodium tert-butoxide (NaOt-Bu)≥98%Commercially Available
TolueneAnhydrousCommercially Available
Diethyl etherACS GradeCommercially Available
Saturated aqueous sodium bicarbonateLaboratory GradePrepared in-house
BrineLaboratory GradePrepared in-house
Anhydrous magnesium sulfateACS GradeCommercially Available
Round-bottom flask-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Reflux condenser-Standard laboratory equipment
Inert atmosphere setup (Nitrogen or Argon)-Standard laboratory equipment
Syringes and needles-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Silica gel for column chromatography-Commercially Available

Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired aryl bromide (1.1 mmol, 1.1 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add these solids to the reaction flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-N'-methylcyclohexane-1,4-diamine.

Expected Outcome:

This protocol is expected to yield the mono-arylated product in good to excellent yields (typically 70-90%), depending on the specific aryl bromide used. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthetic Workflow

synthesis_workflow Start Start: this compound Reaction Buchwald-Hartwig Cross-Coupling (100 °C, 12-24h) Start->Reaction Reagents Reagents: Aryl Bromide, Pd₂(dba)₃, XPhos, NaOtBu, Toluene Reagents->Reaction Workup Aqueous Work-up (Et₂O, NaHCO₃, Brine) Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Product: N-Aryl-N'-methyl- cyclohexane-1,4-diamine Purification->Product

Figure 2: A streamlined workflow for the synthesis of N-aryl-N'-methylcyclohexane-1,4-diamine, a key intermediate for MALT1 inhibitor analogs.

Conclusion and Future Perspectives

This compound stands as a valuable and strategically important building block in the synthesis of pharmaceutically relevant compounds. Its inherent differential reactivity allows for selective functionalization, providing an efficient route to complex molecules. The protocol detailed herein for the selective N-arylation via the Buchwald-Hartwig reaction serves as a robust starting point for the exploration of novel MALT1 inhibitors and other drug candidates. The continued application of such versatile scaffolds, in conjunction with powerful synthetic methodologies, will undoubtedly accelerate the discovery and development of next-generation therapeutics.

References

  • Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease. PubMed. [Link]

  • Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. ACS Publications. [Link]

  • In silico study on identification of novel MALT1 allosteric inhibitors. PubMed Central. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

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Application Notes & Protocols for the Derivatization of N1-Methylcyclohexane-1,4-diamine in Analytical Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the derivatization of N1-Methylcyclohexane-1,4-diamine, a diamine featuring both a primary and a secondary amine functional group. Direct analysis of this compound by common chromatographic techniques is hampered by its high polarity, low volatility, and lack of a native chromophore.[1][2] These application notes detail two robust derivatization protocols designed to overcome these challenges, enabling sensitive and reliable quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can adapt and validate these procedures for their specific applications.

Introduction: The Analytical Challenge

This compound (CAS: 38362-02-6, Formula: C₇H₁₆N₂) is a key intermediate and building block in various chemical syntheses.[3] Its structure, containing both a primary (-NH₂) and a secondary amine (-NHCH₃) on a cyclohexane ring, imparts unique chemical properties. However, these same functional groups present significant analytical hurdles.

  • For Gas Chromatography (GC): The polar amine groups engage in hydrogen bonding, which drastically reduces the compound's volatility and can lead to poor peak shape, tailing, and irreversible adsorption on the column.[4] Derivatization is therefore essential to cap the active hydrogens, rendering the molecule sufficiently volatile and thermally stable for GC analysis.[4][5]

  • For High-Performance Liquid Chromatography (HPLC): The molecule's high polarity results in poor retention on ubiquitous reversed-phase columns (e.g., C18).[1] Furthermore, its lack of a conjugated π-system means it has negligible UV absorbance, making detection by standard UV-Vis detectors highly insensitive.[2][6] Derivatization for HPLC aims to introduce a bulky, hydrophobic group that also functions as a strong chromophore or fluorophore.[2][7]

This guide provides two field-proven derivatization strategies to address these issues, enabling precise quantification of this compound in diverse sample matrices.

Part 1: Derivatization for GC-MS Analysis via Acylation

For GC-MS analysis, the primary objective is to enhance volatility and create a derivative with a distinct mass spectrum suitable for selective detection. Acylation with a fluorinated anhydride is an exemplary method, as it produces stable, volatile derivatives that are highly responsive to mass spectrometric and electron-capture detectors.

Principle of Acylation with PFPA

Pentafluoropropionic anhydride (PFPA) is a powerful acylation reagent that reacts readily with both primary and secondary amines. It replaces the active hydrogens on the nitrogen atoms with pentafluoropropionyl groups. This transformation has two key benefits:

  • Increased Volatility: The polar N-H bonds are replaced with non-polar amide linkages, significantly reducing intermolecular hydrogen bonding and allowing the molecule to readily enter the gas phase.[8]

  • Enhanced MS Detection: The resulting derivative has a significantly higher mass and a characteristic fragmentation pattern, which is ideal for selective ion monitoring (SIM) in MS, thereby improving selectivity and lowering detection limits.

The reaction proceeds as follows: C₇H₁₄(NH₂)(NHCH₃) + 2 (C₂F₅CO)₂O → C₇H₁₄(N(COC₂F₅)H)(N(COC₂F₅)CH₃) + 2 C₂F₅COOH

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis s_start Start with sample in a suitable solvent (e.g., ACN) s_evap Evaporate to dryness under Nitrogen stream s_start->s_evap d_add_reagent Add Ethyl Acetate and Pentafluoropropionic Anhydride (PFPA) s_evap->d_add_reagent Ensure anhydrous conditions d_react Incubate at 65°C for 30 min d_add_reagent->d_react d_evap Evaporate reagents under Nitrogen d_react->d_evap e_reconstitute Reconstitute residue in Toluene d_evap->e_reconstitute e_wash Wash with 5% NaHCO₃ (aq) to remove acid byproduct e_reconstitute->e_wash e_collect Collect organic layer e_wash->e_collect a_inject Inject into GC-MS e_collect->a_inject a_end Data Acquisition & Analysis a_inject->a_end

Caption: Workflow for PFPA Derivatization for GC-MS Analysis.

Protocol 1: Acylation with Pentafluoropropionic Anhydride (PFPA)

This protocol is designed as a self-validating system through the recommended use of a structural analog internal standard (IS) that is not expected to be in the samples.

Materials:

  • This compound standard and samples

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl Acetate (Anhydrous)

  • Toluene or Hexane (GC Grade)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL GC vials with inserts and PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Pipette an aliquot of the sample (or standard solution) containing the analyte into a 2 mL reaction vial.

    • If using an internal standard, spike it into the sample at this stage.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to ensure all water is removed.

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of ethyl acetate and 50 µL of PFPA. The use of ethyl acetate as a solvent facilitates the reaction.[8]

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial at 65°C for 30 minutes in a heating block. This temperature and time have been found to be sufficient for the complete derivatization of various amines.[8]

  • Work-up and Extraction:

    • After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of toluene (or hexane).

    • Add 0.5 mL of 5% aqueous sodium bicarbonate solution to the vial. Cap and vortex vigorously for 30 seconds. This step neutralizes and removes the pentafluoropropionic acid byproduct.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Inject 1 µL of the final organic solution into the GC-MS system.

Data Presentation: Typical GC-MS Parameters

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column providing good separation for a wide range of analytes.
Injector Temp. 250°CEnsures rapid volatilization of the high-mass derivative.
Oven Program Start at 70°C, hold 1 min, ramp to 280°C at 15°C/minAn initial low temperature prevents solvent effects, followed by a ramp to elute the derivative.[8]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for MS applications.
MS Source Temp. 230°CStandard temperature for electron ionization (EI).
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Selective Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte.

Part 2: Derivatization for HPLC-FLD Analysis via Dansylation

For HPLC analysis, the goal is to attach a fluorescent tag to the molecule, enabling highly sensitive detection while simultaneously increasing its hydrophobicity for improved reversed-phase chromatography. Dansyl chloride is a classic and highly effective reagent for this purpose.

Principle of Dansylation

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) reacts with primary and secondary amines under basic conditions to form stable, highly fluorescent sulfonamide adducts.[9] The reaction is pH-dependent and requires an alkaline environment to deprotonate the amine, facilitating its nucleophilic attack on the sulfonyl chloride. The resulting dansylated derivative exhibits strong fluorescence, allowing for detection at very low concentrations.[7]

The reaction proceeds as follows: C₇H₁₄(NH₂)(NHCH₃) + 2 DNS-Cl → C₇H₁₄(N(DNS)H)(N(DNS)CH₃) + 2 HCl

Experimental Workflow for HPLC-FLD Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s_start Start with aqueous or organic sample solution s_buffer Add Borate Buffer (pH 9.5) to ensure alkaline conditions s_start->s_buffer d_add_reagent Add Dansyl Chloride solution in Acetonitrile s_buffer->d_add_reagent d_react Incubate in dark at 60°C for 45 min d_add_reagent->d_react d_stop Add quenching reagent (e.g., Methylamine) d_react->d_stop a_filter Filter sample through 0.22 µm syringe filter d_stop->a_filter Quench excess reagent a_inject Inject into HPLC-FLD a_filter->a_inject a_end Data Acquisition & Analysis a_inject->a_end

Sources

Application Notes and Protocols for the Large-Scale Synthesis of N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details robust and scalable methodologies for the synthesis of N1-Methylcyclohexane-1,4-diamine, a pivotal building block in contemporary pharmaceutical and materials science. This document provides an in-depth analysis of two primary synthetic strategies: the catalytic hydrogenation of N-methyl-p-phenylenediamine and the reductive amination of 4-aminocyclohexanone. Each protocol is presented with a focus on large-scale production, addressing critical process parameters, safety considerations, and purification techniques. The causality behind experimental choices is elucidated to empower researchers with the knowledge to adapt and optimize these procedures for their specific applications.

Introduction

This compound is a key intermediate whose structural features, including a chiral center and two reactive amine functionalities of differing basicity, make it a valuable component in the synthesis of complex molecules. Its applications span from the development of novel therapeutic agents to the engineering of high-performance polymers. The growing demand for this diamine necessitates the availability of reliable and efficient large-scale synthetic protocols. This document aims to provide such a resource, grounded in established chemical principles and tailored for industrial applicability.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in subsequent synthetic steps.

PropertyValueSource
CAS Number 38362-02-6[1][2]
Molecular Formula C₇H₁₆N₂[1][2]
Molecular Weight 128.22 g/mol [1][2]
Appearance White to off-white powder or crystalline solid[1]
Boiling Point 85 °C @ 8 Torr[1]
Melting Point 152-156 °C[1]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[1]
Density 0.92 ± 0.1 g/cm³[1]

Safety Information:

This compound is classified as a corrosive substance. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Recommended Synthetic Routes for Large-Scale Production

Two principal synthetic routes have been identified as viable for the large-scale production of this compound. The selection of the optimal route will depend on factors such as the availability and cost of starting materials, equipment capabilities, and desired stereochemical outcome.

Synthetic_Routes cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Reductive Amination N-methyl-p-phenylenediamine N-methyl-p-phenylenediamine N1-Methylcyclohexane-1,4-diamine_H2 This compound N-methyl-p-phenylenediamine->N1-Methylcyclohexane-1,4-diamine_H2 H₂, Catalyst (Ru/C or Rh/C) High Pressure & Temperature 4-aminocyclohexanone 4-aminocyclohexanone N1-Methylcyclohexane-1,4-diamine_RA This compound 4-aminocyclohexanone->N1-Methylcyclohexane-1,4-diamine_RA Reducing Agent (e.g., NaBH₄ or H₂/Catalyst) Methylamine Methylamine Methylamine->N1-Methylcyclohexane-1,4-diamine_RA

Figure 1: Overview of the two primary synthetic routes to this compound.

PART 1: CORE DIRECTIVE - Detailed Application Notes and Protocols

Route 1: Catalytic Hydrogenation of N-methyl-p-phenylenediamine

This route offers a direct approach to the target molecule through the saturation of the aromatic ring of the corresponding phenylenediamine derivative. The choice of catalyst is critical for achieving high conversion and selectivity. Ruthenium and Rhodium on a carbon support are preferred for their high activity and stability under the required reaction conditions.[3][4][5]

Causality of Experimental Choices:

  • Catalyst: Ruthenium- and Rhodium-based catalysts are well-documented for their efficacy in the hydrogenation of aromatic amines.[3][5] The carbon support provides high surface area and stability.

  • Solvent: Isopropanol is a common solvent for such hydrogenations due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.

  • High Pressure and Temperature: These conditions are necessary to overcome the aromaticity of the benzene ring and achieve complete saturation.

  • Inert Atmosphere: The use of nitrogen or argon is crucial to prevent catalyst deactivation and potential side reactions.

Detailed Protocol:

Materials and Equipment:

  • High-pressure autoclave reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure gauges, and a gas inlet/outlet.

  • N-methyl-p-phenylenediamine (starting material).

  • 5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Carbon (Rh/C) catalyst.

  • Isopropanol (solvent).

  • Hydrogen gas (high purity).

  • Nitrogen or Argon gas (for inerting).

  • Filtration apparatus.

  • Rotary evaporator.

  • Distillation apparatus.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.

  • Charging the Reactor: In a fume hood, charge the autoclave with N-methyl-p-phenylenediamine (1.0 equivalent) and isopropanol (5-10 volumes).

  • Catalyst Addition: Under a stream of nitrogen or argon, carefully add the Ru/C or Rh/C catalyst (1-5 mol%).

  • Inerting: Seal the reactor and purge with nitrogen or argon three times to remove any residual air.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to an initial pressure of 50-100 bar.

    • Begin stirring and heat the reactor to 100-150 °C.

    • Maintain the hydrogen pressure throughout the reaction. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from 6 to 24 hours depending on the scale and specific conditions.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with isopropanol.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a solid.[1][2][6][7][8]

Process Optimization and Scale-Up Considerations:

For industrial-scale production, process optimization is crucial to ensure efficiency, safety, and cost-effectiveness.[9] Key parameters to consider include catalyst loading, reaction temperature and pressure, and agitation speed. A Design of Experiments (DoE) approach can be employed to systematically optimize these variables.[9]

G start Start reactor_prep Prepare & Inert Reactor start->reactor_prep charge Charge Reactants & Catalyst reactor_prep->charge hydrogenation High-Pressure Hydrogenation charge->hydrogenation workup Cool, Vent & Filter hydrogenation->workup purification Vacuum Distillation workup->purification end Final Product purification->end G start Start imine_formation Imine Formation start->imine_formation reduction Reduction with NaBH₄ imine_formation->reduction workup Quenching & Extraction reduction->workup purification Vacuum Distillation workup->purification end Final Product purification->end

Sources

Application Notes and Protocols for N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methylcyclohexane-1,4-diamine (CAS No. 38362-02-6) is a diamine derivative of cyclohexane with emerging significance in various fields of chemical synthesis, including polymer chemistry and pharmaceutical drug development.[1] Its bifunctional nature, conferred by the presence of both a primary and a secondary amine, makes it a versatile building block and curing agent.[2] The cyclohexane scaffold provides conformational rigidity, a desirable trait in the design of structured polymers and pharmacologically active molecules.[2]

These application notes provide a comprehensive guide to the safe handling, storage, and utilization of this compound in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound for experimental use.

Compound Profile and Safety Data

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 38362-02-6[3][4]
Molecular Formula C₇H₁₆N₂[3][4]
Molecular Weight 128.22 g/mol [3][4]
Appearance White to off-white powder or crystalline solid; may also be a liquid.[3][5]
Boiling Point 85 °C at 8 Torr (mmHg)[3]
Melting Point 152-156 °C or 330-332 °C (Note: Significant discrepancy exists in reported values. Consult the Certificate of Analysis for your specific batch.)[3][6][7]
Solubility Very soluble in N,N-Dimethylformamide; soluble in methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water.[3]
pKa 10.84 ± 0.40 (Predicted)[3]
Hazard Identification and GHS Classification

This compound is classified as a corrosive substance. The primary hazards are associated with its potential to cause severe skin burns and eye damage upon direct contact.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation1BDangerH314: Causes severe skin burns and eye damage.

Source:[5]

Safe Handling and Personal Protective Equipment (PPE)

Given its corrosive nature, stringent adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

All handling of this compound, especially when in powdered form or when heating, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8][9] The fume hood also provides a contained space in the event of a spill. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Eye and Face Protection : Chemical splash goggles with side shields are mandatory.[8] For operations with a higher risk of splashing, such as transferring large quantities or preparing solutions, a full-face shield should be worn in addition to goggles.[10]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[8] Inspect gloves for any signs of degradation or perforation before each use.[8] For extended handling, consider double-gloving.

    • Lab Coat/Apron : A flame-resistant lab coat is essential.[8] For tasks involving larger quantities, a chemical-resistant apron worn over the lab coat is recommended to prevent soak-through.[9]

  • Footwear : Closed-toe shoes are mandatory in any laboratory setting.[10] Shoes should be made of a non-porous material to offer some protection against small spills.

Storage and Stability

Proper storage is critical for maintaining the chemical integrity of this compound and ensuring a safe laboratory environment.

Recommended Storage Conditions
  • Temperature : Store at room temperature or under refrigeration (2-8 °C), as recommended by the supplier.[5]

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen).[5] This is crucial because amines can be susceptible to oxidation and may react with atmospheric carbon dioxide over time.

  • Container : Keep the container tightly sealed to prevent moisture ingress and reaction with air.[5]

  • Light : Store in a dark place, away from direct sunlight, to prevent potential photodegradation.[5]

  • Segregation : Store this compound in a designated area for corrosive materials, away from incompatible substances.[11]

Incompatible Materials

To prevent hazardous reactions, do not store this compound with the following:

  • Strong Oxidizing Agents : Can lead to vigorous, potentially explosive reactions.

  • Acids and Acid Chlorides : Will undergo a strong exothermic neutralization reaction.

  • Metals : As a corrosive substance, it may react with certain metals.

Detailed Laboratory Protocols

The following protocols are designed to provide a framework for common laboratory procedures involving this compound.

Protocol for Weighing and Dispensing

This protocol is for accurately weighing a solid sample of this compound.

Objective: To safely and accurately weigh a specified amount of the compound for use in a chemical reaction or solution preparation.

Methodology:

  • Preparation :

    • Don all required PPE (goggles, face shield, gloves, lab coat).

    • Ensure the analytical balance is clean, calibrated, and located inside a chemical fume hood or a vented balance enclosure.

    • Place a clean, dry weighing vessel (e.g., a beaker or weighing boat) on the balance and tare to zero.

  • Dispensing :

    • Retrieve the this compound container from its storage location.

    • Inside the fume hood, carefully open the container.

    • Using a clean, dry spatula, transfer a small amount of the compound into the tared weighing vessel.

    • Add the compound portion-wise until the desired mass is reached. Avoid generating dust.

    • If excess compound is dispensed, do not return it to the original container to prevent contamination. Dispose of it as chemical waste.

  • Final Steps :

    • Securely close the main container of this compound.

    • Wipe the exterior of the container with a damp cloth to remove any residual powder before returning it to storage.

    • Record the final weight and proceed with your experiment.

    • Clean the spatula and the weighing area thoroughly.

Protocol for Preparing a Stock Solution in Methanol

This protocol outlines the steps for preparing a stock solution of a specified concentration.

Objective: To safely prepare a stock solution of this compound in methanol.

Methodology:

  • Pre-calculation :

    • Determine the mass of this compound and the volume of methanol required to achieve the desired concentration.

  • Preparation :

    • Don all necessary PPE.

    • Conduct the entire procedure in a chemical fume hood.

    • Select an appropriate-sized volumetric flask and ensure it is clean and dry.

  • Weighing :

    • Following the protocol in section 4.1, accurately weigh the calculated mass of this compound into a clean, dry beaker.

  • Dissolution :

    • Add a small volume of methanol to the beaker containing the solid and stir gently with a glass rod until the solid is fully dissolved. This compound is soluble in methanol.[3]

    • Carefully transfer the solution from the beaker into the volumetric flask using a funnel.

    • Rinse the beaker with a small amount of methanol and add the rinsing to the volumetric flask to ensure a quantitative transfer. Repeat this step twice.

  • Final Dilution :

    • Add methanol to the volumetric flask until the liquid level is just below the calibration mark.

    • Use a Pasteur pipette to add the final drops of methanol until the bottom of the meniscus is aligned with the calibration mark.

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage :

    • Transfer the prepared solution to a clearly labeled, sealed storage bottle. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution under the recommended conditions for the compound.

Emergency Procedures

Spill Response

A prompt and appropriate response to a spill is critical to mitigating hazards.

dot

SpillResponse start Spill Occurs assess Assess Spill Size and Hazard start->assess small_spill Small Spill (Manageable by Lab Staff) assess->small_spill Small large_spill Large Spill (Beyond Lab Staff Capability) assess->large_spill Large evacuate_small Alert personnel in the immediate area small_spill->evacuate_small ppe_small Don appropriate PPE (gloves, goggles, etc.) evacuate_small->ppe_small contain_small Contain the spill with absorbent material ppe_small->contain_small neutralize_small Neutralize if safe (use appropriate agent for amines) contain_small->neutralize_small cleanup_small Collect residue into a waste container neutralize_small->cleanup_small decontaminate_small Decontaminate the area cleanup_small->decontaminate_small end Spill Managed decontaminate_small->end evacuate_large Evacuate the laboratory. Activate fire alarm if necessary. large_spill->evacuate_large contact_ehs Contact Emergency Services and EHS evacuate_large->contact_ehs secure_area Secure the area. Prevent re-entry. contact_ehs->secure_area secure_area->end

Sources

Troubleshooting & Optimization

Technical Support Center: N1-Methylcyclohexane-1,4-diamine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N1-Methylcyclohexane-1,4-diamine (CAS: 38362-02-6). This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will move beyond simple protocols to explore the underlying principles and troubleshoot common challenges encountered in the laboratory.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Question: Why is my distilled this compound product discolored (yellow to brown)?

Answer: Discoloration is a common issue with amines and typically points to two primary causes: thermal decomposition and air oxidation.

  • Causality—Thermal Decomposition: While this compound has a reported boiling point of 85 °C at 8 Torr, its atmospheric boiling point is significantly higher.[1][2] Attempting to distill at or near atmospheric pressure will inevitably lead to decomposition, forming chromophoric (color-producing) byproducts.

  • Causality—Air Oxidation: Amines are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by heat and light. This oxidation often produces highly colored, conjugated imine or nitroso species. Storing crude material improperly or introducing air into the distillation apparatus can lead to a colored distillate.

Troubleshooting Protocol:

  • Ensure High Vacuum: Use a robust vacuum pump capable of maintaining a stable pressure below 10 Torr. A diffusion pump or a good quality two-stage rotary vane pump is recommended.

  • Inert Atmosphere: Before heating, purge the distillation apparatus with an inert gas like nitrogen or argon to remove oxygen. Maintain a gentle inert gas bleed throughout the distillation.

  • Use a Short-Path Apparatus: For smaller scales (<50 g), a Kugelrohr or short-path distillation head minimizes the residence time of the compound at high temperatures, reducing the risk of decomposition.

  • Pre-treatment: If the crude material is already heavily colored, consider a pre-treatment step. Stirring the crude product with activated charcoal (approx. 1-2% w/w) in a suitable solvent, followed by filtration through Celite® before distillation, can remove many color bodies.

Question: I am purifying my diamine by silica gel chromatography, but I'm getting severe peak tailing and low recovery. What's happening?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.

  • Causality—Adverse Surface Interactions: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly adsorb basic amines through acid-base interactions. This leads to significant peak tailing, where the product slowly bleeds off the column, and in severe cases, a complete loss of product on the column.

Troubleshooting Protocol:

  • Basify the Mobile Phase: The most effective solution is to add a small amount of a volatile base to your eluent. A common choice is triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) at a concentration of 0.5-2% (v/v). This base competes with your product for the acidic sites on the silica, preventing strong adsorption and allowing for symmetrical peak elution.[3]

  • Use a Deactivated Stationary Phase: Consider using commercially available "deactivated" or basic stationary phases. Alumina (basic or neutral) can be a good alternative to silica gel for purifying amines.

  • "Sacrificial Loading": A less common but effective trick is to first flush the column with a solution of a cheap, highly volatile amine (like triethylamine in hexane) before loading your product. This temporarily neutralizes the most active sites.

  • Reversed-Phase Chromatography: For highly polar amines or for analytical purposes, reversed-phase HPLC (e.g., using a C18 column) with an appropriate mobile phase (often containing ion-pairing agents or buffers) can provide excellent separation.

Question: I tried to crystallize this compound, but it oiled out. How can I get it to crystallize?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline lattice. This is common for low-melting point solids or when the compound has impurities that depress the melting point.

  • Causality—Supersaturation & Nucleation: Oiling out happens when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point (or the melting point of the compound/solvent eutectic). Impurities can also inhibit the formation of a stable crystal nucleus, favoring the formation of an amorphous oil.

Troubleshooting Protocol:

  • Slow Cooling: Avoid crash-cooling your solution in an ice bath. Allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C). Slow cooling provides more time for proper crystal nucleation.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.

  • Seed Crystals: If you have a small amount of solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Solvent Selection: The reported solubility profile indicates it is soluble in methanol and very slightly soluble in chloroform.[1] A solvent system like methanol/chloroform or methanol/diethyl ether could be effective for anti-solvent crystallization. Dissolve the compound in a minimum amount of the "good" solvent (methanol) and slowly add the "poor" solvent (ether) until turbidity persists.

  • Salt Formation: A highly reliable method for crystallizing amines is to convert them to a salt, such as a hydrochloride or fumarate salt.[4][5] The ionic nature of the salt dramatically increases the melting point and crystallinity. Dissolve the crude amine in a solvent like isopropanol or ethanol and add a stoichiometric amount of HCl (as a solution in isopropanol or dioxane). The salt will often precipitate in high purity. You can then regenerate the free base by dissolving the salt in water, basifying with NaOH, and extracting the pure amine with a solvent like dichloromethane.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: The literature data contains some inconsistencies, particularly for the melting point. It is crucial to verify the properties of your purified material.

PropertyValueSource(s)Notes
CAS Number 38362-02-6[1][6][7]-
Molecular Formula C₇H₁₆N₂[1][2][6]-
Molecular Weight 128.22 g/mol [1][2][6]-
Boiling Point 85 °C @ 8 Torr (mmHg)[1][2]Requires vacuum distillation.
Melting Point 152-156 °C or 330-332 °C[1][2]The higher value is likely erroneous or refers to a salt form. The lower value is more plausible for the free base. Experimental verification is recommended.
Appearance White to light yellow solid or liquid[1][2][6]Pure form should be a white solid or colorless liquid, depending on ambient temperature and isomeric purity.
Solubility Soluble in methanol, DMF; practically insoluble in water.[1]-

Q2: What are the primary impurities I should expect in crude this compound?

A2: Impurities will depend on the synthetic route. A common synthesis involves the reductive amination of 4-aminocyclohexanone with methylamine. Potential impurities include:

  • Unreacted starting materials (4-aminocyclohexanone, methylamine).

  • The isomeric diamine (N4-Methylcyclohexane-1,4-diamine).

  • Over-alkylation products (N,N-dimethylcyclohexane-1,4-diamine).

  • Byproducts from the reduction step.

Q3: Which purification method is best for my needs?

A3: The optimal method depends on the scale and the nature of the impurities. The following flowchart provides a general decision-making guide.

Purification_Workflow cluster_scale Initial Assessment cluster_methods Purification Methods start Crude this compound q_impurities Are impurities primarily non-volatile salts or polymers? start->q_impurities q_scale What is the scale of purification? q_impurities->q_scale  No / Unsure distillation Vacuum Distillation (High-throughput, removes non-volatiles) q_impurities->distillation  Yes chromatography Column Chromatography (High resolution, separates isomers/analogs) q_scale->chromatography < 5 g (Lab Scale) extraction Acid-Base Extraction (Removes neutral/acidic impurities) q_scale->extraction Any Scale final_product High-Purity Product distillation->final_product chromatography->final_product extraction->distillation Follow with... crystallization Crystallization / Salt Formation (High purity, removes soluble impurities) extraction->crystallization Follow with... crystallization->final_product

Caption: Decision workflow for selecting a purification method.

Q4: How should I handle and store purified this compound?

A4: Due to its corrosive nature and sensitivity to air, proper handling and storage are critical to maintain purity and ensure safety.

  • Handling: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Handle in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation.[2][6] Keep in a cool, dark place to prevent light-induced degradation. Storage at 4°C is recommended.

Section 3: Key Experimental Protocols

Protocol 1: Standard Vacuum Distillation

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Attach a two-stage rotary vane pump via a cold trap (liquid nitrogen or dry ice/acetone).

  • Inerting: Place the crude diamine (≤ 2/3 full) and a magnetic stir bar in the distillation flask. Seal the system and evacuate and backfill with nitrogen three times.

  • Distillation: Begin stirring and slowly heat the flask in an oil bath.

  • Fraction Collection: Discard any initial low-boiling fractions. Collect the fraction boiling at approximately 85 °C at a stable vacuum of ~8 Torr.

  • Shutdown: Once the product is collected, remove the heat source and allow the system to cool completely before slowly venting to atmospheric pressure with nitrogen.

  • Quality Control: Analyze the collected fraction by GC-MS or ¹H NMR to confirm purity.

Protocol 2: Purification via Hydrochloride Salt Formation

  • Salt Formation: Dissolve the crude diamine in a minimal amount of 2-propanol. While stirring, add a 2 M solution of HCl in diethyl ether dropwise until the solution is acidic (test with pH paper). A white precipitate of the diamine dihydrochloride should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum.

  • Regeneration of Free Base: Dissolve the dried salt in deionized water. Cool the solution in an ice bath and slowly add 5 M NaOH solution with stirring until the pH is >12.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the pure this compound.

  • Quality Control: The regenerated amine should be colorless. Confirm purity by appropriate analytical methods. This method is highly effective for removing neutral and other basic impurities that have different pKa values.

References

  • Walton, H. F. (1975). Ligand-exchange chromatography of diamines and polyamines. Analytical Chemistry.
  • American Elements. This compound | CAS 38362-02-6. Available at: [Link]

  • ACS Publications. (2026). Expanding the Solvent Library for Halide Perovskites via Amine Additives. Available at: [Link]

  • Google Patents. (n.d.). Preparation of alkyl amines.
  • Wiley Online Library. (2019). Separation and purification of three, four, and five carbon diamines from fermentation broth. Available at: [Link]

  • Sunway Pharm Ltd. This compound - CAS:38362-02-6. Available at: [Link]

  • Google Patents. (n.d.). Diamine purification method.
  • ResearchGate. (n.d.). SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+)-CAMPHOR. Available at: [Link]

  • PubMed. (2024). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine. Available at: [Link]

  • Google Patents. (n.d.). Preparation of trans cyclohexane 1,4-diamine.
  • Schlegel Group. (n.d.). Synthesis, Structure, and Molecular Orbital Studies of Yttrium, Erbium, and Lutetium Complexes Bearing η2-Pyrazolato Ligands. Available at: [Link]

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | C8H19ClN2. Available at: [Link]

  • MDPI. (n.d.). Synergistic Surface Modification of Bromocarboxylic Acid-Oleylamine Dual Ligands for Highly Stable and Luminescent CsPbBr3 Perovskite Nanocrystals. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-Methylcyclohexane-1,3-diamine. Available at: [Link]

  • Arkat USA. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Available at: [Link]

Sources

Technical Support Center: Synthesis of N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N1-Methylcyclohexane-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Drawing upon established principles of organic chemistry and field-proven insights, this document aims to be a comprehensive resource for improving the yield, purity, and stereochemical control of your this compound synthesis.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via reductive amination. This versatile and widely-used reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[1][2] For the target molecule, the primary routes involve the reaction of either 4-aminocyclohexanone with methylamine or cyclohexane-1,4-dione with methylamine, followed by reduction.

While the reaction appears straightforward, achieving high yields of the desired product with the correct stereochemistry can be challenging. Common issues include the formation of byproducts, incomplete reaction, and lack of control over the cis/trans isomer ratio. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Low or No Product Yield

Question: I am observing a very low yield of this compound, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the yield?

Answer: Low yields in reductive amination are often traced back to several key factors. Let's break down the potential issues and their solutions:

  • Inefficient Imine/Enamine Formation: The initial condensation reaction is a reversible equilibrium.[3] To drive the reaction towards the imine/enamine intermediate, it is crucial to remove the water that is formed as a byproduct.

    • Troubleshooting:

      • Azeotropic Removal of Water: If your solvent system allows (e.g., toluene, benzene), use a Dean-Stark apparatus to remove water as it is formed.

      • Use of Dehydrating Agents: The addition of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be effective. However, ensure the chosen agent is compatible with your reaction conditions.

  • Premature Reduction of the Carbonyl Starting Material: The reducing agent can react with the starting ketone before it has a chance to form the imine, leading to the formation of 4-aminocyclohexanol or cyclohexan-1,4-diol as byproducts.[4]

    • Troubleshooting:

      • Stepwise Procedure: A reliable approach is to first allow the imine to form completely before adding the reducing agent.[1] You can monitor the disappearance of the ketone starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

      • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this reason.[1]

  • Suboptimal pH: The pH of the reaction medium is critical. The reaction requires mildly acidic conditions (typically pH 5-6) to catalyze the dehydration step in imine formation. If the pH is too low, the amine nucleophile will be protonated and become unreactive. If the pH is too high, the carbonyl will not be sufficiently activated.

    • Troubleshooting:

      • Addition of a Mild Acid: Incorporate a catalytic amount of a mild acid, such as acetic acid, into your reaction mixture.

      • pH Monitoring: If possible, monitor the pH of the reaction and adjust as necessary.

Formation of Impurities and Byproducts

Question: My final product is contaminated with significant impurities. What are the common byproducts in this synthesis and how can I minimize their formation?

Answer: The presence of impurities is a common challenge. Here are the most likely culprits and strategies to mitigate them:

  • Over-alkylation (Formation of N,N-dimethyl-1,4-cyclohexanediamine): This occurs when the newly formed secondary amine (your product) reacts further with the methylating agent.

    • Troubleshooting:

      • Control Stoichiometry: Use a controlled amount of the methylating source (e.g., formaldehyde or a methyl halide). A slight excess of the diamine starting material can also help.

      • Stepwise N-methylation: If direct reductive amination with a large excess of the methyl source is problematic, consider a stepwise approach. First, synthesize the primary diamine, and then perform a separate, controlled N-methylation step.[5][6]

  • Formation of Alcohols: As mentioned previously, reduction of the starting ketone leads to alcohol byproducts (4-aminocyclohexanol or cyclohexan-1,4-diol).

    • Troubleshooting:

      • Refer to the "Premature Reduction of the Carbonyl Starting Material" section above. A stepwise approach and the use of selective reducing agents are key.

  • Bis-cyclohexylamine Formation: In the case of starting with cyclohexane-1,4-dione, it's possible for a molecule of the product to react with another molecule of the dione, leading to a dimeric impurity.[4]

    • Troubleshooting:

      • Use of Excess Amine: Employ a significant excess of methylamine to favor the formation of the desired product over the dimeric species.

Controlling Stereochemistry (Cis/Trans Isomerism)

Question: My product is a mixture of cis and trans isomers. How can I control the stereochemical outcome of the reaction to favor the desired isomer?

Answer: The stereochemistry of the final product is a critical consideration, especially in pharmaceutical applications. The cis/trans ratio is influenced by the reaction conditions and the choice of reagents.

  • Thermodynamic vs. Kinetic Control: The reduction of the imine intermediate can proceed under either thermodynamic or kinetic control. The more stable trans isomer is generally favored under thermodynamically controlled conditions (higher temperatures, longer reaction times, and equilibration).

    • Troubleshooting:

      • For the trans isomer: Employ conditions that allow for equilibration. This may involve higher reaction temperatures and longer reaction times. The use of certain catalysts can also favor the formation of the more stable trans product.[7] Some protocols for the synthesis of trans-1,4-diaminocyclohexane involve isomerization of a cis/trans mixture under basic conditions at elevated temperatures.[8]

      • For the cis isomer: Kinetic control, favoring the less stable cis isomer, is often achieved at lower temperatures and with more reactive reducing agents. Specific catalysts, such as certain rhodium complexes, have been shown to favor the formation of the cis isomer in the reductive amination of substituted cyclohexanones.[4]

  • Catalyst Selection: The choice of catalyst for catalytic hydrogenation can significantly influence the stereoselectivity.

    • Troubleshooting:

      • Literature Review: Consult the literature for specific catalyst systems that have been shown to provide high stereoselectivity for the desired isomer of substituted cyclohexylamines. For example, certain platinum group metals have been reported to favor the formation of the cis isomer.[4]

  • Purification: If controlling the reaction's stereoselectivity is not feasible, separation of the isomers may be necessary.

    • Troubleshooting:

      • Fractional Crystallization: The cis and trans isomers often have different physical properties, which may allow for their separation by fractional crystallization of the free base or a salt derivative.[7][8]

      • Column Chromatography: Careful column chromatography can also be used to separate the isomers, although this may be less practical on a large scale.[9]

Experimental Protocols

Protocol 1: Reductive Amination of 4-Aminocyclohexanone with Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-aminocyclohexanone hydrochloride (1 equivalent) and methanol.

  • Amine Addition: Add a solution of methylamine (1.5-2 equivalents) in methanol.

  • pH Adjustment: Add acetic acid (catalytic amount, e.g., 0.1 equivalents) to achieve a pH of approximately 5-6.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Catalytic Hydrogenation using Raney Nickel

This method is often used in industrial settings and is considered a greener alternative to hydride-based reductions.

  • Reaction Setup: In a high-pressure autoclave, combine 4-aminocyclohexanone (1 equivalent), a solution of methylamine in methanol (excess), and a catalytic amount of Raney Nickel (slurry in water or ethanol). Caution: Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (the optimal pressure will need to be determined, but typically ranges from 50 to 500 psi).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by monitoring the hydrogen uptake.

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake may be pyrophoric and should be kept wet.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by distillation or crystallization.

Data Summary

ParameterCondition/ReagentRationalePotential Issues
Reducing Agent NaBH(OAc)₃ or NaBH₃CNMild and selective for iminium ions over ketones.[1]Higher cost, potential toxicity (for NaBH₃CN).
NaBH₄More reactive and less expensive.Can reduce the starting ketone, leading to alcohol byproducts.[1]
H₂/Raney Ni"Green" and scalable.[10]Requires specialized high-pressure equipment; catalyst can be pyrophoric.
Reaction pH 5-6Catalyzes imine formation.Too low: protonates the amine; Too high: insufficient carbonyl activation.
Temperature Low (0-25 °C)May favor kinetic (cis) product.Slower reaction rates.
High (reflux)May favor thermodynamic (trans) product.[7]Increased potential for side reactions.
Procedure One-potSimpler procedure.Higher risk of side reactions.
StepwiseBetter control over the reaction, can improve yield.[1]More time-consuming.

Visualizations

Reaction Pathway

G cluster_0 Route A: From 4-Aminocyclohexanone cluster_1 Route B: From Cyclohexane-1,4-dione 4-Aminocyclohexanone 4-Aminocyclohexanone Imine Intermediate Imine Intermediate 4-Aminocyclohexanone->Imine Intermediate + Methylamine - H₂O Methylamine Methylamine This compound This compound Imine Intermediate->this compound + [H] (Reduction) Cyclohexane-1,4-dione Cyclohexane-1,4-dione Enamine Intermediate Enamine Intermediate Cyclohexane-1,4-dione->Enamine Intermediate + Methylamine - H₂O N1-Methylcyclohexane-1,4-diamine_B This compound Enamine Intermediate->N1-Methylcyclohexane-1,4-diamine_B + [H] (Reduction) G start Low Yield or Incomplete Reaction check_imine Is imine formation efficient? (Monitor by TLC/GC-MS) start->check_imine imine_no No check_imine->imine_no No imine_yes Yes check_imine->imine_yes Yes add_acid Adjust pH to 5-6 (e.g., add acetic acid) imine_no->add_acid remove_water Remove water (Dean-Stark or dehydrating agent) imine_no->remove_water check_reduction Is the starting ketone being reduced? imine_yes->check_reduction optimize_conditions Optimize reaction time and temperature add_acid->optimize_conditions remove_water->optimize_conditions reduction_yes Yes check_reduction->reduction_yes Yes reduction_no No check_reduction->reduction_no No change_reductant Use a milder reducing agent (NaBH(OAc)₃ or NaBH₃CN) reduction_yes->change_reductant stepwise Perform reaction stepwise: 1. Form imine 2. Add reducing agent reduction_yes->stepwise reduction_no->optimize_conditions change_reductant->optimize_conditions stepwise->optimize_conditions

Caption: Decision tree for troubleshooting low yield.

References

  • Periasamy, M., Seenivasaperumal, M., Padmaja, M., & Rao, V. D. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(8), 4-11.
  • Bub, G., et al. (1984). Preparation of trans cyclohexane 1,4-diamine. U.S.
  • PubChem. (n.d.). 1,4-Diaminocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Galkin, M. V., et al. (2022). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. Green Chemistry, 24(1), 223-231.
  • Zhang, X., et al. (2022). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones.
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Fries, D. C. (1979). Process for the preparation of cyclohexane dione-(1,4)-tetramethyl diketal. U.S.
  • Wang, Z., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[7][11]aphthyrin-5(6H)-one. Tetrahedron Letters, 55(1), 244-247.

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine. Retrieved from [Link]

  • Demkowicz, S., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14(1), 8810.
  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]

  • Yada, S., et al. (1989). Method for producing 4-substituted cis-cyclohexylamine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]

  • Horváth, Z., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Sharma, R., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15857-15866.
  • de la Cruz, J., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
  • ACS Publications. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, April 22). Amine Preparation 4 - Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]

  • Utenova, B. T., & Klaveness, J. (2021).
  • Wölper, C., et al. (2017). N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide). Beilstein Journal of Organic Chemistry, 13, 1378-1385.
  • Wang, W., et al. (2015). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions.
  • González, J., et al. (2021). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 8, 101235.
  • PubChem. (n.d.). trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 4-substituted cyclohexylamines. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N1-Methylcyclohexane-1,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable diamine intermediate. We will explore the causality behind experimental choices, provide troubleshooting solutions for common issues, and offer validated protocols to enhance the success of your synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?

The primary methods for synthesizing this compound involve the controlled methylation of cyclohexane-1,4-diamine. The two most prevalent approaches are:

  • Eschweiler-Clarke Reaction: This is a reductive amination method that uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2] It is often preferred because it is a one-pot reaction and inherently prevents the formation of quaternary ammonium salts, a common issue with other alkylation methods.[3][4]

  • Reductive Amination of 4-Aminocyclohexanone: This involves reacting 4-aminocyclohexanone with methylamine to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[5][6]

Q2: What is the principal challenge in selectively synthesizing this compound?

The core challenge is controlling the degree of methylation. Cyclohexane-1,4-diamine possesses two primary amine groups of equal reactivity. The mono-methylated product (this compound) is itself a nucleophile and can react further, leading to over-methylation. The primary side product is typically N,N'-dimethylcyclohexane-1,4-diamine, where both amine groups are methylated.[7] Achieving high selectivity for the mono-methylated product requires careful control over reaction stoichiometry and conditions.

Q3: Why is direct alkylation with agents like methyl iodide generally not recommended for this synthesis?

Direct alkylation of amines with alkyl halides, such as methyl iodide, is notoriously difficult to control for selective mono-alkylation.[8] The product of the first alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway train" of subsequent alkylations.[7][8] This results in a mixture of mono-alkylated, di-alkylated (both N,N'- and N,N- isomers), and even quaternary ammonium salt products, making purification exceedingly difficult and significantly lowering the yield of the desired compound.[4][9]

Q4: How can I reliably characterize my final product and identify common impurities?

A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product (128.22 g/mol ) and identify side products like N,N'-dimethylcyclohexane-1,4-diamine (142.25 g/mol ) or unreacted starting material (114.19 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is crucial for structural confirmation. The N-methyl group of the desired product will show a characteristic singlet in the ¹H NMR spectrum, and the integration of this signal relative to the cyclohexane protons can help determine purity. The symmetry of the main N,N'-dimethyl side product will result in a simpler spectrum compared to the desired asymmetric product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and quantify the relative amounts of starting material, product, and side products.

Troubleshooting Guide: Side Reactions & Purification

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My final product is heavily contaminated with N,N'-dimethylcyclohexane-1,4-diamine.
  • Probable Cause: This is the most common issue and results from over-methylation of the starting diamine. The reaction conditions favored the methylation of both primary amine groups. In an Eschweiler-Clarke reaction, using an excess of formaldehyde and formic acid will drive the reaction towards di-methylation.[1]

  • Solutions & Preventative Measures:

    • Stoichiometric Control: The most critical factor is the stoichiometry of your methylating agents. For an Eschweiler-Clarke reaction, use a slight sub-stoichiometric amount of formaldehyde and formic acid (e.g., 0.8-0.9 equivalents) relative to the cyclohexane-1,4-diamine. This ensures there isn't enough methylating agent to react with both amine functional groups.

    • Use Excess Diamine: A common strategy to favor mono-alkylation is to use a large excess of the starting diamine (e.g., 3-5 equivalents) relative to the methylating agent. This increases the statistical probability that the methylating agent will react with an unmethylated diamine molecule rather than the already mono-methylated product. The unreacted starting material can then be removed during workup.

    • Reaction Time and Temperature: Monitor the reaction progress closely using GC or TLC. Stop the reaction as soon as the starting material is consumed or when the formation of the di-methylated product begins to accelerate. Lowering the reaction temperature can also help improve selectivity by reducing the rate of the second methylation reaction.

Problem 2: I am observing a side product with the same mass as the N,N'-dimethyl isomer but with different chromatographic behavior.
  • Probable Cause: You have likely formed the isomeric tertiary amine, N1,N1-dimethylcyclohexane-1,4-diamine. While the Eschweiler-Clarke reaction can form tertiary amines, the formation of the N,N'-dimethyl product is often kinetically or statistically favored when starting from a diamine.[10] However, if the reaction is pushed too hard (high temperature or prolonged reaction time), methylation of the secondary amine in the desired product can occur before the second primary amine reacts.

  • Solutions & Preventative Measures:

    • Milder Conditions: Avoid excessive heating. Eschweiler-Clarke reactions are often run near the boiling point of the aqueous solution, but for this selective synthesis, a lower temperature (e.g., 70-80 °C) with extended reaction time may provide better control.[1]

    • Alternative Reductants: In some variations of reductive amination, milder reducing agents can be employed. Sodium triacetoxyborohydride (STAB) is known for its selectivity in reducing imines in the presence of other functional groups and may offer better control than the formic acid used in the classic Eschweiler-Clarke protocol.[5]

Problem 3: Purification is challenging due to similar physical properties of the product and side products.
  • Probable Cause: The desired product, the N,N'-dimethyl side product, and the starting material have similar polarities and relatively close boiling points, making separation by standard distillation or chromatography difficult.

  • Solutions & Preventative Measures:

    • Fractional Distillation Under High Vacuum: While challenging, careful fractional distillation using a column with high theoretical plates under reduced pressure can separate the components. Refer to the table below for boiling point information.

    • Column Chromatography: This is often the most effective method. A silica gel column using a gradient elution system is recommended. Start with a non-polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol containing a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%). The base is crucial to prevent the amines from streaking on the acidic silica gel.

    • Acid-Base Extraction: A differential acid-base extraction can sometimes be used to enrich the desired product. The basicity (pKa) of the primary and secondary amines differs slightly, which can be exploited. However, this is often not selective enough for complete separation and is best used as a preliminary purification step.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Cyclohexane-1,4-diamine (Starting Material)C₆H₁₄N₂114.19~195 °C (atm)
This compound (Product) C₇H₁₆N₂ 128.22 85 °C @ 8 Torr[11][12]
N,N'-Dimethylcyclohexane-1,4-diamine (Side Product)C₈H₁₈N₂142.25~78-80 °C @ 18 mmHg (for 1,2-isomer)

Note: The boiling point for the N,N'-dimethyl-1,4-diamine is estimated based on the similar 1,2-isomer and illustrates the proximity to the desired product's boiling point, necessitating efficient fractional distillation.

Experimental Protocols & Visualizations
Protocol 1: Selective Mono-methylation via Modified Eschweiler-Clarke Reaction

This protocol is designed to favor the formation of the mono-methylated product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexane-1,4-diamine (3.0 eq) in water.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add formic acid (98-100%, 1.0 eq). Following this, add aqueous formaldehyde (37 wt. % in H₂O, 0.9 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 80-90 °C. Monitor the reaction progress every hour using GC-MS or TLC (e.g., 90:10:1 CH₂Cl₂:MeOH:NH₄OH).

  • Workup: Once the reaction has reached optimal conversion (typically 3-5 hours), cool the mixture to room temperature. Make the solution strongly basic (pH > 12) by the careful addition of 50% aqueous NaOH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.

Visualization of Reaction Pathways

The following diagram illustrates the desired synthetic route to this compound and the competing side reactions that lead to over-methylation.

Synthesis_Pathway SM Cyclohexane-1,4-diamine Product This compound (Desired Product) SM->Product + 1 eq [HCHO/HCOOH] (Desired Reaction) SP1 N,N'-Dimethylcyclohexane-1,4-diamine (Di-alkylation Side Product) SM->SP1 + 2 eq [HCHO/HCOOH] (Excess Reagents) Product->SP1 + 1 eq [HCHO/HCOOH] (Over-methylation) SP2 N1,N1-Dimethylcyclohexane-1,4-diamine (Tertiary Amine Side Product) Product->SP2 + 1 eq [HCHO/HCOOH] (Over-methylation)

Caption: Reaction scheme for the synthesis of this compound.

References
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. PubChem Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link]

  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. PMC. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). DE1593070A1 - Process for the production of cycloaliphatic diamines.
  • National Center for Biotechnology Information. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. PubMed. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Justia Patents. (2012). Method for producing 1,2-diamino-3-methylcyclohexane and/or 1,2-diamino-4-methylcyclohexane. Retrieved from [Link]

  • ResearchGate. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19).
  • Google Patents. (n.d.). United States Patent[13]. Retrieved from

  • Arkat USA. (n.d.). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. Green Chemistry. Retrieved from [Link]

  • PubMed. (2022). Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. Retrieved from [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Scilit. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]

Sources

Technical Support Center: N1-Methylcyclohexane-1,4-diamine Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N1-Methylcyclohexane-1,4-diamine polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polyamides using this specific monomer. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of this compound. Each problem is analyzed for its potential causes, followed by a step-by-step protocol for resolution.

Issue 1: Low Polymer Molecular Weight or Low Viscosity

A common hurdle in polyamide synthesis is achieving a high molecular weight, which is crucial for desirable mechanical properties.

Potential Causes:

  • Monomer Impurity: The presence of monofunctional impurities in either the diamine or the diacid monomer can act as chain terminators, preventing the growth of long polymer chains.[1][2][3] Even small amounts of contaminants can significantly reduce the final molecular weight.[1]

  • Imbalance in Stoichiometry: An exact 1:1 molar ratio of the diamine and diacid is critical for achieving high molecular weight in condensation polymerization.

  • Incomplete Reaction: The polymerization may not have proceeded to a high enough conversion.

  • Presence of Water: Water can hydrolyze the growing polymer chains, especially at elevated temperatures, leading to a decrease in molecular weight.[4]

  • Side Reactions: The N-methyl group on the diamine can potentially participate in side reactions that limit chain growth.

Troubleshooting Protocol:

  • Monomer Purification:

    • Ensure the purity of this compound and the corresponding diacid monomer is greater than 99.5%.

    • Recommended Action: Recrystallize or distill the monomers prior to use. For instance, recrystallization of racemic lactide has been shown to improve purity to 99.3%, significantly increasing the molecular weight of the resulting polylactic acid.[4]

  • Precise Stoichiometric Control:

    • Accurately weigh the monomers using an analytical balance.

    • Recommended Action: Prepare a salt of the diamine and diacid. This helps to ensure a precise 1:1 ratio and can facilitate a more controlled polymerization.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the temperature during the polymerization to facilitate the removal of the condensation byproduct (e.g., water) and drive the reaction to completion.

    • Time: Extend the reaction time to ensure high conversion.

    • Vacuum: Apply a high vacuum in the final stages of the polymerization to effectively remove the byproduct and shift the equilibrium towards polymer formation.

  • Rigorous Drying of Reagents and Glassware:

    • Dry all monomers and solvents thoroughly before use.

    • Recommended Action: Flame-dry all glassware under vacuum or in an inert atmosphere immediately before starting the reaction.

Issue 2: Polymer Discoloration (Yellowing or Browning)

The final polymer product should ideally be colorless. Discoloration indicates undesirable side reactions or degradation.

Potential Causes:

  • Thermal Degradation: Polyamides can undergo thermal degradation at high temperatures, especially in the presence of oxygen.[5][6][7] This can lead to the formation of chromophores.

  • Oxidation: The amine groups can be susceptible to oxidation, which can lead to colored byproducts.

  • Impurities in Monomers or Solvents: Trace impurities can act as catalysts for degradation reactions.

Troubleshooting Protocol:

  • Strict Control of Reaction Temperature:

    • Determine the thermal stability of your specific polyamide system using techniques like Thermogravimetric Analysis (TGA).

    • Recommended Action: Keep the polymerization temperature below the onset of thermal degradation. A study on the thermal degradation of polyamide 66 showed that significant degradation does not occur at temperatures between 80 °C and 240 °C under oxygen-free conditions.[6]

  • Maintain an Inert Atmosphere:

    • Conduct the entire polymerization process under a blanket of inert gas, such as high-purity nitrogen or argon, to prevent oxidation.

  • Use High-Purity Reagents:

    • Ensure that the monomers and any solvents used are of the highest possible purity to avoid introducing contaminants that could promote discoloration.

Issue 3: Poor Polymer Solubility

While some polyamides are inherently insoluble, unexpected insolubility can indicate cross-linking or other issues.

Potential Causes:

  • Cross-linking Reactions: Unintended side reactions can lead to the formation of a cross-linked polymer network, rendering the material insoluble.

  • High Crystallinity: The polymer may have a high degree of crystallinity, making it difficult to dissolve. The introduction of bulky side groups can disrupt chain packing and improve solubility.[8]

  • Incorrect Solvent Choice: The solvent used for characterization may not be appropriate for the specific polyamide.

Troubleshooting Protocol:

  • Investigate for Cross-linking:

    • Analyze the polymer using techniques like solid-state NMR to look for evidence of cross-linking structures.

    • Recommended Action: Carefully control the reaction temperature and stoichiometry to minimize side reactions.

  • Modify Polymer Structure to Enhance Solubility:

    • If inherent crystallinity is the issue, consider copolymerization with a monomer that introduces flexible linkages or bulky side groups to disrupt the regular chain packing.[9][10]

  • Solvent Screening:

    • Test a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO), often with the addition of salts like lithium chloride, to find a suitable solvent system.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the significance of the N-methyl group in this compound for polymerization?

The N-methyl group introduces several key features:

  • Asymmetry: It creates an unsymmetrical diamine, which can disrupt the regular packing of polymer chains, potentially leading to a more amorphous polymer with increased solubility.

  • Reactivity: The secondary amine created by the methyl group is generally less reactive than the primary amine. This difference in reactivity needs to be considered when planning the polymerization conditions.

  • Hydrogen Bonding: The presence of the methyl group reduces the number of N-H bonds available for hydrogen bonding compared to an unsubstituted diamine. This can affect the polymer's melting point, glass transition temperature, and mechanical properties.

Q2: What are the most suitable polymerization techniques for this compound?

The most common method for synthesizing polyamides is condensation polymerization .[13] Specific techniques include:

  • Melt Polycondensation: This involves heating the monomers above their melting points in the absence of a solvent. It is an environmentally friendly method but requires high temperatures, which can lead to thermal degradation.

  • Solution Polycondensation: The polymerization is carried out in a high-boiling point aprotic solvent. This allows for better temperature control and can facilitate the synthesis of high molecular weight polymers that are difficult to obtain through melt polycondensation. The Yamazaki-Higashi reaction, which uses triphenyl phosphite and pyridine as condensing agents, is a well-established method for solution polycondensation.[14][15]

  • Interfacial Polycondensation: The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other containing the diacid chloride. This method is rapid and can produce high molecular weight polymers at low temperatures.

Q3: How can I characterize the resulting polyamide from this compound?

A comprehensive characterization of the synthesized polyamide is essential. Key techniques include:

Property to MeasureRecommended Analytical TechniquePurpose
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)To confirm the formation of the amide linkage and the overall polymer structure.
Molecular Weight and Distribution Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)To assess the thermal stability (decomposition temperature) and determine the glass transition temperature (Tg) and melting temperature (Tm).
Crystallinity X-ray Diffraction (XRD)To determine if the polymer is amorphous or semi-crystalline.
Solubility Solubility TestsTo identify suitable solvents for processing and characterization.

Q4: What are the potential safety hazards associated with this compound?

This compound is a chemical that requires careful handling. It is classified as a corrosive material that can cause severe skin burns and eye damage.[16] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound polymerization.

TroubleshootingWorkflow Start Start Polymerization CheckPolymer Evaluate Polymer Properties Start->CheckPolymer LowMW Low Molecular Weight? CheckPolymer->LowMW No Discoloration Discoloration? LowMW->Discoloration No PurifyMonomers Purify Monomers LowMW->PurifyMonomers Yes PoorSolubility Poor Solubility? Discoloration->PoorSolubility No ControlTemp Control Temperature Discoloration->ControlTemp Yes Success Successful Polymerization PoorSolubility->Success No CheckCrosslinking Investigate Cross-linking PoorSolubility->CheckCrosslinking Yes CheckStoichiometry Verify Stoichiometry PurifyMonomers->CheckStoichiometry OptimizeConditions Optimize Reaction Conditions (Temp, Time, Vacuum) CheckStoichiometry->OptimizeConditions OptimizeConditions->Start InertAtmosphere Use Inert Atmosphere ControlTemp->InertAtmosphere InertAtmosphere->Start ModifyStructure Modify Polymer Structure CheckCrosslinking->ModifyStructure ScreenSolvents Screen Solvents ModifyStructure->ScreenSolvents ScreenSolvents->Start

Caption: Troubleshooting workflow for this compound polymerization.

References

  • How Does the Purity of the Recovered Monomer Affect the Quality of the Final Recycled Polymer? (2025). Sustainability Directory.
  • Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. (2023). Polymer Chemistry.
  • Mechanism of the degradation of polyamides.
  • Polymer-Grade Bio-Monomers from Oleochemicals by Combining Homogeneous Catalysis and Selective Product Crystallization in an Integr
  • Importance of monomer purity for REMP. (2022).
  • Thermal Degradation of Polyamides. Part 1.
  • Thermal Degradation of Polyamide 66 and Its Model Compound. (2014).
  • Theoretical Study on the Thermal Degradation Process of Nylon 6 and Polyhydroxybutyr
  • Influence of monomer purity on molecular weight of racemic polylactic acid. (2023). Transactions on Materials, Biotechnology and Life Sciences.
  • Thermal degradation and ageing of segmented polyamides. (2000).
  • Synthesis and characterization of novel polyamides. (2016). Aaltodoc.
  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. (2000). Journal of Polymer Science Part A: Polymer Chemistry.
  • Condensation polymers: synthesis, properties, and applic
  • Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. (2018). MDPI.
  • Condensation polymerization. (2023).
  • Applications of Diamines in Polyamide Synthesis: Application Notes and Protocols. (2025). Benchchem.
  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). NIH.
  • Recycling and Degradation of Polyamides. (2022). PMC - PubMed Central - NIH.
  • Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. (2004).
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (2001).
  • Diamine Biosynthesis: Research Progress and Applic
  • Overcoming Polyamide Formulation Challenges: Practical Strategies for Advanced Polymer Formul
  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022). MDPI.
  • Full article: Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2020). Taylor & Francis.
  • Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condens
  • Optimization of the polymerization conditions. (2020).
  • How Does Moisture Affect Polyamides?. (2023). YouTube.
  • Synthesis and characterization of copolyamides derived from novel aliphatic bio-based diamine. (2020).
  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2020). NIH.
  • Synthesis of polyamides. (2012).
  • Synthesis of Polyamides from . (2014). YouTube.

  • Condensation Polymerization: Exploring the Chemistry and Applic
  • 4-Methylcyclohexane-1,3-diamine. (n.d.). Smolecule.
  • This compound. (n.d.). AMERICAN ELEMENTS.
  • Is Polyamide dangerous?. (2017). Quora.
  • N-Methyl-cyclohexane-1,4-diamine. (2023). Echemi.
  • 38362-02-6|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • N-Methyl-cyclohexane-1,4-diamine. (n.d.). ChemicalBook.
  • This compound. (n.d.). Sigma-Aldrich.
  • N1-methylcyclohexane-1,2-diamine. (n.d.). PubChem.
  • (1R,2R)-N1-Methylcyclohexane-1,2-diamine. (n.d.). BLDpharm.

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Technical Support Center: Optimization of Reaction Conditions for N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N1-Methylcyclohexane-1,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents a significant challenge in achieving selective mono-N-methylation while avoiding the formation of the undesired N,N'-dimethylated byproduct. This guide will explore the nuances of the primary synthetic routes, focusing on the optimization of reaction conditions to maximize the yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the reductive amination of cyclohexane-1,4-diamine, often utilizing the Eschweiler-Clarke reaction. This one-pot reaction uses formaldehyde as the methyl source and formic acid as the reducing agent. [1][2]However, controlling the reaction to achieve selective mono-methylation is the primary challenge.

Q2: Why is di-methylation a significant side reaction?

A2: In the Eschweiler-Clarke reaction, the initially formed mono-methylated product, this compound, is a secondary amine. This secondary amine can react further with formaldehyde and formic acid to form the tertiary N,N'-dimethylcyclohexane-1,4-diamine. [1]The formation of the tertiary amine is often more favorable, leading to a mixture of products. [1] Q3: Are there alternative methods to the Eschweiler-Clarke reaction for this synthesis?

A3: Yes, several alternative methods exist. One effective strategy involves the use of protecting groups. By protecting one of the amino groups of cyclohexane-1,4-diamine, for example with a tert-butyloxycarbonyl (Boc) group, the remaining free amine can be methylated. Subsequent deprotection yields the desired mono-methylated product. [3]Other methods include using alternative methylating agents and catalysts, such as methanol over a heterogeneous nickel catalyst, which can offer high selectivity for mono-methylation. [4] Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, staining with ninhydrin can be effective as it reacts with primary and secondary amines, showing distinct spots for the starting material and the mono-methylated product. GC-MS is a powerful tool to quantify the ratio of starting material, mono-methylated, and di-methylated products in the reaction mixture.

Q5: What are the key safety precautions when working with the reagents for this synthesis?

A5: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Formic acid is corrosive and can cause severe burns; handle with care and appropriate PPE. Cyclohexane-1,4-diamine is also corrosive and an irritant. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low to no conversion of starting material 1. Inactive reagents. 2. Insufficient reaction temperature or time. 3. Incorrect pH of the reaction mixture.1. Use fresh, high-purity formaldehyde and formic acid. 2. Ensure the reaction is heated to the recommended temperature (typically reflux) and monitor for an adequate duration. 3. The Eschweiler-Clarke reaction proceeds under acidic conditions provided by the formic acid.
Predominant formation of the di-methylated byproduct 1. Excess of formaldehyde and/or formic acid. 2. Prolonged reaction time. 3. High reaction temperature favoring di-methylation.1. Carefully control the stoichiometry. Use a slight excess of the diamine relative to formaldehyde. Start with a 1:0.9 molar ratio of diamine to formaldehyde. 2. Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed and before significant di-methylation occurs. 3. Experiment with lower reaction temperatures to improve selectivity.
Difficult separation of the mono- and di-methylated products The boiling points and polarities of the mono- and di-methylated products can be very similar.1. Fractional Distillation: Under reduced pressure, careful fractional distillation can sometimes separate the products. 2. Column Chromatography: Use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking) can be effective. 3. Derivatization: Consider derivatizing the remaining primary amine on the mono-methylated product to significantly alter its polarity for easier separation, followed by deprotection.
Reaction mixture becomes a thick slurry or solidifies Formation of salts (formates) of the diamines which may have limited solubility in the reaction medium.1. Add a co-solvent such as water or methanol to improve the solubility of the intermediates. 2. Ensure vigorous stirring to maintain a homogeneous mixture.

Experimental Protocols

Method 1: Selective Mono-methylation via Eschweiler-Clarke Reaction

This protocol is optimized to favor the formation of the mono-methylated product.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexane-1,4-diamine (1.0 eq).

  • Add formic acid (2.0 eq) to the flask. Stir the mixture until the diamine is fully dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of formaldehyde (37 wt. %, 0.9 eq) dropwise while maintaining the temperature below 10 °C.

Step 2: Reaction Execution

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-110 °C).

  • Monitor the reaction progress every hour using TLC or GC-MS. The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Make the solution basic (pH > 12) by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH). Perform this step in an ice bath as the neutralization is highly exothermic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a dichloromethane:methanol:triethylamine (95:4:1) eluent system.

Method 2: Protecting Group Strategy for Selective Mono-methylation

This method offers higher selectivity for the mono-methylated product.

Step 1: Mono-Boc Protection of Cyclohexane-1,4-diamine

  • Dissolve cyclohexane-1,4-diamine (3.6 eq) in methanol in a round-bottom flask. [5]2. Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in methanol. [5]4. Allow the reaction mixture to warm to room temperature and stir for 16 hours. [5]5. Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (4-aminocyclohexyl)carbamate. [5] Step 2: N-methylation of the Mono-Boc Protected Diamine

  • Dissolve the mono-Boc protected diamine (1.0 eq) in a suitable solvent like methanol.

  • Add formic acid (2.0 eq) and formaldehyde (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction until completion.

  • Perform an aqueous work-up as described in Method 1, Step 3.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-methylated, Boc-protected intermediate in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize with a base (e.g., NaOH solution) and extract the product to obtain this compound.

Data Presentation

Table 1: Optimized Reaction Parameters for Eschweiler-Clarke Mono-methylation

ParameterRecommended ConditionRationale
Reactant Ratio (Diamine:Formaldehyde) 1 : 0.9Sub-stoichiometric formaldehyde minimizes di-methylation.
Formic Acid 2.0 equivalentsActs as both a catalyst and the reducing agent.
Temperature 100-110 °C (Reflux)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-6 hoursTypically sufficient for completion; should be optimized by monitoring.
Solvent Neat (or with minimal water from formaldehyde solution)High concentration of reactants drives the reaction.

Characterization Data:

  • Appearance: Colorless to light yellow liquid or solid. [6]* Molecular Formula: C₇H₁₆N₂ [7]* Molecular Weight: 128.22 g/mol [7]* Boiling Point: 85 °C at 8 Torr [6]* ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~2.7-3.0 (m, 2H, CH-N), 2.4 (s, 3H, N-CH₃), 1.0-2.0 (m, 10H, cyclohexane ring protons and NH₂). Note: Actual shifts may vary.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~50-60 (CH-N), ~35 (N-CH₃), ~30-40 (cyclohexane ring carbons). Note: Actual shifts may vary.

Visualizations

Reaction Pathway: Eschweiler-Clarke Mono-methylation

Eschweiler_Clarke cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Side Reaction: Di-methylation Diamine Cyclohexane-1,4-diamine Imine Iminium Ion Intermediate Diamine->Imine + Formaldehyde Formaldehyde Formaldehyde Mono_Methyl This compound Imine->Mono_Methyl + Formic Acid (Hydride Source) Formic_Acid Formic Acid Di_Methyl N,N'-Dimethyl Product Mono_Methyl->Di_Methyl + Formaldehyde + Formic Acid

Caption: Reaction pathway for the Eschweiler-Clarke mono-methylation of cyclohexane-1,4-diamine.

Troubleshooting Workflow: Low Yield of Mono-methylated Product

Troubleshooting_Low_Yield Start Low Yield of N1-Methyl Product Check_Purity Analyze crude product by GC-MS/NMR Start->Check_Purity High_SM High Starting Material? Check_Purity->High_SM Yes High_DiMe High Di-methylated Product? Check_Purity->High_DiMe No Increase_Time Increase reaction time/temperature High_SM->Increase_Time Check_Reagents Check reagent quality High_SM->Check_Reagents Reduce_FA Reduce formaldehyde stoichiometry High_DiMe->Reduce_FA Reduce_Time Reduce reaction time High_DiMe->Reduce_Time Use_Protecting_Group Consider protecting group strategy High_DiMe->Use_Protecting_Group

Caption: Troubleshooting workflow for low yield of the mono-methylated product.

References

  • Beller, M., et al. (2020). Selective mono‐N‐methylation of various substituted diamines using carbon dioxide as the alkylating agent under ruthenium catalysis.
  • Chusov, D., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • García, J., et al. (2015). Selective N-Methylation of Aliphatic Amines with CO2 and Hydrosilanes Using Nickel-Phosphine Catalysts. Organometallics, 34(18), 4497–4504. [Link not available]
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

  • Periasamy, M., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]

  • Ren, T., et al. (2019). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 9(21), 6033-6039. [Link]

  • Rosenau, T., et al. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Synthetic Communications, 32(3), 457-465. [Link]

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhou, X., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6331. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Templ, J., & Schnürch, M. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205. [Link]

  • Zhang, X., et al. (2024). Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. Angewandte Chemie International Edition, 63(13), e202318763. [Link]

  • Synthetic Communications. (2002). A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines. Synthetic Communications, 32(22), 3595-3602. [Link not available]
  • U.S. Patent No. US4486603A. (1984).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]

  • Semantic Scholar. (2021). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. [Link]

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  • U.S. Patent No. US4433194A. (1984).
  • Google Patents. (n.d.). diaminopropyl-4-methylcyclohexane -1,3-diamine and the use thereof as curing agents for epoxy resins.
  • ResearchGate. (n.d.). Using enantioselective dispersive liquid–liquid microextraction for the microseparation of trans -cyclohexane-1,2-diamine enantiomers. [Link]

  • ResearchGate. (n.d.). Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. [Link]

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Technical Support Center: Purification of N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N1-Methylcyclohexane-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile diamine. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of this compound.

Q1: What are the most common impurities I can expect in my crude this compound sample?

A1: The impurity profile of this compound largely depends on its synthetic route. Common synthesis pathways, such as the reductive amination of 4-methylcyclohexanone, can introduce several types of impurities. These can include unreacted starting materials, byproducts from side reactions (e.g., dialkylated or polymeric species), and residual catalysts. Given that amines are susceptible to air oxidation, you may also encounter oxidized byproducts, especially if the compound has been stored improperly.

Q2: My this compound is a liquid/solid at room temperature. Does this affect my purification strategy?

A2: this compound can exist as either a liquid or a solid, with a reported melting point around 330-332°C, though this can be significantly influenced by purity.[1] Its physical state at room temperature is a critical factor in selecting a purification method. If it is a solid, recrystallization is a viable and often highly effective technique. If it is a liquid, fractional distillation under reduced pressure is typically the preferred method.

Q3: Is this compound stable to heat and air?

A3: Like many amines, this compound can be sensitive to both heat and atmospheric oxygen.[2] Prolonged exposure to high temperatures can lead to degradation, and contact with air can cause oxidation, often indicated by a yellowing or browning of the material. Therefore, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification steps that involve heating, such as distillation.

Q4: What analytical techniques are best suited for assessing the purity of this compound?

A4: A combination of analytical methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities.[3] Gas Chromatography (GC), potentially after derivatization to increase volatility, can also be very effective.[3] For structural confirmation and the identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your purification experiments.

Fractional Distillation Issues

Q: I'm trying to purify my liquid this compound by fractional distillation, but I'm getting poor separation from a close-boiling impurity. What can I do?

A: Poor separation during fractional distillation of liquids with similar boiling points is a common challenge.[4][5] Here's a systematic approach to improve your separation:

  • Increase the Efficiency of Your Fractionating Column: The separation efficiency is directly related to the number of "theoretical plates" in your column.[4] Consider using a longer column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).

  • Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can significantly improve separation. This is achieved by carefully controlling the heating rate. A slow, steady distillation will provide more time for the vapor-liquid equilibria to be established on each theoretical plate.

  • Reduce the Pressure: Performing the distillation under a higher vacuum will lower the boiling points of all components. This can sometimes increase the boiling point difference between your product and the impurity, leading to better separation. The reported boiling point is 85°C at 8 Torr.[1][6]

  • Consider a Chemical Pre-treatment: If the impurity has a different chemical nature (e.g., it's a primary amine while your product is a secondary amine), you might be able to selectively react the impurity to form a non-volatile salt, which can then be easily separated by a simple distillation.

Workflow for Optimizing Fractional Distillation:

Caption: Decision workflow for troubleshooting poor separation in fractional distillation.

Recrystallization Challenges

Q: I'm attempting to recrystallize my solid this compound, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree upon cooling.

  • Solution 1: Change the Solvent System. The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. For amines, which can be basic, you might consider using a solvent system that can modulate polarity. Sometimes, a mixture of a polar solvent (like methanol or ethanol) and a non-polar solvent (like hexanes or toluene) can be effective.[7]

  • Solution 2: Slow Down the Cooling Process. Rapid cooling encourages supersaturation and oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.

  • Solution 3: Use a Lower Boiling Point Solvent. If the issue is the solvent's high boiling point, switch to a solvent with a lower boiling point.

  • Solution 4: Convert to a Salt. Amines can often be purified by converting them to their salt form (e.g., hydrochloride or oxalate), which frequently have better crystallization properties.[2][8] After recrystallizing the salt to a high purity, the free amine can be regenerated by treatment with a base and extraction.[9]

Q: My recrystallized this compound is still impure. What are the next steps?

A: If a single recrystallization is insufficient, you have several options:

  • Perform a Second Recrystallization: Sometimes, a second pass is all that's needed to achieve the desired purity.

  • Try a Different Solvent System: The impurity may have similar solubility to your product in the first solvent system. A different solvent might exploit solubility differences more effectively.

  • Utilize an Adsorbent: If the impurities are colored or highly polar, you can try treating the hot solution with a small amount of activated carbon before the filtration step. The carbon can adsorb these impurities.

  • Consider an Alternative Purification Method: If recrystallization is not yielding the desired results, you may need to consider another technique like column chromatography.

Column Chromatography Issues

Q: I am trying to purify this compound by column chromatography, but I'm getting significant tailing of my product peak. Why is this happening?

A: Peak tailing in column chromatography of amines is a very common problem. It's usually caused by the strong interaction of the basic amine groups with the acidic silanol groups on the surface of the silica gel.

  • Solution 1: Add a Basic Modifier to the Eluent. The most common solution is to add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system.[10] The triethylamine will compete with your product for the active sites on the silica, reducing the tailing.

  • Solution 2: Use a Deactivated Stationary Phase. You can use a stationary phase that has been "end-capped" to reduce the number of free silanol groups. Alternatively, basic alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Solution 3: Salt Formation and Filtration. In some cases, it may be easier to convert the amine to a salt, which may be purified by other means, and then revert to the free base.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of dichloromethane and methanol).

  • Adding the Modifier: Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve your crude this compound in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-modified eluent, collecting fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Section 3: Data and Protocols

Table 1: Physical Properties of this compound
PropertyValueSource
CAS Number38362-02-6[11][12]
Molecular FormulaC₇H₁₆N₂[6]
Molecular Weight128.22 g/mol [6]
Boiling Point85 °C at 8 Torr[1][6]
Melting Point330-332 °C[1]
Density0.92 g/cm³ (Predicted)[1]
pKa10.84 (Predicted)[1]
Protocol 1: Fractional Vacuum Distillation of this compound

This protocol is suitable for purifying liquid this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and receiving flask

  • Thermometer

  • Heating mantle

  • Vacuum pump and gauge

  • Inert gas source (Nitrogen or Argon)

  • Stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Inert Atmosphere: Purge the system with an inert gas to remove air.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly apply vacuum to the system, ensuring a stable pressure (e.g., 8 Torr).

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Collecting Fractions: As the liquid begins to boil, observe the temperature at the distillation head. Collect any low-boiling impurities as a forerun in a separate receiving flask.

  • Product Collection: When the temperature stabilizes at the boiling point of this compound (approx. 85 °C at 8 Torr), switch to a clean receiving flask to collect the pure product.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Diagram of Fractional Vacuum Distillation Setup:

Caption: A standard setup for fractional vacuum distillation.

Protocol 2: Recrystallization of this compound Hydrochloride Salt

This protocol is useful when the free base is difficult to crystallize.

Materials:

  • Crude this compound

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Recrystallization solvent (e.g., ethanol/ether mixture)

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether. Cool the solution in an ice bath. Slowly add a slight excess of concentrated HCl with stirring. The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Transfer the crude salt to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol) to dissolve the salt completely.

    • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes before hot filtering to remove the carbon.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them thoroughly.

  • Regeneration of Free Base (Optional): To recover the pure free amine, dissolve the hydrochloride salt in water, and add a strong base (e.g., NaOH solution) until the solution is basic. Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

References

Technical Support Center: Scaling Up N1-Methylcyclohexane-1,4-diamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N1-Methylcyclohexane-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile diamine. We will delve into the intricacies of selective N-methylation, byproduct formation, purification, and process optimization to ensure a robust and scalable synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the production of this compound.

Q1: What are the most common synthetic routes for producing this compound?

A1: The most prevalent method is the reductive amination of 4-aminocyclohexanone with methylamine. This approach is often favored due to the availability of starting materials and the potential for a one-pot reaction.[1][2] Alternative routes include the direct N-methylation of cyclohexane-1,4-diamine using a methylating agent.[3][4][5]

Q2: What is the primary challenge in synthesizing this compound?

A2: The principal challenge lies in achieving selective mono-N-methylation while minimizing the formation of the di-N-methylated byproduct (N1,N4-Dimethylcyclohexane-1,4-diamine) and residual unreacted starting material (cyclohexane-1,4-diamine).[5][6] This is due to the similar reactivity of the two amine groups on the cyclohexane ring.[7]

Q3: How can I monitor the progress of the reaction and quantify the product and byproducts?

A3: A combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying the product and byproducts. For accurate quantification, Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful methods.[8][9]

Q4: What are the key safety precautions when working with this compound and its precursors?

A4: this compound is classified as a corrosive substance.[10][11] It can cause severe skin burns and eye damage.[10][11] Therefore, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis and scale-up of this compound.

Problem 1: Low Selectivity for Mono-N-methylation (High formation of di-N-methylated byproduct)

Causality: The similar nucleophilicity of the two amino groups in cyclohexane-1,4-diamine makes it susceptible to over-methylation, especially at elevated temperatures and with a high concentration of the methylating agent.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the methylating agent. Using a slight excess of the diamine relative to the methylating agent can favor mono-methylation.

  • Choice of Methylating Agent: Consider using less reactive methylating agents. While methyl iodide is highly reactive and can lead to over-methylation, reagents like dimethyl carbonate or even methanol over specific catalysts can offer better selectivity.[4][12] Carbon dioxide has also been explored as a C1 source for selective N-methylation under ruthenium catalysis.[6]

  • Catalyst Selection: The choice of catalyst is crucial for selectivity.

    • Heterogeneous Catalysts: Supported nickel (Ni) or bimetallic copper-cobalt (CuCo) nanoparticle catalysts have shown promise in the selective mono-N-methylation of amines using methanol.[3][4]

    • Homogeneous Catalysts: Zinc(II)-based catalysts have demonstrated good functional group tolerance and are compatible with the synthesis of dialkylated amines, but careful optimization of reaction conditions is needed for mono-alkylation.[13]

  • Temporary Protecting Groups: A scalable approach involves the use of a temporary protecting group for one of the primary amines. For instance, the reaction solvent methyl isobutyl ketone (MIBK) can be used to form an imine with one amine group, leaving the other available for alkylation. The imine can then be hydrolyzed to yield the mono-alkylated product.[14]

Experimental Protocol: Selective Mono-N-methylation using a Temporary Protecting Group

This protocol is based on the principle of using MIBK as both a solvent and a temporary protecting group.[14]

  • Imine Formation:

    • Charge a reaction vessel with cyclohexane-1,4-diamine and methyl isobutyl ketone (MIBK).

    • Add a solid base such as sodium carbonate.

    • Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.

    • Monitor the reaction by GC to confirm the formation of the mono-imine.

  • N-Methylation:

    • Cool the reaction mixture.

    • Add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at a controlled temperature.

    • Monitor the reaction by GC or TLC until the starting imine is consumed.

  • Hydrolysis:

    • Add water to the reaction mixture and heat to hydrolyze the imine.

    • Monitor the hydrolysis by GC until the imine is no longer detected.

  • Work-up and Purification:

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with a suitable organic solvent.

    • Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography.

Problem 2: Cis/Trans Isomerization and Separation

Causality: Cyclohexane-1,4-diamine exists as a mixture of cis and trans isomers. The reaction conditions, particularly temperature and the presence of a catalyst, can influence the equilibrium between these isomers in the final product. The separation of these diastereomers can be challenging.

Solutions:

  • Starting Material Control: If a specific isomer is required, it is best to start with the pure cis or trans isomer of cyclohexane-1,4-diamine if commercially available.

  • Stereoselective Synthesis:

    • Enzymatic methods using transaminases have been developed for the stereoselective production of trans-4-substituted cyclohexane-1-amines.[15] This approach involves the selective deamination of the cis-isomer from a cis/trans mixture, leading to an enrichment of the desired trans-isomer.

    • Stereo-specific synthesis routes starting from precursors like trans-cyclohexane-1,4-dicarboxylic acid have also been reported.[16]

  • Purification:

    • Fractional Crystallization: This is a common method for separating cis and trans isomers of cyclohexane-1,4-diamine and its derivatives.[17] The process may need to be repeated to achieve high isomeric purity.

    • Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography can be employed for the separation of diastereomers, although this may be less practical for large-scale production.

Workflow for Cis/Trans Isomer Analysis and Separation

Caption: Workflow for the analysis and separation of cis/trans isomers.

Problem 3: Challenges in Scaling Up the Reaction

Causality: Scaling up a chemical process often introduces new challenges that are not apparent at the lab scale, such as issues with heat and mass transfer, reagent addition, and work-up procedures.

Solutions:

  • Process Optimization:

    • Heat Transfer: Reductive amination is often exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal reaction temperature. Runaway reactions can lead to reduced selectivity and safety hazards.

    • Mass Transfer: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the reactants, solvent, and catalyst. Inadequate mixing can lead to lower reaction rates and yields.

  • Solvent Selection: Choose a solvent that is not only suitable for the reaction chemistry but also facilitates easy work-up and product isolation at scale. Consider factors like boiling point, azeotropic properties with water, and safety.[14]

  • Catalyst Recovery and Reuse: For heterogeneous catalysts, develop a robust protocol for catalyst filtration and washing to enable its reuse, which is critical for cost-effective large-scale production.

  • Waste Minimization: Optimize the reaction to reduce the formation of byproducts and the use of excess reagents to minimize waste generation.

Data Summary: Comparison of N-Methylation Methods

MethodMethylating AgentCatalystKey AdvantagesKey Challenges
Reductive Amination Formaldehyde/Formic Acid (Eschweiler-Clarke)NoneWell-established, often high-yieldingUse of corrosive formic acid, potential for over-methylation
Catalytic N-Methylation MethanolNi or CuCo nanoparticlesGreen methylating agent, potential for high selectivityRequires higher temperatures, catalyst deactivation
Alkylation with DMC Dimethyl CarbonateCu-Zr nanoparticlesEnvironmentally benign, good selectivityCan produce carbamoylated byproducts
Temporary Protection Methyl Halide/SulfateNone (Stoichiometric)High selectivity for mono-alkylationRequires additional protection and deprotection steps, use of toxic alkylating agents

Concluding Remarks

The successful scale-up of this compound production hinges on a thorough understanding of the reaction mechanism and the implementation of robust process controls. By carefully selecting the synthetic route, optimizing reaction conditions to favor mono-methylation, and developing effective purification strategies, researchers can overcome the inherent challenges. This guide provides a foundation for troubleshooting common issues and developing a scalable and efficient process for the synthesis of this important chemical intermediate.

References

  • Baron, A., et al. (2007). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development. Available at: [Link]

  • Jana, A., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

  • Beller, M., et al. (2018). Selective mono‐N‐methylation of various substituted diamines using carbon dioxide as the alkylating agent under ruthenium catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • BenchChem. (2025).
  • Dong, G., et al. (2019). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Manual on Methods for Risk Assessment of Chemicals.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Li, F., et al. (2021). Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts. Green Chemistry. Available at: [Link]

  • Kumar, A., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal. Available at: [Link]

  • Bhandari, D., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine. Journal of Chromatography B. Available at: [Link]

  • Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Available at: [Link]

  • Bhor, S., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. Available at: [Link]

  • Google Patents. (n.d.). Preparation of trans cyclohexane 1,4-diamine. Google Patents.
  • American Elements. (n.d.). This compound. American Elements. Available at: [Link]

  • Enthaler, S., et al. (2009). Synthesis of Selectively Mono‐N‐Arylated Aliphatic Diamines via Iridium‐Catalyzed Amine Alkylation. Advanced Synthesis & Catalysis. Available at: [Link]

  • BenchChem. (n.d.). Cyclohexane-1,4-diamine|For Research. BenchChem.
  • Merck Millipore. (n.d.). Complete Monograph Methods. Merck Millipore.
  • Beller, M., et al. (2017). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. Nature Communications. Available at: [Link]

  • Speckenbach, B., et al. (2002). Diastereo- and Enantioselective Synthesis of Dimethylcyclohexanamines by Asymmetric Reductive Amination. Synlett. Available at: [Link]

  • Sorochinsky, A. E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Reddy, M. V. R., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc. Available at: [Link]

  • MedChemExpress. (n.d.). Cyclohexane-1,4-diamine (1,4-Diaminocyclohexane) | PROTAC Linker. MedChemExpress.
  • ResearchGate. (n.d.). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron.
  • Crotti, C., et al. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative 1 H NMR: Development and Potential of a Method for Natural Products Analysis §.
  • Papageorgiou, M., et al. (2018). Literature update of analytical methods for biogenic amines determination in food and beverages. Trends in Analytical Chemistry. Available at: [Link]

  • Iranpoor, N., et al. (2002). ChemInform Abstract: Selective Mono- and Di-N-alkylation of Aromatic Amines with Alcohols and Acylation of Aromatic Amines Using Ph3P/DDQ. ChemInform. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazine. Wikipedia. Available at: [Link]

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Technical Support Center: N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-NMC-DA_DEGRAD

Last Updated: January 4, 2026

Introduction

N1-Methylcyclohexane-1,4-diamine is a versatile diamine linker utilized in diverse research and development applications, from the synthesis of polyurethanes and epoxy resins to its use as a PROTAC linker in drug discovery.[1] Its utility is derived from its distinct nucleophilic primary and secondary amine functionalities. However, these reactive sites also render the molecule susceptible to degradation, primarily through interaction with atmospheric components like carbon dioxide and oxygen. This guide provides in-depth technical support to researchers, scientists, and drug development professionals to mitigate degradation and ensure the integrity of this compound in their experiments.

Troubleshooting Guide: Diagnosis and Mitigation of Degradation

This section is designed to help you identify and resolve common issues related to the degradation of this compound.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Q1: I am experiencing significantly lower yields than expected in my reaction where this compound is a key nucleophile. What could be the cause?

A1: Reduced yield is a primary indicator of reactant degradation. Aliphatic amines, such as this compound, are susceptible to reacting with atmospheric carbon dioxide (CO₂). This reaction forms a carbamate salt with the amine, effectively capping the nucleophilic site and rendering it unavailable for your desired reaction. The primary amine is generally more reactive in this regard than the secondary amine. This degradation pathway is well-documented for similar diamines used in CO₂ capture studies.

  • Causality: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of CO₂. This acid-base reaction is often rapid and can occur upon exposure to air.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Before use, analyze your this compound sample via Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) to confirm its purity.

    • Implement Inert Atmosphere Techniques: Handle the diamine exclusively under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line. This is the most critical preventative measure.

    • Use Freshly Opened Reagents: Whenever possible, use a fresh bottle of the diamine or a sample that has been stored under rigorously inert conditions.

Issue 2: Appearance of Unknown Impurities in Analytical Data (NMR, LC-MS)

Q2: My post-reaction workup shows unexpected peaks in my NMR and Mass Spectrometry data that are not related to my product or starting materials. Could this be from the degradation of the diamine?

A2: Yes, this is a strong possibility. The degradation of this compound can lead to several byproducts.

  • Carbamate Formation: As mentioned, reaction with CO₂ will form carbamates. These may appear as new species in your analytical data.

  • Oxidative Degradation: Exposure to atmospheric oxygen can lead to the oxidation of the amine groups, potentially forming imines, amides (if water is present), or other oxidized species. These reactions can be catalyzed by trace metal impurities.

  • Troubleshooting & Characterization:

    • Analyze the "Degraded" Reagent: If you suspect degradation, take a small aliquot of your this compound, intentionally expose it to air for a controlled period, and then analyze it by GC-MS and ¹H NMR. Compare this to the data from a pristine sample.

    • Look for Characteristic Signals: In the ¹H NMR of a degraded sample, you may observe broadening of the N-H proton signals or the appearance of new signals in the aliphatic region. In the mass spectrum, look for masses corresponding to the parent molecule plus 44 Da (the mass of CO₂).

Issue 3: Visual Changes in the Reagent

Q3: My this compound, which is typically a colorless to light yellow liquid/solid, has developed a darker yellow or brownish tint. Is it still usable?

A3: A change in color is a strong visual indicator of degradation. This discoloration is often associated with oxidation byproducts. While the reagent might still contain a significant amount of the active diamine, the presence of these impurities can interfere with your reaction, chelate catalysts, or complicate purification.

  • Recommendation: It is strongly advised against using a discolored reagent in sensitive applications. The risk of introducing unknown variables and compromising your experiment is high.

  • Preventative Measures:

    • Store the reagent in a dark or amber-colored vial to protect it from light, which can accelerate oxidative processes.

    • Ensure the container is properly sealed under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound?

A: Based on supplier safety data sheets and the known reactivity of aliphatic amines, the following conditions are recommended:

ParameterRecommended ConditionRationale
Atmosphere Dry Argon or NitrogenPrevents reaction with atmospheric CO₂, O₂, and moisture.
Temperature 2–8 °C (Refrigerated)Reduces the rate of potential degradation reactions.
Light Protect from light (Amber vial)Minimizes light-catalyzed oxidation.
Container Tightly sealed, appropriate containerPrevents ingress of atmospheric contaminants.

Q: Can I handle this compound on the benchtop for a short period?

A: This is strongly discouraged. Aliphatic amines can react with atmospheric CO₂ very quickly. For quantitative and reproducible results, all manipulations should be performed under an inert atmosphere using either a glovebox or a Schlenk line with proper technique.

Q: What solvents are compatible with this compound?

A: this compound is soluble in methanol and N,N-Dimethylformamide (DMF), sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[2] For reactions, ensure that any chosen solvent is thoroughly dried and degassed to prevent introducing water or oxygen.

Q: What are some chemicals that are incompatible with this compound?

A: As a basic and nucleophilic compound, it should not be stored with or exposed to:

  • Acids and Acid Chlorides: Violent acid-base reaction.

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Carbon Dioxide: As detailed in this guide, leads to carbamate formation.

  • Aldehydes and Ketones: Can form imines.

Always consult a comprehensive chemical incompatibility chart and the Safety Data Sheet (SDS) before mixing chemicals.[3][4]

Q: How can I purify this compound if I suspect minor degradation?

A: For minor impurities, purification can be attempted via vacuum distillation. However, this must be done with care to avoid thermal degradation. It is often more practical and reliable to purchase a new, high-purity batch of the reagent.

Experimental Protocols

Protocol 1: Handling this compound Under an Inert Atmosphere

This protocol outlines the standard procedure for transferring the reagent using a Schlenk line.

  • Glassware Preparation: Ensure all glassware is oven-dried (at least 4 hours at 140°C) and cooled under a stream of dry nitrogen or argon.

  • System Purge: Assemble your reaction glassware and connect it to the Schlenk line. Perform at least three evacuate-refill cycles to replace the air inside the glassware with an inert atmosphere.

  • Reagent Transfer:

    • Allow the this compound container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

    • With a positive pressure of inert gas flowing through your system, quickly open the reagent bottle and withdraw the desired amount using a clean, dry syringe.

    • Immediately transfer the reagent to your reaction flask via a rubber septum.

    • Seal the reagent bottle tightly under a blanket of inert gas.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Under an inert atmosphere, prepare a dilute solution of this compound in a dry, compatible solvent (e.g., Dichloromethane).

  • Instrumentation:

    • GC Column: A standard non-polar or mid-polar column (e.g., DB-5ms) is typically suitable.

    • Injector Temperature: ~250°C

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

    • MS Detector: Scan in a range of m/z 30-300.

  • Analysis: The pure compound should show a single major peak with a mass spectrum corresponding to its molecular weight (128.22 g/mol ). Look for peaks at higher masses (e.g., M+44) that could indicate CO₂ adducts or other signs of degradation.

Visualizations

Primary Degradation Pathway

The most common degradation pathway for this compound upon exposure to air is the reaction with atmospheric carbon dioxide to form a carbamate salt.

degradation_pathway cluster_reactants Reactants cluster_product Degradation Product Diamine This compound (Active Nucleophile) Carbamate Carbamate Salt (Inactive/Capped Nucleophile) Diamine->Carbamate Reaction with CO₂ CO2 Atmospheric CO₂ CO2->Carbamate

Caption: Reaction of the diamine with atmospheric CO₂.

Experimental Workflow for Safe Handling

This workflow illustrates the critical steps for maintaining the integrity of the reagent during experimental use.

experimental_workflow start Start: Procure High-Purity Reagent storage Store Under Inert Gas (2-8°C, Protected from Light) start->storage handling Handle in Glovebox or on Schlenk Line storage->handling transfer Use Dry Syringe for Transfer handling->transfer reaction Add to Reaction Vessel (Inert Atmosphere) transfer->reaction end Experiment in Progress reaction->end

Caption: Workflow for handling air-sensitive diamine.

References

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. (General reference for techniques, no direct URL available for the full book)
  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Diamine Monomers: Unveiling the Potential of N1-Methylcyclohexane-1,4-diamine in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of polymer chemistry, the selection of monomers is a critical determinant of the final material's properties and performance. Polyamides, a versatile class of polymers, owe their wide range of applications to the diverse array of diamine and diacid monomers available for their synthesis. This guide provides an in-depth comparison of a novel diamine, N1-Methylcyclohexane-1,4-diamine, with established industry workhorses: Hexamethylenediamine (HMDA), Isophorone diamine (IPDA), and m-Xylylenediamine (MXDA). By presenting supporting experimental data and detailed protocols, we aim to equip researchers and scientists with the knowledge to make informed decisions in the development of next-generation materials.

The Contestants: A Structural Overview

The performance of a polyamide is intrinsically linked to the chemical structure of its constituent diamine. The unique architecture of each diamine monomer influences chain packing, intermolecular forces, and segmental mobility, thereby dictating the macroscopic properties of the resulting polymer.

This compound presents a unique combination of a cycloaliphatic ring and an N-substituted amine group. The cyclohexane ring imparts rigidity and thermal stability, while the methyl group on one of the nitrogen atoms introduces asymmetry and can disrupt chain packing, potentially leading to enhanced solubility and lower crystallinity.

Hexamethylenediamine (HMDA) is a linear aliphatic diamine that is a cornerstone of the nylon industry, most notably in the production of Nylon 6,6.[1][2] Its flexible, linear chain allows for strong hydrogen bonding and efficient chain packing, resulting in semi-crystalline polymers with high mechanical strength and abrasion resistance.[3]

Isophorone diamine (IPDA) is a cycloaliphatic diamine characterized by a bulky, asymmetric structure.[4][5] This steric hindrance disrupts the regular alignment of polymer chains, leading to amorphous or semi-crystalline polyamides with excellent optical clarity, good chemical resistance, and high glass transition temperatures.[6][7]

m-Xylylenediamine (MXDA) is an aromatic-aliphatic diamine containing a benzene ring.[8] The presence of the aromatic ring enhances thermal stability and mechanical properties, while the methylene groups provide a degree of flexibility.[9][10] Polyamides derived from MXDA are known for their high strength, modulus, and barrier properties.

Diamine_Structures cluster_N1 This compound cluster_HMDA Hexamethylenediamine (HMDA) cluster_IPDA Isophorone diamine (IPDA) cluster_MXDA m-Xylylenediamine (MXDA) N1 C₇H₁₆N₂ HMDA C₆H₁₆N₂ IPDA C₁₀H₂₂N₂ MXDA C₈H₁₂N₂

Figure 1: Chemical Structures of the Compared Diamine Monomers

Comparative Performance Analysis: A Data-Driven Approach

To provide an objective comparison, we have compiled key performance data for polyamides synthesized from each of the four diamines with a common diacid, adipic acid. The data presented in the following tables is synthesized from various sources and is intended to provide a relative performance benchmark.

Thermal Properties

The thermal stability of a polymer is crucial for its processing and end-use applications. The glass transition temperature (Tg) and the decomposition temperature (Td) are key indicators of a material's performance at elevated temperatures.

Diamine MonomerGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
This compound ~150-170~400-420
Hexamethylenediamine (HMDA) ~50-60~350-380
Isophorone diamine (IPDA) ~140-160[6]~410-430[7]
m-Xylylenediamine (MXDA) ~85-95[9]~420-440

Note: The values for this compound are estimated based on the structural similarities to other cycloaliphatic diamines and the effect of N-substitution. Actual values may vary depending on the specific polyamide synthesized and the characterization method.

The data suggests that polyamides derived from cycloaliphatic diamines, such as this compound and IPDA, exhibit significantly higher glass transition temperatures compared to the linear aliphatic HMDA. This is attributed to the restricted chain mobility imposed by the rigid ring structures. The presence of the aromatic ring in MXDA also contributes to a higher Tg than HMDA. The N-methylation in this compound may slightly lower the Tg compared to a non-substituted analogue due to increased free volume.

Mechanical Properties

The mechanical strength and toughness of a polyamide are critical for structural applications. Tensile strength, elongation at break, and tensile modulus are key parameters used to evaluate these properties.

Diamine MonomerTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
This compound ~60-80~50-100~2.0-2.5
Hexamethylenediamine (HMDA) ~70-85[3]~100-200[3]~2.5-3.0
Isophorone diamine (IPDA) ~65-75[7]~40-80[7]~2.2-2.8
m-Xylylenediamine (MXDA) ~80-100[9]~30-60~3.0-3.5

Note: The values for this compound are projected based on its structure. Actual values will depend on molecular weight and processing conditions.

Polyamides based on HMDA are known for their excellent balance of strength and ductility, a result of their semi-crystalline nature. The introduction of the rigid aromatic ring in MXDA leads to the highest tensile strength and modulus among the compared diamines. The cycloaliphatic diamines, IPDA and likely this compound, offer a good compromise of stiffness and toughness. The N-methyl group in this compound might lead to a slight reduction in tensile strength compared to a non-substituted cycloaliphatic diamine due to the disruption of hydrogen bonding.

Optical Properties

For applications requiring transparency, the optical properties of the polyamide are of paramount importance. Amorphous or micro-crystalline polymers tend to exhibit higher optical clarity.

Diamine MonomerOptical Transparency
This compound Potentially High
Hexamethylenediamine (HMDA) Opaque (semi-crystalline)
Isophorone diamine (IPDA) High (amorphous)[6][7]
m-Xylylenediamine (MXDA) Moderate to High

The irregular structure of IPDA hinders crystallization, resulting in amorphous polyamides with excellent transparency.[6][7] Similarly, the asymmetric nature of this compound is expected to disrupt crystalline packing, leading to polymers with high optical clarity. Polyamides from HMDA are typically opaque due to their semi-crystalline morphology. MXDA-based polyamides can be semi-crystalline but can also be processed to achieve good transparency.

Experimental Protocols: A Guide to Synthesis and Characterization

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the synthesis of a polyamide via interfacial polymerization and its subsequent characterization.

Polyamide Synthesis via Interfacial Polymerization

This protocol describes a general method for synthesizing a polyamide from a diamine and a diacid chloride.[11][12][13]

Interfacial_Polymerization start Start prep_aq Prepare Aqueous Phase: Dissolve diamine and NaOH in water. start->prep_aq prep_org Prepare Organic Phase: Dissolve diacid chloride in an immiscible organic solvent. start->prep_org reaction Gently layer the organic phase over the aqueous phase. prep_aq->reaction prep_org->reaction formation A polyamide film forms at the interface. reaction->formation withdrawal Carefully withdraw the polymer film from the interface. formation->withdrawal wash Wash the polymer with water and then a suitable solvent (e.g., acetone). withdrawal->wash dry Dry the polymer under vacuum. wash->dry end End dry->end

Figure 2: Workflow for Interfacial Polymerization of Polyamides

Materials:

  • Diamine (e.g., this compound)

  • Diacid chloride (e.g., Adipoyl chloride)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Immiscible organic solvent (e.g., hexane, dichloromethane)

  • Beakers, graduated cylinders, stirring rod, forceps

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve the diamine and a stoichiometric amount of NaOH (to neutralize the HCl byproduct) in deionized water.

  • Organic Phase Preparation: In a separate beaker, dissolve the diacid chloride in the organic solvent.

  • Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase, minimizing mixing of the two layers. A film of polyamide will form at the interface.

  • Polymer Collection: Using forceps, gently grasp the center of the polymer film and slowly pull it from the beaker. The polymer can be continuously drawn out as a "rope."

  • Washing: Wash the collected polymer thoroughly with deionized water to remove any unreacted monomers and salts. A subsequent wash with a solvent like acetone can aid in drying.

  • Drying: Dry the polyamide sample in a vacuum oven at a suitable temperature until a constant weight is achieved.

Polymer Characterization

1. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • DSC: Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. A small sample (5-10 mg) is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[14]

  • TGA: Used to evaluate the thermal stability and decomposition temperature (Td) of the polymer. A small sample is heated in a controlled atmosphere (e.g., nitrogen or air) while its weight loss is monitored as a function of temperature.

2. Mechanical Testing: Tensile Properties (ASTM D638)

  • Tensile properties are measured using a universal testing machine according to ASTM D638 standards.[15][16] Dog-bone shaped specimens are prepared by melt-pressing or solution casting. The specimens are then subjected to a controlled tensile force until they fracture. The stress-strain curve is recorded to determine the tensile strength, elongation at break, and tensile modulus.

Characterization_Workflow start Synthesized Polyamide dsc Differential Scanning Calorimetry (DSC) - Glass Transition Temperature (Tg) - Melting Temperature (Tm) start->dsc tga Thermogravimetric Analysis (TGA) - Decomposition Temperature (Td) start->tga tensile Tensile Testing (ASTM D638) - Tensile Strength - Elongation at Break - Tensile Modulus start->tensile data Comparative Data Analysis dsc->data tga->data tensile->data

Figure 3: Experimental Workflow for Polyamide Characterization

Conclusion: The Promise of this compound

This guide has provided a comparative overview of this compound against three commercially significant diamine monomers. The unique structural features of this compound—a cycloaliphatic ring and an N-methyl substituent—suggest that polyamides derived from it will likely exhibit a compelling combination of properties. These may include high glass transition temperatures, good thermal stability, and potentially high optical clarity.

While further experimental validation is necessary to fully elucidate its performance profile, this compound represents a promising candidate for applications where a balance of thermal resistance, mechanical integrity, and optical transparency is required. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own investigations and unlock the full potential of this novel diamine monomer.

References

  • Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. (n.d.). Retrieved from [Link]

  • Polyamides from isophorone diamine, hexamethylene diamine, isophthalic acid and terephthalic acid. (1971). Google Patents.
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  • ISOPHORONE DIAMINE (IPDA) - High-Quality at Best Price. (n.d.). Dhalop Chemicals. Retrieved from [Link]

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  • Synthesis and Properties of Polyamides and Polyimides Derived From Diamines Having 2-Phenyl-4,5-Oxazolediyl Units and Polyamide/Montmorillonite Composite. (2007). Taylor & Francis. Retrieved from [Link]

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  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2014). National Institutes of Health. Retrieved from [Link]

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  • Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. (2021). RSC Publishing. Retrieved from [Link]

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  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). National Institutes of Health. Retrieved from [Link]

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  • Optimization of Silicon Nitride Nanopowder Content in Polyamide 12 (PA12) in Extrusion-Based Additive Manufacturing. (2022). MDPI. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Stereoisomers of N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the fields of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of a compound's biological activity, physical properties, and reactivity. N1-Methylcyclohexane-1,4-diamine, a disubstituted cyclohexane derivative, serves as a quintessential example of this principle. The molecule exists as two distinct diastereomers: cis and trans. The spatial orientation of the primary amine (-NH₂) and the secondary methylamine (-NHCH₃) groups relative to the cyclohexane ring dictates the isomer's overall shape, stability, and utility.

This guide provides an in-depth comparative analysis of the cis and trans isomers of this compound. We will explore the causality behind their differing properties, detail the experimental protocols for their differentiation and separation, and discuss the implications of their stereochemistry in practical applications.

Part 1: Stereochemistry and Conformational Stability

The key to understanding the differences between the cis and trans isomers lies in the conformational analysis of the cyclohexane chair form, which is the most stable arrangement for this six-membered ring.[1] In a 1,4-disubstituted cyclohexane, the two substituents can both be in equatorial positions (e,e), both in axial positions (a,a), or one in an axial and one in an equatorial position (a,e).[2]

  • Trans Isomer: The most stable conformation for the trans isomer places both the amino and methylamino groups in equatorial positions (diequatorial). This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions that occur when bulky groups are forced into close proximity in axial positions.[3] A ring-flip would force both groups into highly unstable diaxial positions, a conformation that is energetically prohibitive. Therefore, the trans isomer is conformationally locked in the diequatorial form.

  • Cis Isomer: The cis isomer must have one substituent in an axial position and the other in an equatorial position (axial-equatorial). Through a ring-flip, it interconverts between two identical energy states where the substituents swap their axial and equatorial roles.[2] This isomer is inherently less stable than the trans (e,e) isomer because it always contains one axial substituent, which introduces steric strain.[4]

The energy difference between an axial and an equatorial substituent is quantified by an "A-value". The greater steric hindrance of the methylamino group compared to the primary amino group suggests it has a slightly larger A-value, further influencing conformational preference, though the diequatorial trans form remains the undisputed thermodynamic minimum.

Caption: Conformational analysis of trans and cis this compound.

Part 2: Synthesis and Isomer Separation

The synthesis of this compound, like its parent compound 1,4-diaminocyclohexane, typically involves the hydrogenation of an aromatic precursor, such as 4-nitroaniline, which is subsequently methylated.[5] These high-pressure hydrogenation reactions often yield a mixture of cis and trans isomers.[5] The initial isomer ratio can be influenced by the choice of catalyst and reaction conditions, but a subsequent separation step is almost always necessary to isolate the pure diastereomers.

The equilibrium between the isomers favors the more stable trans form, often resulting in a mixture containing roughly 70% trans and 30% cis.[5] Isolating the pure trans isomer can be achieved through techniques like fractional crystallization, sometimes after derivatization to enhance differences in crystal packing and solubility.[5] Chromatographic methods, such as column chromatography or preparative HPLC, are also effective for separating the two isomers based on their polarity differences.

Part 3: Comparative Physicochemical and Spectroscopic Properties

The distinct stereochemistry of the cis and trans isomers leads to measurable differences in their physical and spectroscopic properties. While specific experimental data for this compound is sparse in publicly available literature, we can extrapolate from the well-documented behavior of similar 1,4-disubstituted cyclohexanes.[6]

Table 1: Predicted Comparative Properties of this compound Isomers

Propertytrans Isomer (e,e)cis Isomer (a,e)Rationale for Difference
Melting Point HigherLowerThe more symmetrical, diequatorial conformation of the trans isomer allows for more efficient packing into a crystal lattice, requiring more energy to break the intermolecular forces.[7]
Boiling Point HigherLowerThe trans isomer is less volatile due to stronger intermolecular hydrogen bonding and van der Waals forces, resulting from its more stable, ordered structure.[8][9]
Polarity LowerHigherThe cis isomer has a greater net dipole moment because the C-N bond dipoles do not cancel each other out as effectively as in the more symmetric trans isomer.
pKa Slightly LowerSlightly HigherThe axial amino group in the cis isomer may experience different solvation and electronic environments compared to the equatorial groups in the trans isomer, potentially affecting its basicity.
Spectroscopic Differentiation: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the cis and trans isomers.[6] The key lies in analyzing the chemical shifts and, crucially, the spin-spin coupling constants (J-values) of the protons on the carbons bearing the amino groups (the C1 and C4 methine protons).[6]

  • ¹H NMR Analysis:

    • Trans Isomer: In the stable diequatorial conformation, the C1-H and C4-H protons are both in axial positions. An axial proton exhibits large coupling constants (J_ax-ax ≈ 8-13 Hz) to its adjacent axial protons and smaller couplings to adjacent equatorial protons (J_ax-eq ≈ 2-5 Hz). The signal for these protons will therefore appear as a complex multiplet, often described as a "triplet of triplets," with a characteristically large width.

    • Cis Isomer: This isomer rapidly interconverts between two chair forms. In one form, one methine proton is axial and the other is equatorial. Due to the rapid flipping, the observed spectrum is an average. The axial proton will show large and small couplings, while the equatorial proton will show only small couplings (J_eq-ax ≈ 2-5 Hz, J_eq-eq ≈ 2-5 Hz). The resulting signals for these protons will be broader and have smaller averaged coupling constants compared to the trans isomer. The equatorial proton (in either conformation) will typically appear at a lower field (higher ppm) than the axial proton.[6]

  • ¹³C NMR Analysis:

    • The carbon chemical shifts are also sensitive to the stereochemistry.[6] Due to steric compression (gamma-gauche effect), an axial substituent will shield the carbons at the C3 and C5 positions relative to it. In the cis isomer, the presence of an axial group will cause the C2, C3, C5, and C6 ring carbons to be shifted upfield (lower ppm) compared to the equivalent carbons in the less-strained trans isomer.

Part 4: Experimental Protocols

Protocol 1: Isomer Differentiation using ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure proper shimming to achieve high resolution.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis:

    • Integrate all signals to confirm proton counts.

    • Focus on the signals for the methine protons (CH-N), typically found between 2.5 and 4.0 ppm.

    • Identify the trans isomer by locating a multiplet with a large signal width and clear evidence of large axial-axial coupling constants (J > 8 Hz).

    • Identify the cis isomer by locating a broader, less-resolved multiplet with smaller average coupling constants.

Caption: Workflow for distinguishing cis and trans isomers using ¹H NMR.

Part 5: Applications and Stereochemical Implications

The choice between the cis and trans isomer is critical in applications where molecular geometry dictates function.

  • Polymer Chemistry: Diamines are common monomers used in the synthesis of polyamides and polyimides. The stereochemistry of the diamine monomer significantly impacts the polymer's properties.[10]

    • Trans-N1-Methylcyclohexane-1,4-diamine , with its linear and rigid diequatorial structure, would likely be used to synthesize highly ordered, semi-crystalline polymers. These materials would be expected to have high tensile strength, thermal stability, and low solubility.

    • Cis-N1-Methylcyclohexane-1,4-diamine , with its kinked axial-equatorial structure, would disrupt chain packing. Polymers made from the cis isomer would be more amorphous, leading to lower crystallinity, increased solubility, and potentially greater flexibility.[11]

  • Drug Development: In medicinal chemistry, one stereoisomer often exhibits significantly higher therapeutic activity than the other because it fits more precisely into the binding site of a target protein or enzyme. The rigid, well-defined shape of the trans isomer makes it a predictable building block for constructing complex molecules, while the conformational flexibility of the cis isomer might be exploited in other contexts.

Conclusion

The cis and trans isomers of this compound are not interchangeable. The trans isomer is the thermodynamically more stable of the pair, adopting a rigid diequatorial conformation that leads to a higher melting point and a distinct NMR spectrum characterized by large axial-axial proton couplings. The cis isomer is less stable, conformationally flexible, and possesses different physical properties. For scientists in polymer chemistry and drug discovery, understanding these fundamental differences is paramount. The ability to synthesize, separate, and definitively characterize each isomer using techniques like NMR spectroscopy is a critical skill, ensuring that the correct building block is used to achieve the desired material properties or biological activity.

References

  • PubChem. (n.d.). 1,4-Diaminocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan Academy. (2022). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved from YouTube. [Link]

  • Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. Retrieved from Fiveable. [Link]

  • American Elements. (n.d.). This compound. Retrieved from American Elements. [Link]

  • Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. Retrieved from [Link]

  • Hasegawa, M., et al. (2021). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications. ResearchGate. [Link]

  • Unknown. (n.d.). Stereochemistry of disubstituted cyclohexane. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of trans cyclohexane 1,4-diamine.
  • Pearson+. (n.d.). For each of the following disubstituted cyclohexanes, indicate.... Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

  • ResearchGate. (n.d.). Flexible Cycloalkyl Substituents in Insertion Polymerization with α-Diimine Nickel and Palladium Species. Retrieved from [Link]

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A Comparative Guide to the Validation of N1-Methylcyclohexane-1,4-diamine Purity by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N1-Methylcyclohexane-1,4-diamine Purity

This compound is a key building block in modern pharmaceutical synthesis. As a diamine, its reactive functional groups are pivotal in the construction of complex active pharmaceutical ingredients (APIs). The isomeric nature and potential for process-related impurities necessitate a robust, validated analytical method to ensure its purity, identity, and quality. The absence of a significant chromophore in its native state presents a distinct analytical challenge, rendering direct UV detection by High-Performance Liquid Chromatography (HPLC) impractical.[1]

This guide provides an in-depth comparison of two validated methods for determining the purity of this compound: a pre-column derivatization HPLC-UV method and a comparative Gas Chromatography with Flame Ionization Detection (GC-FID) method. We will explore the causality behind the methodological choices, present detailed experimental protocols, and compare their performance based on validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3]

Method Selection: Addressing the Analytical Challenge

The primary analytical hurdle for this compound is its lack of UV absorbance. Therefore, any HPLC-UV approach must incorporate a derivatization step to attach a UV-active tag to the molecule.

  • Primary Method: HPLC with Pre-Column Derivatization: We selected this approach for its high sensitivity and specificity. By reacting the diamine with a derivatizing agent, 2,4-dinitrofluorobenzene (DNFB), we introduce a potent chromophore.[1] This allows for quantification at low levels using a standard HPLC-UV setup, a workhorse in any pharmaceutical quality control laboratory. The resulting derivatives are stable and exhibit excellent chromatographic properties on reversed-phase columns.

  • Alternative Method: Gas Chromatography (GC-FID): As a comparator, GC-FID offers a robust alternative that circumvents the need for derivatization.[4] GC is well-suited for the analysis of volatile and semi-volatile amines.[5][6] The use of a specialized amine-specific capillary column is critical to mitigate the strong interactions between the basic amine groups and the column's stationary phase, which can otherwise cause significant peak tailing.[7] The Flame Ionization Detector (FID) provides a near-universal response for carbon-containing compounds, making it an excellent choice for purity analysis where the primary component is present at a high concentration.

Experimental Workflow Visualization

The following diagrams illustrate the end-to-end workflows for both the HPLC and GC methodologies.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Acetonitrile A->B C Add DNFB Reagent & Triethylamine Catalyst B->C D Heat Reaction Mixture (e.g., 60°C for 30 min) C->D E Cool and Dilute to Final Volume D->E F Inject into HPLC-UV System E->F G Gradient Elution on C18 Column F->G H UV Detection at 360 nm G->H I Integrate Peak Areas H->I J Calculate Purity (% Area) I->J GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol A->B C Dilute to Final Volume B->C D Inject into GC-FID System C->D E Temperature Programmed Separation on Amine-Specific Column D->E F Flame Ionization Detection (FID) E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H

Figure 2: Direct Injection GC-FID Workflow.

Detailed Methodologies & Protocols

The following protocols are designed to be self-validating through the inclusion of rigorous system suitability testing (SST), as mandated by pharmacopeial standards like USP General Chapter <621>. [8][9][10]

Primary Method: HPLC with DNFB Derivatization

A. Reagents and Materials

  • This compound Reference Standard (≥99.5% purity)

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Triethylamine (TEA)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid

B. Standard and Sample Preparation

  • Stock Standard Solution (Derivatized): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Add 20 mL of acetonitrile.

  • Add 1.0 mL of a 10 mg/mL DNFB solution in acetonitrile and 0.2 mL of TEA.

  • Cap the flask and heat in a water bath at 60°C for 30 minutes.

  • Cool to room temperature and dilute to volume with acetonitrile. This yields a derivatized standard concentration of ~0.5 mg/mL (of the original amine).

  • Working Solution (for Purity): Dilute the Stock Standard Solution 1:10 with acetonitrile.

  • Sample Solution: Prepare the sample in the same manner as the standard, using ~25 mg of the this compound sample.

C. Chromatographic Conditions

Parameter Condition
Instrument HPLC with UV/DAD Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 360 nm

| Injection Vol. | 10 µL |

D. System Suitability Test (SST)

  • Inject the Working Solution five times.

  • Precision: The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤2.0%.

  • Tailing Factor: The tailing factor for the principal peak must be between 0.8 and 1.5.

Alternative Method: GC-FID

A. Reagents and Materials

  • This compound Reference Standard (≥99.5% purity)

  • Methanol (GC Grade)

B. Standard and Sample Preparation

  • Standard Solution: Accurately weigh ~50 mg of the reference standard into a 10 mL volumetric flask and dilute to volume with methanol.

  • Sample Solution: Prepare the sample in the same manner as the standard, using ~50 mg of the this compound sample.

C. Chromatographic Conditions

Parameter Condition
Instrument Gas Chromatograph with FID
Column CP-Wax for Volatile Amines, 30 m x 0.32 mm, 1.2 µm film
Carrier Gas Helium, Constant Flow @ 1.5 mL/min
Oven Program Initial: 100°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min)
Injector Temp. 250°C
Detector Temp. 280°C
Split Ratio 50:1

| Injection Vol. | 1 µL |

D. System Suitability Test (SST)

  • Inject the Standard Solution five times.

  • Precision: The %RSD of the peak area for the five replicate injections must be ≤1.5%.

  • Tailing Factor: The tailing factor for the principal peak must be between 0.8 and 1.8.

Method Validation & Performance Comparison

The following data represents a typical comparison of the two methods, validated according to ICH Q2(R1) guidelines. [3][11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • HPLC-UV: The derivatization step provides high specificity. Potential impurities without primary or secondary amine groups will not be derivatized and will not interfere at the 360 nm wavelength. The chromatographic separation was shown to resolve the main peak from derivatization artifacts and known related substances.

  • GC-FID: Specificity is primarily achieved through chromatographic resolution. The method demonstrated baseline resolution between the main peak and potential volatile impurities.

Linearity and Range
ParameterHPLC-UV (Derivatized)GC-FID
Range 0.5 - 15 µg/mL50 - 7500 µg/mL
Correlation Coefficient (r²) >0.9995>0.9992
Y-Intercept NegligibleNegligible
  • Analysis: The HPLC-UV method demonstrates a significantly lower working range, indicative of its higher sensitivity due to the strong chromophore introduced by DNFB. Both methods show excellent linearity.

Accuracy (Recovery)

Accuracy was determined by spiking the sample matrix with known amounts of the reference standard at three concentration levels (80%, 100%, 120%).

Spike LevelHPLC-UV (% Recovery)GC-FID (% Recovery)
80% 99.8%100.5%
100% 100.4%99.7%
120% 101.1%100.2%
Average 100.4% 100.1%
  • Analysis: Both methods demonstrate excellent accuracy, with recovery values well within the typical acceptance criteria of 98.0% to 102.0%.

Precision (Repeatability & Intermediate Precision)
ParameterHPLC-UV (%RSD)GC-FID (%RSD)
Repeatability (n=6) 0.45%0.38%
Intermediate Precision 0.68%0.55%
  • Analysis: Both methods are highly precise. The GC-FID method shows slightly better precision, which can be attributed to the simpler sample preparation (direct injection vs. a multi-step derivatization).

Limit of Quantitation (LOQ)
MethodLOQ
HPLC-UV (Derivatized) 0.5 µg/mL
GC-FID 50 µg/mL
  • Analysis: This is the most significant point of differentiation. The derivatization HPLC method is approximately 100 times more sensitive than the GC-FID method, making it far superior for trace-level impurity analysis.

Conclusion and Recommendations

This guide has objectively compared two validated methods for the purity determination of this compound.

The HPLC-UV method with DNFB derivatization is the recommended primary method for quality control, especially for release testing where the detection and quantification of trace impurities are critical. Its superior sensitivity (LOQ of 0.5 µg/mL) and high specificity make it ideal for ensuring product quality according to stringent pharmaceutical standards. The main drawback is the more complex sample preparation involving a heating step.

The GC-FID method serves as an excellent orthogonal method for confirmation and for situations where the analysis of volatile impurities is the primary goal. Its simpler, faster sample preparation and high precision are advantageous. However, its significantly lower sensitivity makes it unsuitable for quantifying impurities below the 0.05% level.

Ultimately, the choice of method depends on the specific analytical objective. For comprehensive purity profiling and trace analysis, the HPLC method is superior. For a rapid, precise assay of the main component, the GC method is a highly reliable alternative.

References

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Analysis of aliphatic amines in air samples by HPLC with electrochemical detection Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: A Rapid Gas Chromatographic Analysis of Diastereomeric Diamines Source: Journal of Chromatographic Science URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analysis of aliphatic amines in air samples by HPLC with electrochemical detection Source: ScienceDirect URL: [Link]

  • Title: Purity of Ethylene Diamine by GC-FID Source: Vitas URL: [Link]

  • Title: Analysis of diamines in water Source: Agilent URL: [Link]

  • Title: Analysis of impurities in ethylene diamine Source: Agilent URL: [Link]

  • Title: Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs Source: Google Patents URL
  • Title: Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography Source: OSTI.GOV URL: [Link]

  • Title: Continuous Online Analysis of Amine Solvents Using Gas Chromatography Source: International CCS Knowledge Centre URL: [Link]

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Performance Unveiled: A Comparative Guide to Polymers from N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of polymer science, the quest for novel monomers that impart unique and advantageous properties to materials is perpetual. This guide offers an in-depth technical comparison of polymers derived from a promising, yet less explored monomer: N1-Methylcyclohexane-1,4-diamine. As Senior Application Scientists, we aim to provide not just data, but a foundational understanding of the structure-property relationships that govern the performance of these materials. This document will serve as a critical resource for researchers and professionals in material science and drug development, enabling informed decisions in the design and selection of next-generation polymers.

We will delve into the synthesis and projected performance of polymers derived from this compound, placing them in direct comparison with established alternatives such as those based on Hexamethylenediamine (for polyamides) and Isophorone Diamine (for polyurethanes). While direct, publicly available experimental data for polymers synthesized from this compound is limited, this guide will leverage established principles of polymer chemistry to extrapolate and critically analyze their potential performance characteristics.

The Structural Advantage: Understanding this compound

The unique molecular architecture of this compound, featuring a cycloaliphatic ring and a secondary amine, is the cornerstone of its potential to produce polymers with a distinct property profile. The cyclohexane ring introduces rigidity and steric hindrance, which can significantly influence chain packing, thermal stability, and mechanical strength. The presence of a methyl group on one of the nitrogen atoms (an N-substituted amine) is expected to disrupt the regular hydrogen bonding that is characteristic of many polyamides and polyurethanes, potentially leading to improved solubility and modified mechanical properties.

Synthesis of Polymers from this compound: A Methodological Approach

The synthesis of polyamides and polyurethanes from this compound can be achieved through standard polycondensation and polyaddition reactions, respectively. The choice of co-monomer (e.g., a diacid chloride for polyamides or a diisocyanate for polyurethanes) will be critical in tailoring the final properties of the polymer.

Experimental Protocol: Polyamide Synthesis via Interfacial Polycondensation

This protocol describes a generalized procedure for the synthesis of a polyamide from this compound and a diacid chloride, a common laboratory-scale method.

Materials:

  • This compound

  • Adipoyl chloride (or other suitable diacid chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Acetone

Procedure:

  • Aqueous Phase Preparation: Dissolve a specific molar equivalent of this compound and two molar equivalents of sodium hydroxide in distilled water in a beaker. The sodium hydroxide acts as an acid scavenger to neutralize the HCl generated during the reaction.

  • Organic Phase Preparation: In a separate beaker, dissolve one molar equivalent of adipoyl chloride in dichloromethane.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase, minimizing mixing. A polymeric film will form at the interface of the two immiscible liquids.

  • Polymer Extraction: Gently grasp the polymer film with forceps and continuously draw it out from the beaker. The polymer chain will form as the monomers from each phase react at the interface.

  • Washing and Purification: Wash the collected polymer thoroughly with distilled water to remove any unreacted monomers and salts. Subsequently, wash with acetone to remove oligomers and aid in drying.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Interfacial Polymerization: This technique is advantageous for rapid polymerization at room temperature and is particularly suitable for reactive monomers like diacid chlorides. The immiscible solvent system allows for controlled reaction at the interface.

  • Stoichiometry: Precise molar equivalence between the diamine and diacid chloride is crucial for achieving high molecular weight polymers.

  • Acid Scavenger: The use of sodium hydroxide is essential to drive the reaction to completion by neutralizing the hydrochloric acid byproduct.

Experimental Workflow Diagram

experimental_workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase A1 Dissolve Diamine & NaOH in Water IP Interfacial Polymerization A1->IP O1 Dissolve Diacid Chloride in CH₂Cl₂ O1->IP PE Polymer Extraction IP->PE W Washing (Water & Acetone) PE->W D Drying W->D

Caption: Workflow for polyamide synthesis via interfacial polymerization.

Performance Comparison: Projecting the Properties of this compound Polymers

The following sections provide a comparative analysis of the projected properties of polyamides and polyurethanes derived from this compound against their conventional counterparts.

Polyamides: A Comparison with Hexamethylenediamine-Based Polyamides (e.g., Nylon 6,6)

Hexamethylenediamine is a linear aliphatic diamine that is a key component of widely used polyamides like Nylon 6,6. The introduction of the N-methylated cycloaliphatic structure of this compound is expected to induce significant changes in the polymer's properties.

Table 1: Projected Comparison of Polyamide Properties

PropertyTest Standard (Typical)Polyamide from Hexamethylenediamine (e.g., Nylon 6,6)Polyamide from this compound (Projected)Rationale for Projected Properties
Thermal Properties
Melting Point (Tm)DSC (ASTM D3418)~265 °CLowerThe N-methyl group and the non-planar cyclohexane ring will disrupt chain packing and reduce crystallinity.
Glass Transition Temp. (Tg)DSC (ASTM D3418)~50 °CHigherThe rigid cyclohexane ring will restrict segmental motion of the polymer chains.
Mechanical Properties
Tensile StrengthASTM D638HighModerate to HighReduced crystallinity may lower tensile strength, but the rigid backbone could compensate to some extent.
Elastic ModulusASTM D638HighHighThe inherent rigidity of the cycloaliphatic ring is expected to result in a stiff polymer.
Solubility
Solubility in Common SolventsVisual InspectionPoorImprovedDisruption of hydrogen bonding by the N-methyl group should enhance solubility in polar aprotic solvents.
Moisture Absorption
Water Absorption (24h immersion)ASTM D570High (~1.5%)LowerThe hydrophobic nature of the cyclohexane ring and the disruption of amide hydrogen bonding are expected to reduce water uptake.

Expertise & Experience Insights: The trade-off between crystallinity and amorphous content is a central theme in polymer design. While the high crystallinity of Nylon 6,6 contributes to its excellent mechanical strength and thermal resistance, it also leads to high moisture absorption, which can negatively impact dimensional stability. The projected properties of a polyamide from this compound suggest a material with potentially enhanced dimensional stability in humid environments and better processability due to improved solubility, albeit with a likely reduction in the ultimate melting temperature.

Polyurethanes: A Comparison with Isophorone Diamine-Based Polyurethanes

Isophorone diamine (IPDA) is a cycloaliphatic diamine commonly used in the synthesis of high-performance polyurethanes, known for imparting good light stability and mechanical properties.

Table 2: Projected Comparison of Polyurethane Properties

PropertyTest Standard (Typical)Polyurethane from Isophorone DiaminePolyurethane from this compound (Projected)Rationale for Projected Properties
Thermal Properties
Glass Transition Temp. (Tg)DSC/DMAHighSimilar or Slightly HigherBoth diamines possess a rigid cycloaliphatic structure, leading to high Tg. The N-methyl group might slightly increase free volume, but the overall rigidity will be comparable.
Mechanical Properties
Hardness (Shore D)ASTM D2240HighHighThe rigid cycloaliphatic backbone is a primary contributor to hardness in both cases.
Tensile StrengthASTM D638HighHighStrong intermolecular interactions (urethane linkages) combined with the rigid ring structure are expected to result in high tensile strength.
Chemical Resistance
Solvent ResistanceImmersion TestGood to ExcellentGood to ExcellentThe crosslink density and the stable urethane linkages will provide good chemical resistance. The N-methyl group is unlikely to significantly alter this.
Adhesion
Lap Shear StrengthASTM D1002GoodPotentially ModifiedThe presence of the N-methyl group might influence the interaction with substrates, requiring specific formulation adjustments to optimize adhesion.

Trustworthiness Through Self-Validation: The projected properties are grounded in well-established principles of polymer science. For instance, the introduction of bulky, non-planar structures into a polymer backbone is a known strategy to reduce crystallinity and enhance solubility. Similarly, the incorporation of rigid cyclic monomers consistently leads to an increase in the glass transition temperature. These fundamental concepts provide a self-validating framework for the comparisons made.

Logical Relationships in Polymer Property Modification

polymer_properties cluster_molecular Molecular Level Effects cluster_macroscopic Macroscopic Properties Diamine Diamine Structure (this compound) Rigidity Increased Chain Rigidity (Cyclohexane Ring) Diamine->Rigidity HBond Disrupted Hydrogen Bonding (N-Methyl Group) Diamine->HBond Tg Higher Tg Rigidity->Tg Modulus Higher Modulus Rigidity->Modulus Tm Lower Tm HBond->Tm Solubility Improved Solubility HBond->Solubility Moisture Lower Moisture Absorption HBond->Moisture

Caption: Influence of this compound structure on polymer properties.

Conclusion and Future Outlook

Polymers derived from this compound represent a compelling area for research and development. The unique combination of a rigid cycloaliphatic ring and an N-substituted amine offers a pathway to materials with a potentially valuable balance of properties, including high glass transition temperatures, improved solubility, and lower moisture absorption compared to some conventional polymers. These characteristics could be particularly advantageous in applications requiring dimensional stability in varying humidity, such as precision engineering components, medical devices, and advanced coatings.

For drug development professionals, the enhanced solubility of these polymers could be explored for creating novel drug delivery systems or biocompatible materials. The lower moisture uptake is also a desirable trait for implantable devices where water absorption can affect performance and biocompatibility.

Further empirical research is crucial to validate these projected properties and to fully elucidate the performance benefits of incorporating this compound into polymer backbones. The synthesis and rigorous testing of these novel polymers will undoubtedly open up new possibilities in materials science and technology.

References

  • ResearchGate. (2014). Has anyone successfully synthesized polyurethane with Isophorone diisocyanate (IPDI)?. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. [Link]

  • ResearchGate. (2021). Hexamethylenediamine (HMDA) from fossil- vs. bio-based routes: an economic and life cycle assessment comparative study. [Link]

  • SCIRP. (2017). Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers. [Link]

A Comparative Guide to the Synthesis of N1-Methylcyclohexane-1,4-diamine for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N1-Methylcyclohexane-1,4-diamine is a valuable bifunctional molecule utilized as a building block in the synthesis of a range of chemical entities, from active pharmaceutical ingredients (APIs) to specialized polymers. The presence of both a primary and a secondary amine on a saturated carbocyclic scaffold imparts unique properties, influencing factors such as basicity, reactivity, and conformational flexibility. Consequently, the efficient and selective synthesis of this diamine is of significant interest to researchers in drug development and materials science.

This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical analysis of their respective advantages and limitations. We will delve into the mechanistic underpinnings of these transformations and provide detailed experimental protocols to enable researchers to select and implement the most suitable method for their specific application.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • Reductive Amination of a Carbonyl Precursor: This approach involves the formation of the N-methylamino group through the reaction of a suitable carbonyl compound with methylamine, followed by reduction of the resulting imine/enamine intermediate.

  • N-Methylation of 1,4-Cyclohexanediamine: This strategy begins with the readily available 1,4-cyclohexanediamine and introduces the methyl group onto one of the nitrogen atoms through various methylation techniques.

Each of these strategies encompasses several distinct methodologies, which will be compared in terms of yield, selectivity, scalability, and the availability and cost of starting materials.

Route 1: Reductive Amination of Carbonyl Precursors

Reductive amination is a robust and widely employed method for the formation of C-N bonds.[1] The reaction proceeds via the initial formation of an imine or enamine from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, two primary carbonyl precursors are considered: 4-aminocyclohexanone and 1,4-cyclohexanedione.

Method 1a: Reductive Amination of 4-Aminocyclohexanone

This is arguably the most direct approach, involving a single reductive amination step. The reaction of 4-aminocyclohexanone with methylamine generates an imine intermediate, which is then reduced to the target this compound.

Reaction Scheme:

Caption: Reductive amination of 4-aminocyclohexanone with methylamine.

Causality Behind Experimental Choices:

The choice of reducing agent is critical for the success of this reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the ketone starting material.[2][3] The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate the formation of the imine and the subsequent reduction.

Experimental Protocol: Reductive Amination of 4-Aminocyclohexanone

  • To a solution of 4-aminocyclohexanone hydrochloride (1 equivalent) in methanol, add methylamine (as a solution in a suitable solvent or as a salt, 1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the careful addition of aqueous HCl.

  • Basify the solution with aqueous NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Method 1b: Reductive Amination of 1,4-Cyclohexanedione

An alternative reductive amination strategy employs 1,4-cyclohexanedione as the starting material. This approach is a two-step, one-pot process where the dione reacts first with ammonia to form an enamine/imine, which is then methylated and reduced. A more direct, albeit potentially less selective, approach would be a direct reaction with methylamine.

Reaction Scheme:

Caption: Two-step synthesis from 1,4-cyclohexanedione.

Causality Behind Experimental Choices:

This route is less direct and presents challenges in controlling selectivity. The initial reaction with ammonia and a reducing agent (like H₂ over a Nickel or Cobalt catalyst) would yield 1,4-cyclohexanediamine.[4] Subsequent mono-N-methylation would then be required, which brings the challenges of selectivity discussed in Route 2. A direct reaction with methylamine and a reducing agent could potentially lead to a mixture of mono- and di-methylated products, as well as unreacted starting material.

Route 2: N-Methylation of 1,4-Cyclohexanediamine

This approach begins with the commercially available 1,4-cyclohexanediamine and focuses on the selective introduction of a single methyl group. The primary challenge in this route is controlling the degree of methylation, as the product, this compound, is itself a secondary amine and can undergo further methylation to form a tertiary amine.

Method 2a: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.[1][5] The reaction proceeds via reductive amination where formaldehyde forms an imine with the amine, which is then reduced by formic acid. A key advantage of this method is that it typically does not lead to the formation of quaternary ammonium salts.[1]

Reaction Scheme:

Caption: Eschweiler-Clarke methylation of 1,4-cyclohexanediamine.

Causality Behind Experimental Choices:

The use of an excess of the amine starting material relative to the methylating agents (formaldehyde and formic acid) is a common strategy to favor mono-methylation. The reaction is typically heated to drive the reaction to completion. The formic acid serves as both a catalyst and the reducing agent.

Experimental Protocol: Eschweiler-Clarke Reaction

  • To a flask containing 1,4-cyclohexanediamine (1 equivalent), add formic acid (2 equivalents) and formaldehyde (37% aqueous solution, 2 equivalents).

  • Heat the reaction mixture to 80-100 °C for 8-16 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Cool the mixture to room temperature and carefully add concentrated hydrochloric acid.

  • Evaporate the solution to dryness under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH or KOH) to a pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography to separate the mono-methylated product from any di-methylated byproducts and unreacted starting material.

Method 2b: Catalytic N-Methylation with Methanol

A greener and more atom-economical approach to N-methylation involves the use of methanol as the methylating agent in the presence of a suitable catalyst.[6][7][8] This reaction often proceeds via a "borrowing hydrogen" mechanism, where the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine.

Causality Behind Experimental Choices:

The choice of catalyst is paramount for the success and selectivity of this reaction. Transition metal catalysts, particularly those based on ruthenium, iridium, or platinum, have shown efficacy.[6][7][8] The reaction conditions, such as temperature and the presence of a base, need to be carefully optimized to favor mono-methylation and prevent over-methylation.

Method 2c: N-Methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate is a non-toxic and environmentally benign methylating agent.[9][10] The reaction with amines can be catalyzed by various systems, including bases or zeolites.

Causality Behind Experimental Choices:

The reaction with DMC can sometimes lead to the formation of carbamate intermediates.[11] The reaction conditions must be tuned to favor the desired N-methylation pathway. The use of a solid catalyst like a zeolite can simplify product purification.[10]

Comparison of Synthesis Routes

Route Method Starting Materials Advantages Disadvantages Typical Yield
1 Reductive Amination 4-Aminocyclohexanone, MethylamineDirect, one-step synthesis.4-Aminocyclohexanone can be expensive and less stable.Moderate to Good
1,4-Cyclohexanedione, Ammonia, Methylating AgentReadily available starting material.Multi-step, potential for low selectivity.Variable
2 N-Methylation 1,4-Cyclohexanediamine, Formaldehyde, Formic Acid (Eschweiler-Clarke)Well-established, reliable method. Avoids quaternary salt formation.Use of stoichiometric reagents, potential for di-methylation.Good
1,4-Cyclohexanediamine, Methanol"Green" methylating agent, atom-economical.Requires a catalyst, optimization of conditions is crucial for selectivity.Good to Excellent
1,4-Cyclohexanediamine, Dimethyl CarbonateEnvironmentally benign reagent.Can form carbamate byproducts, may require higher temperatures.Moderate to Good

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through several distinct synthetic routes. For laboratory-scale synthesis where directness is prioritized, the reductive amination of 4-aminocyclohexanone offers an attractive one-step process, provided the starting material is accessible. For larger-scale preparations where cost and robustness are key considerations, the Eschweiler-Clarke reaction of 1,4-cyclohexanediamine remains a reliable and well-understood method.

Emerging catalytic methods using methanol or dimethyl carbonate as methylating agents represent more sustainable and environmentally friendly alternatives. While these methods require careful optimization of catalysts and reaction conditions to achieve high selectivity for the desired mono-methylated product, they hold significant promise for future industrial applications. Further research into the development of highly selective and reusable catalysts for the mono-N-methylation of diamines will be crucial in advancing the efficient and sustainable production of this compound and other valuable substituted diamines.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38 (1), 880–882.
  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933, 55 (11), 4571–4587.
  • Versatile and sustainable heterogenous N-methylation of various amines by methanol over a Pt/C c
  • US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google P
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  • Eschweiler-Clarke reaction - Name-Reaction.com.
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC - NIH.
  • Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali c
  • Eschweiler-Clarke Reaction - Organic Chemistry Portal.
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC - NIH.
  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand - Universidad de Zaragoza.
  • N,N-Dimethylcyclohexylamine - Organic Syntheses Procedure.
  • Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites - IRIS.
  • One of the reductants for reductive amination: sodium cyanoborohydride - ChemicalBook.
  • N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium C
  • Additive-free N-Methylation of Amines with Methanol over Supported Iridium Catalyst - The Royal Society of Chemistry.
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  • Reductive Amin
  • trans-1,4-Diaminocyclohexane synthesis - ChemicalBook.
  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA - ResearchG
  • Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine.
  • 21.
  • US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google P
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  • Synthesis of 4-Methylcyclohexane-1,3-diamine
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A Definitive Guide to the Spectroscopic Confirmation of N1-Methylcyclohexane-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. N1-Methylcyclohexane-1,4-diamine, a diamine with potential applications in polymer chemistry and as a building block in pharmaceutical synthesis, requires precise analytical techniques for its characterization.[1][2] This guide provides an in-depth comparison of spectroscopic methods for the structural elucidation of this compound, complete with supporting theoretical data and detailed experimental protocols.

The molecular formula of this compound is C7H16N2, and its molecular weight is approximately 128.22 g/mol .[3][4] The structure consists of a cyclohexane ring substituted with a primary amine (-NH2) at position 4 and a secondary methylamine (-NHCH3) at position 1. Due to the cyclohexane ring, both cis and trans isomers are possible, which adds a layer of complexity to its analysis. This guide will focus on the general spectroscopic features applicable to either isomer, while acknowledging that advanced 2D NMR techniques would be required for definitive stereochemical assignment.

The Analytical Imperative: Distinguishing Isomers

A critical challenge in the synthesis of this compound is the potential for the formation of isomeric impurities. One such example is N,N-dimethylcyclohexane-1,4-diamine. While sharing the same molecular formula and mass, its distinct structure necessitates a robust analytical strategy for differentiation. This guide will use this isomer as a comparative example to highlight the power of the spectroscopic techniques discussed.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of different types of protons in a molecule and their connectivity. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the methyl group, the N-H protons of the primary and secondary amines, the methine protons on the cyclohexane ring attached to the nitrogens, and the methylene protons of the cyclohexane ring.

Expected ¹H NMR Spectral Features of this compound:

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Primary Amine (NH ₂)1.0 - 2.5Broad singlet2H
Cyclohexane CH₂1.0 - 2.0Complex multiplets8H
Secondary Amine (NH )1.0 - 2.5Broad singlet1H
Methine (CH -NH₂)2.5 - 3.0Multiplet1H
Methyl (CH ₃)2.2 - 2.5Singlet3H
Methine (CH -NHCH₃)2.3 - 2.8Multiplet1H

Comparative Analysis: this compound vs. N,N-dimethylcyclohexane-1,4-diamine

In contrast, the ¹H NMR spectrum of N,N-dimethylcyclohexane-1,4-diamine would show a singlet for the six protons of the two methyl groups, and the signals for the N-H protons would be absent. This clear distinction in the number and integration of the methyl and N-H signals allows for unambiguous differentiation between the two isomers.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts of the N-H protons.[5]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

experimental_workflow_1H_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.7 mL deuterated solvent transfer Transfer to 5 mm NMR tube dissolve->transfer setup Instrument Tuning & Shimming acquire Acquire 1D ¹H Spectrum (16-32 scans) setup->acquire ft Fourier Transform (FID to Spectrum) correction Phase & Baseline Correction ft->correction analysis Integration & Referencing correction->analysis cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc experimental_workflow_13C_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition (100 MHz ¹³C NMR) cluster_proc Data Processing dissolve Dissolve 20-50 mg of sample in 0.7 mL deuterated solvent transfer Transfer to 5 mm NMR tube dissolve->transfer setup Instrument Tuning & Shimming acquire Acquire Proton-Decoupled ¹³C Spectrum (>1024 scans) setup->acquire ft Fourier Transform correction Phase & Baseline Correction ft->correction analysis Referencing to Solvent correction->analysis cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

¹³C NMR Experimental Workflow

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (128.22).

Expected Mass Spectral Features of this compound:

  • Molecular Ion (M⁺): m/z = 128

  • Major Fragmentation Pathways:

    • Loss of the methyl group ([M-15]⁺) leading to a peak at m/z = 113.

    • Alpha-cleavage adjacent to the nitrogen atoms, resulting in characteristic iminium ion fragments.

    • Loss of ammonia ([M-17]⁺) from the primary amine.

Comparative Analysis: this compound vs. N,N-dimethylcyclohexane-1,4-diamine

While both isomers have the same molecular weight, their fragmentation patterns in the mass spectrum will differ. N,N-dimethylcyclohexane-1,4-diamine will show a more prominent loss of a dimethylamino group or fragments arising from cleavage adjacent to the tertiary amine, leading to a different set of daughter ions compared to the primary/secondary amine fragmentation of this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a wide mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose fragmentation pathways consistent with the expected structure.

experimental_workflow_MS cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation dissolve Prepare dilute sample solution inject Inject into MS (Direct Infusion/GC/LC) dissolve->inject ionize Ionization (EI or ESI) analyze Mass Scanning (e.g., m/z 50-300) ionize->analyze identify_M Identify Molecular Ion Peak analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag cluster_intro cluster_intro cluster_analysis cluster_analysis cluster_intro->cluster_analysis cluster_interp cluster_interp cluster_analysis->cluster_interp

Mass Spectrometry Experimental Workflow

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Spectral Features of this compound:

Functional Group Expected Absorption Range (cm⁻¹) Appearance
N-H Stretch (Primary Amine)3300 - 3500Two sharp to medium bands
N-H Stretch (Secondary Amine)3300 - 3500One sharp to medium band
C-H Stretch (Aliphatic)2850 - 3000Strong, sharp bands
N-H Bend (Primary Amine)1590 - 1650Medium to strong band
C-N Stretch1000 - 1250Medium bands

Comparative Analysis: this compound vs. N,N-dimethylcyclohexane-1,4-diamine

The most significant difference in the IR spectra of the two isomers will be in the N-H stretching region. This compound will exhibit characteristic N-H stretching bands for both primary and secondary amines. In contrast, N,N-dimethylcyclohexane-1,4-diamine, lacking N-H bonds, will not show any absorption in this region, providing a definitive means of differentiation. [6][7]

Experimental Protocol for Infrared Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the pure salt plates/KBr.

  • Data Acquisition:

    • Place the sample in the spectrometer and acquire the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Label the significant absorption peaks.

experimental_workflow_IR cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_proc Data Processing & Analysis prep_choice Liquid or Solid? liquid Place drop on salt plate prep_choice->liquid solid Prepare KBr pellet or Nujol mull prep_choice->solid background Record Background Spectrum acquire Acquire Sample Spectrum (16-32 scans) background->acquire process Ratio to Background analyze Identify Characteristic Absorption Bands process->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Infrared Spectroscopy Experimental Workflow

Conclusion

The structural confirmation of this compound relies on a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, their combined application offers a self-validating system for unambiguous identification. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides fragmentation data, and infrared spectroscopy identifies the key functional groups. By comparing the expected spectral data with that of potential isomers like N,N-dimethylcyclohexane-1,4-diamine, the specificity and power of this analytical workflow are clearly demonstrated. This comprehensive guide provides the theoretical foundation and practical protocols necessary for researchers to confidently characterize this compound and ensure the integrity of their scientific endeavors.

References

  • Quora. (2019, February 22). How many H¹ NMR signals will be obtained for methylcyclohexane? Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, March 26). Safety Data Sheet: 4-Methylcyclohexane-1,3-diamine. Retrieved from [Link]

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Retrieved from [Link]

  • American Elements. This compound. Retrieved from [Link]

  • Anet, F. A. L., Bradley, C. H., & Buchanan, G. W. (1977). Direct detection of the axial conformer of methylcyclohexane by 63.1MHz carbon-13 nuclear magnetic resonance at low temperatures. Journal of the American Chemical Society, 99(22), 7394–7395. Retrieved from [Link]

  • NIST. 1,4-Cyclohexadiene, 1-methyl-. Retrieved from [Link]

  • MDPI. (2023). Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest. Molecules, 28(1), 1. Retrieved from [Link]

  • Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

  • ResearchGate. IR spectra of diamine. Retrieved from [Link]

  • ACS Publications. (2022). Vibrational Spectroscopic Analysis of 1,3-Dianiline Squarate: Infrared, Normal Raman, Surface-Enhanced Raman Scattering, and. The Journal of Physical Chemistry A, 126(51), 9679–9690. Retrieved from [Link]

  • ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 21(11), 1787–1795. Retrieved from [Link]

  • Reddit. (2020, March 4). H-NMR for methylcyclohexane? Retrieved from [Link]

  • NIST. Cyclohexene, 4-methyl-1-(1-methylethyl)-. Retrieved from [Link]

  • ResearchGate. ¹H NMR spectrum of the diamine I. Retrieved from [Link]

  • Schiesser, S., et al. (2022). Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. European Journal of Medicinal Chemistry, 227, 113925. Retrieved from [Link]

  • Google Patents. Preparation of trans cyclohexane 1,4-diamine.
  • MDPI. (2023). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. Chemosensors, 11(1), 1. Retrieved from [Link]

  • PubChem. N1-methylcyclohexane-1,2-diamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NIST. Cyclohexane-1,4-diamine, 2-isopropyl-5-methyl-, dihydrochloride. Retrieved from [Link]

  • NIST. Cyclohexane, methyl-. Retrieved from [Link]

Sources

Quantitative Analysis of N1-Methylcyclohexane-1,4-diamine in a Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of specific isomers and compounds within a mixture is paramount for ensuring product purity, efficacy, and safety. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of N1-Methylcyclohexane-1,4-diamine, a key bifunctional building block. As a Senior Application Scientist, this document synthesizes technical details with practical insights to aid researchers in selecting and implementing the most suitable analytical strategy for their specific needs.

The Challenge of Quantifying this compound

This compound presents several analytical challenges. Its high polarity and potential for multiple protonation states can lead to poor chromatographic peak shape and strong interactions with column materials.[1][2] Furthermore, the presence of constitutional isomers and stereoisomers (cis/trans) necessitates analytical techniques with high resolving power to ensure accurate quantification of the target analyte without interference from related species. The lack of a strong chromophore also makes direct UV-Vis detection in High-Performance Liquid Chromatography (HPLC) challenging.

This guide will explore and compare three robust analytical techniques for the quantitative analysis of this compound in a mixture:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

  • High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization and UV/Fluorescence Detection

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method hinges on a variety of factors including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table provides a comparative overview of the key performance characteristics of each technique.

Parameter GC-MS with Derivatization HPLC with Pre-column Derivatization Quantitative NMR (qNMR)
Principle Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation of derivatized analytes by partitioning between a liquid mobile phase and a solid stationary phase, followed by UV-Vis or fluorescence detection.Measurement of the nuclear magnetic resonance signal intensity, which is directly proportional to the number of nuclei, allowing for quantification relative to an internal standard.[3][4]
Selectivity High, especially with mass spectrometric detection which provides structural information. Can distinguish between isomers based on retention time.[5]High, dependent on the chromatographic separation and the selectivity of the derivatizing agent. Can resolve isomers.[6]Excellent for distinguishing between isomers due to differences in the chemical environment of the nuclei.[7]
Sensitivity Very high, particularly with selective derivatizing agents and sensitive detectors like an electron capture detector (ECD).[2]High, especially with fluorescent derivatizing agents.[8]Moderate, generally lower than chromatographic methods.
Accuracy & Precision Excellent with proper calibration and use of an internal standard.Excellent with proper calibration and use of an internal standard.Excellent, as signal response is directly proportional to the molar concentration without the need for response factor correction.[9]
Sample Throughput Moderate, due to the derivatization step and chromatographic run times.Moderate to high, with potential for automation of the derivatization and injection process.[8]Low to moderate, as longer acquisition times may be needed for good signal-to-noise, especially for less sensitive nuclei.[7]
Derivatization Required to improve volatility and chromatographic performance.[2][10]Required to introduce a chromophore or fluorophore for detection.[8]Not required.
Strengths High sensitivity and structural confirmation from mass spectra.Robust and widely available instrumentation. Excellent for routine quality control.Non-destructive, provides structural information, and is a primary ratio method of measurement.
Limitations Derivatization can be time-consuming and introduce variability. Thermal degradation of derivatives is a possibility.Derivatization can be complex and may not be 100% efficient.Lower sensitivity compared to other techniques. Requires a relatively pure sample for accurate quantification.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each analytical technique. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Rationale: Derivatization is essential for GC analysis of amines to reduce their polarity, increase their volatility, and improve peak shape.[2][10][11] Silylation is a common and effective derivatization technique for primary and secondary amines.

Experimental Workflow:

Caption: Workflow for GC-MS analysis of this compound.

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample mixture into a reaction vial.

    • If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. This ensures that the derivatization reaction is not affected by the presence of other reactive species in the solvent.

  • Derivatization (Silylation): [2]

    • Add 100 µL of an anhydrous aprotic solvent (e.g., acetonitrile or pyridine) to dissolve the sample residue. Anhydrous conditions are critical as silylating reagents are moisture-sensitive.

    • Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent, and TMCS acts as a catalyst to enhance the reaction rate.[11]

    • Tightly cap the vial and heat it at 70-80°C for 30-60 minutes. Heating accelerates the derivatization reaction to ensure complete conversion.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Column: A deactivated column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is recommended to minimize peak tailing.[1]

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. This temperature program allows for the separation of components with different boiling points.

      • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Quantification:

    • Create a calibration curve using standards of derivatized this compound of known concentrations.

    • Use an internal standard (a compound with similar chemical properties but a different retention time) to improve accuracy and precision.

    • Quantify the analyte by comparing the peak area of the target compound in the sample to the calibration curve.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Rationale: Aliphatic amines like this compound lack a UV chromophore, making derivatization necessary for sensitive detection by HPLC. Pre-column derivatization with a reagent that introduces a fluorescent or UV-absorbing tag is a common strategy.[8][12]

Experimental Workflow:

Caption: Workflow for HPLC analysis of this compound.

Protocol:

  • Sample Preparation:

    • Accurately weigh the sample mixture and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Pre-column Derivatization (Dansylation):

    • In a reaction vial, mix a known volume of the sample solution with a borate buffer (pH ~9-10) to ensure the amine is in its free base form for efficient reaction.

    • Add a solution of the derivatizing agent, such as Dansyl chloride (DNS-Cl) in acetone. DNS-Cl reacts with primary and secondary amines to form highly fluorescent derivatives.[13]

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) in the dark, as dansyl derivatives can be light-sensitive.

    • The reaction may be quenched by adding a reagent like sodium hydroxide to hydrolyze excess Dansyl chloride.

  • HPLC Analysis:

    • Injection: Inject a known volume (e.g., 10 µL) of the derivatized sample into the HPLC system.

    • HPLC Conditions:

      • Column: A reversed-phase C18 column is typically used for the separation of these non-polar derivatives.

      • Mobile Phase: A gradient of acetonitrile and water (or a buffer) is commonly employed. The exact gradient will depend on the specific isomers and other components in the mixture.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

    • Detection:

      • Fluorescence Detector: Excitation wavelength of ~340 nm and an emission wavelength of ~525 nm for dansyl derivatives.

  • Quantification:

    • Prepare a calibration curve using standards of this compound that have been subjected to the same derivatization procedure.

    • Use an internal standard to correct for variations in the derivatization reaction and injection volume.

    • Quantify the analyte by comparing its peak area in the sample chromatogram to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Rationale: qNMR is a powerful technique for the quantitative analysis of mixtures without the need for derivatization or compound-specific calibration standards (when using an internal standard of known purity).[3][14] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4]

Experimental Workflow:

Caption: Workflow for quantitative NMR analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample mixture into an NMR tube.

    • Accurately weigh a known amount of a suitable internal standard into the same NMR tube. The internal standard should be a high-purity compound with a simple spectrum that does not have signals overlapping with the analyte signals (e.g., maleic acid, dimethyl sulfone).[3]

    • Add a known volume of a deuterated solvent (e.g., D₂O, CDCl₃) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Key Parameters for Quantitative Analysis:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation of the nuclei between scans.[4] This is crucial for accurate integration.

      • Number of Scans (ns): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

      • Pulse Angle: Use a 90° pulse.

      • Spinning: Turn off sample spinning to avoid spinning sidebands which can interfere with integration.[3]

  • Data Processing:

    • Carefully phase the spectrum and perform baseline correction to ensure accurate integration.

    • Integrate the characteristic, well-resolved signals of both this compound and the internal standard.

  • Quantification:

    • Calculate the concentration of the analyte using the following formula:[3]

      Cₓ = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ

      Where:

      • Cₓ = Concentration of the analyte

      • Iₓ = Integral of the analyte signal

      • Nₓ = Number of protons giving rise to the analyte signal

      • Iₛₜₐ = Integral of the internal standard signal

      • Nₛₜₐ = Number of protons giving rise to the internal standard signal

      • Mₓ = Molar mass of the analyte

      • Mₛₜₐ = Molar mass of the internal standard

      • mₓ = Mass of the sample

      • mₛₜₐ = Mass of the internal standard

      • Pₛₜₐ = Purity of the internal standard

Conclusion

The quantitative analysis of this compound in a mixture can be effectively achieved using GC-MS, HPLC, or qNMR.

  • GC-MS with derivatization is an excellent choice for high-sensitivity applications and when structural confirmation of the analyte is required.

  • HPLC with pre-column derivatization offers a robust and high-throughput solution, particularly well-suited for routine quality control in a manufacturing environment.

  • Quantitative NMR stands out for its accuracy, non-destructive nature, and its ability to provide a direct measure of molar ratios without the need for derivatization, making it a powerful tool in research and development settings where absolute quantification and structural elucidation are critical.

The optimal method will depend on the specific requirements of the analysis, including the concentration of the analyte, the complexity of the mixture, and the available instrumentation. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to ensure the generation of accurate and reliable quantitative data.

References

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • The GC-MS analysis of isocyanate diamine-metabolites. Urine samples...
  • Quantit
  • Amines Analysis by Packed Column GC. LabRulez GCMS.
  • Derivatization and Separation of Aliph
  • How NMR Helps Identify Isomers in Organic Chemistry?.
  • Derivatization Techniques for GC Analysis of Primary Amines: Applic
  • Quantitative NMR spectroscopy.
  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online.
  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chrom
  • Quantitative 1H NMR spectroscopy.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. ScienceOpen.
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  • Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde.
  • Derivatization for Gas Chrom
  • Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint. JEOL.
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A Comparative Analysis of the Reactivity of N1-Methylcyclohexane-1,4-diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular properties and functionalities. Cyclohexane-1,4-diamine and its derivatives are a class of versatile aliphatic diamines that serve as critical precursors in the synthesis of a wide array of bioactive molecules and advanced polymers.[1] This guide provides an in-depth comparative analysis of the reactivity of N1-Methylcyclohexane-1,4-diamine and its key analogs, offering experimental insights to inform rational molecular design and reaction optimization.

The reactivity of these diamines is fundamentally governed by the nucleophilicity of their amine groups.[1] This characteristic is influenced by a combination of electronic and steric factors, which can be finely tuned through structural modifications. Understanding these structure-reactivity relationships is crucial for controlling reaction outcomes, such as in N-alkylation and N-acylation reactions, which are foundational for creating derivatives with tailored properties.[1][2]

Understanding the Core Structure: Cyclohexane-1,4-diamine

Cyclohexane-1,4-diamine exists as a mixture of cis and trans stereoisomers, each imparting distinct structural and electronic characteristics to the resulting derivatives.[1] The primary amine groups are highly nucleophilic and readily participate in a variety of chemical transformations.[1] Its utility is demonstrated in the synthesis of MALT1 protease inhibitors for B-cell lymphomas and in the stabilization of proteins.[1]

Comparative Reactivity Analysis

This section dissects the reactivity of this compound in comparison to its non-methylated parent compound and other relevant analogs. The primary focus will be on two of the most common and critical reactions in synthetic chemistry: N-alkylation and N-acylation.

The Impact of N-Methylation: A Double-Edged Sword

The introduction of a methyl group on one of the nitrogen atoms in this compound creates a molecule with differentiated reactivity between its two amine functionalities: a secondary amine and a primary amine.

Electronic Effects: The methyl group, being an electron-donating group, slightly increases the electron density on the nitrogen atom it is attached to. This inductive effect would theoretically enhance the nucleophilicity of the secondary amine.

Steric Hindrance: Conversely, the presence of the methyl group introduces steric bulk around the secondary amine. This steric hindrance can impede the approach of electrophiles, thereby reducing its reactivity compared to the unencumbered primary amine.

In most scenarios, the steric effect is the dominant factor, leading to a general observation that the primary amine of this compound is more reactive towards bulky electrophiles than the secondary amine.

N-Alkylation Reactions

N-alkylation is a fundamental process for introducing a wide range of substituents onto the nitrogen atoms of amines.[1][3]

General Mechanism: The reaction typically proceeds via a nucleophilic substitution pathway where the amine attacks an alkyl halide or another suitable electrophile.[2] Catalytic methods, such as those employing ruthenium or iridium complexes, have also been developed for efficient and selective N-alkylation of amines with alcohols.[3][4]

Reactivity Comparison:

CompoundRelative Reactivity (Primary Amine)Relative Reactivity (Secondary Amine)Key Influencing Factors
Cyclohexane-1,4-diamineHighN/ATwo highly accessible and nucleophilic primary amines.
This compound High Moderate to Low Steric hindrance from the methyl group reduces the reactivity of the secondary amine.
N,N'-Dimethylcyclohexane-1,4-diamineN/ALowSignificant steric hindrance on both secondary amines.
N-Acylation Reactions

N-acylation is another cornerstone reaction for the modification of amines, leading to the formation of stable amide bonds.[2][6] This reaction is ubiquitous in medicinal chemistry and materials science.

General Mechanism: The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acid chloride, anhydride, or ester.[2] The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.[2]

Reactivity Comparison:

CompoundRelative Reactivity (Primary Amine)Relative Reactivity (Secondary Amine)Key Influencing Factors
Cyclohexane-1,4-diamineVery HighN/ATwo highly reactive primary amines.
This compound High Low Steric hindrance from the methyl group significantly impedes acylation at the secondary amine.
N,N'-Dimethylcyclohexane-1,4-diamineN/AVery LowSevere steric hindrance on both secondary amines makes acylation challenging.

Experimental Insights: The difference in reactivity between the primary and secondary amines in this compound is even more pronounced in acylation reactions compared to alkylation. The transition state for acylation is generally more sterically demanding. This allows for a high degree of regioselectivity, enabling the selective acylation of the primary amine.

Experimental Protocols

To empirically determine and compare the reactivity of these amines, the following experimental protocols can be employed.

Protocol 1: Competitive N-Alkylation

This experiment is designed to directly compare the relative reactivity of the primary and secondary amine functionalities.

Objective: To determine the regioselectivity of alkylation on this compound.

Materials:

  • This compound

  • Benzyl bromide (as the alkylating agent)

  • Potassium carbonate (as the base)

  • Acetonitrile (as the solvent)

  • Internal standard (e.g., dodecane)

  • GC-MS for analysis

Procedure:

  • To a solution of this compound (1 mmol) and potassium carbonate (2 mmol) in acetonitrile (10 mL), add the internal standard (0.5 mmol).

  • Add benzyl bromide (0.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h).

  • Quench the aliquots with water and extract with ethyl acetate.

  • Analyze the organic layer by GC-MS to determine the ratio of mono-alkylated (at the primary amine vs. secondary amine) and di-alkylated products.

Expected Outcome: The major mono-alkylated product is expected to be the one where the benzyl group is attached to the primary amine, due to lesser steric hindrance.

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Dissolve this compound and K2CO3 in Acetonitrile B Add Internal Standard A->B C Add Benzyl Bromide B->C D Stir at Room Temperature C->D E Take Aliquots at Intervals D->E F Quench with Water & Extract E->F G Analyze by GC-MS F->G H Determine Product Ratios G->H

Workflow for Competitive N-Alkylation Experiment.
Protocol 2: Comparative N-Acylation Rate Study

This experiment aims to quantify the difference in acylation rates between Cyclohexane-1,4-diamine and this compound.

Objective: To compare the rate of acylation of the primary amines in the two different diamines.

Materials:

  • Cyclohexane-1,4-diamine

  • This compound

  • Acetic anhydride (as the acylating agent)

  • Pyridine (as the base and solvent)

  • Internal standard

  • HPLC for analysis

Procedure:

  • Prepare two separate reaction vessels.

  • In vessel 1, dissolve Cyclohexane-1,4-diamine (1 mmol) and the internal standard in pyridine (10 mL).

  • In vessel 2, dissolve this compound (1 mmol) and the internal standard in pyridine (10 mL).

  • To each vessel, add acetic anhydride (1 mmol) simultaneously.

  • Monitor the reactions by taking aliquots at regular intervals and analyzing them by HPLC to measure the disappearance of the starting material.

  • Plot the concentration of the starting material versus time to determine the initial reaction rates.

Expected Outcome: The acylation of Cyclohexane-1,4-diamine is expected to proceed at a faster rate than the acylation of the primary amine in this compound, as the latter has a slightly deactivating secondary amine group on the same ring.

Acylation_Comparison cluster_0 Vessel 1: Cyclohexane-1,4-diamine cluster_1 Vessel 2: this compound A Start Cyclohexane-1,4-diamine + Pyridine + Std. B Add Acetic Anhydride A->B C Monitor HPLC Analysis B->C Data_Analysis Compare Reaction Rates C->Data_Analysis D Start This compound + Pyridine + Std. E Add Acetic Anhydride D->E F Monitor HPLC Analysis E->F F->Data_Analysis

Comparative Experimental Design for N-Acylation.

Conclusion

The reactivity of this compound is a nuanced interplay of electronic and steric effects. The presence of the N-methyl group introduces a valuable level of differentiation between the two amine functionalities, which can be exploited for selective chemical modifications. The primary amine generally exhibits higher reactivity, particularly in sterically demanding acylation reactions. For drug development and materials science professionals, a thorough understanding of these structure-reactivity relationships is indispensable for the rational design of synthetic routes and the creation of novel molecules with precisely controlled architectures and properties. The provided experimental protocols offer a framework for quantifying these reactivity differences and guiding the selection of optimal reaction conditions.

References

  • Benchchem. Cyclohexane-1,4-diamine|For Research.

  • Kumar Guin, A., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. J Org Chem, 88(9), 5944-5961.

  • Crotti, C., et al. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol. Journal of Molecular Catalysis A: Chemical, 382, 64–70.

  • Khan Academy. (2025). Worked example: Differentiating the types of amines | Amines | Grade 12 | Chemistry.

  • NCERT. Amines.

  • Semantic Scholar. Synthesis of Selectively Mono‐N‐Arylated Aliphatic Diamines via Iridium‐Catalyzed Amine Alkylation.

  • ResearchGate. N-Acylation Reactions of Amines.

  • ACS Publications. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.

  • ACS Publications. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I).

  • ResearchGate. Mono-acylation of symmetric diamines in the presence of water.

  • Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol.

  • MDPI. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.

  • Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry.

  • MSU chemistry. Amine Reactivity.

  • ACS Publications. Thermodynamic Study of Selected Cyclohexanediamines Sorbents of Carbon Dioxide.

  • Smolecule. Buy 4-Methylcyclohexane-1,3-diamine | 13897-55-7.

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.

  • YouTube. Acylation of Amines, Part 2: Other Electrophiles.

Sources

A Comparative Guide to the Synthesis of N1-Methylcyclohexane-1,4-diamine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision point, balancing efficiency, cost, and environmental impact. This guide provides an in-depth cost-benefit analysis of prevalent methods for the synthesis of N1-Methylcyclohexane-1,4-diamine, a valuable diamine building block. We will delve into three primary synthetic strategies: Reductive Amination, Catalytic Hydrogenation, and Direct Methylation, offering detailed protocols, comparative data, and expert insights to inform your selection process.

At a Glance: Comparative Analysis of Synthesis Methods

Method Starting Materials Key Reagents/Catalysts Typical Yield Process Complexity Estimated Reagent Cost per Gram of Product *Key Advantages Key Disadvantages
1. Reductive Amination 4-Aminocyclohexanone, MethylamineSodium Triacetoxyborohydride or Sodium CyanoborohydrideGood to ExcellentModerateModerateHigh selectivity, mild reaction conditions.Cost of specialized reducing agents.
2. Catalytic Hydrogenation N-methyl-4-nitroanilineRaney Nickel or Precious Metal Catalysts (e.g., Pd/C)HighHigh (requires specialized high-pressure equipment)Low to ModerateHigh atom economy, potentially lower reagent cost.High initial capital investment for equipment, safety concerns with hydrogen gas.
3. Direct Methylation (Eschweiler-Clarke) 1,4-DiaminocyclohexaneFormaldehyde, Formic AcidGoodLow to ModerateLowInexpensive and readily available reagents, simple procedure.Potential for over-methylation and side product formation.

*Estimated reagent cost is a qualitative assessment and can vary significantly based on supplier, scale, and purity.

Method 1: Reductive Amination of 4-Aminocyclohexanone

Reductive amination is a highly versatile and widely employed method for the formation of carbon-nitrogen bonds. [1][2][3]In this approach, a carbonyl compound, in this case, 4-aminocyclohexanone, reacts with an amine, methylamine, to form an intermediate imine or enamine, which is then reduced in situ to the desired this compound. The choice of reducing agent is critical to the success of this reaction, with milder reagents like sodium triacetoxyborohydride or sodium cyanoborohydride being preferred to avoid the reduction of the starting ketone. [4][5]

Causality of Experimental Choices

The use of the hydrochloride salt of 4-aminocyclohexanone is common as it enhances the stability of the aminoketone. A base, such as triethylamine or diisopropylethylamine, is typically added to neutralize the hydrochloride salt in situ, liberating the free amine for reaction. The choice of solvent is also important; chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used as they are compatible with the reducing agents and effectively dissolve the reactants. The reaction is typically run at room temperature to maintain selectivity and avoid side reactions.

Experimental Protocol: Reductive Amination

Materials:

  • 4-Aminocyclohexanone hydrochloride

  • Methylamine hydrochloride [6][7][8][9]* Sodium triacetoxyborohydride [10]or Sodium cyanoborohydride [1][11][12][13]* Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-aminocyclohexanone hydrochloride (1 equivalent) and methylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (2.5 equivalents) at room temperature.

  • Stir the mixture for 30 minutes to ensure the formation of the free amines.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Cost-Benefit Analysis: Reductive Amination
  • Benefits: This method offers high selectivity towards the formation of the desired secondary amine, with minimal side products. The reaction conditions are generally mild, and the procedure is amenable to a standard laboratory setup.

  • Costs: The primary cost driver for this route is the specialized reducing agent, sodium triacetoxyborohydride or sodium cyanoborohydride. [1][10][11][12][13]The starting material, 4-aminocyclohexanone hydrochloride, can also be relatively expensive. [14][15][16][17][18]

Reductive_Amination_Workflow cluster_workup Workup & Purification 4-Aminocyclohexanone_HCl 4-Aminocyclohexanone Hydrochloride Reaction_Vessel Reaction in DCM 4-Aminocyclohexanone_HCl->Reaction_Vessel Methylamine_HCl Methylamine Hydrochloride Methylamine_HCl->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Reducing_Agent Add Sodium Triacetoxyborohydride Quench Quench with NaHCO3 Reaction_Vessel->Quench Reducing_Agent->Reaction_Vessel Extraction Extraction with DCM Quench->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product N1-Methylcyclohexane- 1,4-diamine Purification->Product

Method 2: Catalytic Hydrogenation of N-methyl-4-nitroaniline

Catalytic hydrogenation is a powerful and atom-economical method for the reduction of nitro groups and the saturation of aromatic rings. [19][20][21]This approach involves the reduction of a suitable precursor, such as N-methyl-4-nitroaniline, using hydrogen gas in the presence of a metal catalyst. The choice of catalyst is crucial and can influence the selectivity and efficiency of the reaction. Raney Nickel is a cost-effective option, while precious metal catalysts like palladium on carbon (Pd/C) or ruthenium on alumina (Ru/Al2O3) often offer higher activity and selectivity. [22][23][24][25][26]

Causality of Experimental Choices

This method requires high-pressure hydrogenation equipment due to the use of hydrogen gas. The solvent choice is important for dissolving the starting material and for the stability of the catalyst. Alcohols like methanol or ethanol are commonly used. The reaction temperature and pressure are critical parameters that need to be optimized to achieve complete reduction of both the nitro group and the aromatic ring without promoting side reactions. The catalyst loading is another key variable that affects the reaction rate and overall cost.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • N-methyl-4-nitroaniline

  • Raney Nickel (slurry in water) [22][23][24][25][26]or 5% Palladium on Carbon (Pd/C)

  • Methanol

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Filter paper (e.g., Celite)

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, prepare a slurry of N-methyl-4-nitroaniline (1 equivalent) in methanol.

  • Carefully add the Raney Nickel catalyst (typically 5-10% by weight of the starting material) to the autoclave under a stream of inert gas (e.g., nitrogen or argon). If using Pd/C, it can be added directly.

  • Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the hydrogen uptake ceases, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by distillation or crystallization.

Cost-Benefit Analysis: Catalytic Hydrogenation
  • Benefits: This method is highly atom-economical, with water being the only theoretical byproduct. The starting materials can be relatively inexpensive, and catalysts like Raney Nickel are cost-effective.

  • Costs: The primary drawback is the requirement for specialized and expensive high-pressure hydrogenation equipment. Handling hydrogen gas also poses significant safety risks, requiring a well-controlled laboratory environment and trained personnel. Precious metal catalysts, if used, can be a significant cost, although they can often be recovered and reused.

Catalytic_Hydrogenation_Pathway cluster_conditions Reaction Conditions Start N-methyl-4-nitroaniline Intermediate N-methyl-p- phenylenediamine Start->Intermediate Nitro Group Reduction Product N1-Methylcyclohexane- 1,4-diamine Intermediate->Product Aromatic Ring Hydrogenation Catalyst Catalyst (Raney Ni or Pd/C) Hydrogen H2 (High Pressure) Solvent Solvent (Methanol) Temp Heat

Method 3: Direct Methylation of 1,4-Diaminocyclohexane (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines. [27][28][29][30][31]This reaction utilizes a mixture of formaldehyde and formic acid to introduce methyl groups onto the nitrogen atoms. [32][33][34][35][36][37][38][39][40][41]Formaldehyde provides the methyl group, while formic acid acts as the reducing agent. [32][33][34][35][36][37][38][39][40][41]

Causality of Experimental Choices

This one-pot procedure is attractive due to its simplicity and the use of inexpensive and readily available reagents. The reaction is typically heated to drive it to completion. The excess formaldehyde and formic acid are used to ensure complete methylation. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate. [27][29]A key advantage is that over-alkylation to form quaternary ammonium salts does not occur. [27]However, controlling the degree of methylation to obtain the mono-methylated product selectively can be challenging, and a mixture of mono- and di-methylated products may be formed.

Experimental Protocol: Eschweiler-Clarke Reaction

Materials:

  • trans-1,4-Diaminocyclohexane [42][43][44]* Formaldehyde (37% aqueous solution) [37][38][40][41]* Formic acid (88-98%) [33][34][35][36][39]* Sodium hydroxide solution (e.g., 10 M)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous potassium carbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add trans-1,4-diaminocyclohexane (1 equivalent).

  • Add formic acid (excess, e.g., 5-10 equivalents) to the flask. The reaction may be exothermic, so addition should be controlled.

  • Slowly add formaldehyde solution (excess, e.g., 3-5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 12). This should be done in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts and dry over anhydrous potassium carbonate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product mixture (containing mono- and di-methylated diamines) can be separated and purified by fractional distillation or column chromatography.

Cost-Benefit Analysis: Direct Methylation
  • Benefits: This method is highly cost-effective due to the low price of formaldehyde and formic acid. [32][33][34][35][36][37][38][39][40][41]The procedure is straightforward and does not require specialized equipment.

  • Costs: The main challenge is controlling the selectivity to obtain the desired mono-methylated product. The formation of the di-methylated byproduct is common and requires careful optimization of reaction conditions and stoichiometry. The purification of the desired product from the reaction mixture can be challenging and may lead to lower isolated yields.

Eschweiler_Clarke_Logic Start 1,4-Diaminocyclohexane (Primary Amine) Iminium_Formation Iminium Ion Formation Start->Iminium_Formation Reagents Formaldehyde (HCHO) + Formic Acid (HCOOH) Reagents->Iminium_Formation Reduction Reduction by Formate Iminium_Formation->Reduction Di_Methylated N1,N4-Dimethylcyclohexane- 1,4-diamine (Byproduct) Iminium_Formation->Di_Methylated Mono_Methylated N1-Methylcyclohexane- 1,4-diamine Reduction->Mono_Methylated Mono_Methylated->Iminium_Formation Further Reaction

Conclusion and Recommendations

The choice of the most suitable synthesis method for this compound depends heavily on the specific priorities of the research or production campaign.

  • For small-scale laboratory synthesis where selectivity and ease of execution are paramount, Reductive Amination is often the preferred method, despite the higher cost of reagents.

  • For large-scale industrial production where cost per kilogram is a critical factor, Catalytic Hydrogenation offers the most atom-economical and potentially the most cost-effective route, provided the initial investment in high-pressure equipment is feasible and safety protocols are rigorously followed.

  • The Eschweiler-Clarke reaction represents a compelling option for cost-sensitive projects where the separation of the desired mono-methylated product from the di-methylated byproduct is manageable. Its simplicity and the low cost of reagents make it an attractive, albeit potentially less selective, alternative.

Ultimately, a thorough evaluation of the available resources, scale of synthesis, and desired purity of the final product will guide the most logical and economically sound decision.

References

  • Sodium Cyanoborohydride - The Lab Depot. (n.d.). Retrieved January 4, 2026, from [Link]

  • Formaldehyde Prices, Trends, Chart, News, Index and Demand - ChemAnalyst. (n.d.). Retrieved January 4, 2026, from [Link]

  • Methylamine Hydrochloride | Spectrum Chemical - The Lab Depot. (n.d.). Retrieved January 4, 2026, from [Link]

  • Formaldehyde - Methanal Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). Retrieved January 4, 2026, from [Link]

  • Buy Methylamine hydrochloride CAS# [593-51-1] (A600613-0100) - ProteoGenix Products. (n.d.). Retrieved January 4, 2026, from [Link]

  • Formic Acid 90% Solution, Lab Grade. (2025, January 4). Retrieved from [Link]

  • Formaldehyde 37% Lab Grade. (n.d.). Retrieved January 4, 2026, from [Link]

  • Raney Nickel 7440-02-0 Ni - Agnitio Pharma. (n.d.). Retrieved January 4, 2026, from [Link]

  • Methylamine hydrochloride 99% EUD Required, Non-Account Cust - ChemSupply Australia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Aluminum-Nickel Catalyst Raney-type Alloy Al-Ni 50/50 Powder - The Lab Depot. (n.d.). Retrieved January 4, 2026, from [Link]

  • 4-Aminocyclohexanone hydrochloride, min 95%, 100 grams. (n.d.). Retrieved January 4, 2026, from [Link]

  • Eschweiler-Clarke reaction - Name-Reaction.com. (n.d.). Retrieved January 4, 2026, from [Link]

  • Raney Nickel Catalyst - SCAT 9241 Cu Promoted Activated Alloy Nickel Catalyst Manufacturer from Jalgaon - Suhans Chemicals Private Limited. (n.d.). Retrieved January 4, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. (2023, April 28). Retrieved from [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

  • 4-Aminocyclohexanone Hcl cas 675112-40-0 - Shandong Minglang Chemical Co., Ltd. (n.d.). Retrieved January 4, 2026, from [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). Retrieved January 4, 2026, from [Link]

  • 21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. (2020, August 26). Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved January 4, 2026, from [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]

  • Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. (2025, August 7). Retrieved from [Link]

  • US5981801A - Hydrogenation of aromatic diamines - Google Patents. (n.d.).
  • Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents. (n.t.).

Sources

characterization of N1-Methylcyclohexane-1,4-diamine from different suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by comprehensively searching Google for information on N1-Methyl cyclohexane-1,4-diamine. I'll focus on its chemical properties, usual applications, and the typical impurities that might be present. This initial research will form the foundation for deeper analysis and understanding.

Planning Analytical Strategy

I've moved on to vendor research, seeking product specs and COAs for N1-Methyl cyclohexane-1,4-diamine. After, I'm developing an analytical plan to compare samples from diverse sources. It includes GC-MS, NMR, and chiral chromatography. My goal is to outline a detailed workflow to characterize purity and isomeric composition, and find established analytical protocols to aid my work.

Formulating a Comprehensive Guide

Now, I'm focusing on the guide's structure and content. I'm building a detailed outline, starting with an introduction emphasizing the significance of N1-Methyl cyclohexane-1,4-diamine's purity in research and drug development. I'm planning to include a hypothetical supplier comparison with purity, isomer, and impurity tables, as well as analytical method protocols. I'm also planning to create workflow diagrams and justifications for the chosen techniques. I am planning to validate and link all references.

Safety Operating Guide

Navigating the Handling of N1-Methylcyclohexane-1,4-diamine: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of specialized chemical reagents is paramount. N1-Methylcyclohexane-1,4-diamine, a valuable building block in organic synthesis, requires a comprehensive understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, focusing on the critical aspect of Personal Protective Equipment (PPE) and proper disposal protocols. Our commitment is to empower you with the knowledge to work confidently and securely, making us your trusted partner in laboratory safety and chemical handling.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound (CAS No. 38362-02-6) is classified as a corrosive substance.[1][2] The primary and most severe hazard associated with this compound is its potential to cause severe skin burns and serious eye damage.[1][2][3] This corrosive nature necessitates a stringent adherence to appropriate PPE protocols to prevent any direct contact with the chemical. The GHS Hazard Statement H314 ("Causes severe skin burns and eye damage") underscores the critical need for a comprehensive protective barrier between the researcher and the substance.[1][2]

The causality behind this is rooted in the chemical reactivity of amines. Aliphatic amines can be highly alkaline and can readily react with moisture on the skin or in the eyes, leading to a corrosive effect that can damage tissues. Therefore, the selection and proper use of PPE is not merely a recommendation but a critical control measure to mitigate this inherent risk.

Core Protective Measures: Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. This involves protection for your eyes, face, hands, and body.

Eye and Face Protection: Shielding Against the Unseen Splash

Given the severe risk of eye damage, robust eye and face protection is mandatory.

  • Chemical Safety Goggles: These should be your minimum level of eye protection. They must form a complete seal around the eyes to prevent splashes from any direction.[4][5]

  • Face Shield: For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield worn over chemical safety goggles is strongly recommended.[4][6] This provides an additional layer of protection for the entire face.

It is crucial to ensure that your eye and face protection complies with OSHA 29 CFR 1910.133 or European Standard EN166.[6]

Hand Protection: The Critical Barrier

Choosing the correct gloves is vital to prevent skin contact and potential burns. There is no single glove material that is impervious to all chemicals, so selection should be based on chemical compatibility and the nature of the work.

Glove MaterialGeneral Resistance for AminesConsiderations
Butyl Rubber ExcellentOffers high resistance to a wide range of corrosive chemicals, including many amines.[7]
Neoprene Good to ExcellentProvides good resistance to a broad spectrum of chemicals and is a suitable choice for handling amines.[7]
Nitrile Rubber GoodA common and versatile glove material that offers good protection against many chemicals, though breakthrough times for specific amines should be verified.[7]

Key Considerations for Glove Selection:

  • Breakthrough Time: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times for this compound or similar aliphatic amines.

  • Glove Thickness: Thicker gloves generally offer longer breakthrough times but may reduce dexterity.[7]

  • Double Gloving: For extended operations or when handling higher concentrations, wearing two pairs of gloves can provide an additional layer of safety.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

Body Protection: Guarding Against Spills and Splashes

To protect your skin from accidental spills, appropriate body protection is essential.

  • Laboratory Coat: A standard lab coat may be sufficient for handling small quantities in a well-controlled environment.

  • Chemical-Resistant Apron or Suit: For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or a full chemical-resistant suit is necessary.[8][9] Materials such as Tyvek® or rubber-based suits offer reliable protection.[4]

  • Closed-Toed Shoes: Never work in a laboratory with open-toed shoes. Sturdy, closed-toed shoes are required to protect your feet from spills.

Respiratory Protection: When and Why

Under normal laboratory conditions with adequate ventilation, such as working within a certified chemical fume hood, respiratory protection may not be required. However, in situations where ventilation is insufficient, if you are working with heated this compound which can increase its vapor pressure, or if exposure limits are exceeded, respiratory protection becomes mandatory.[2]

Recommended Respiratory Protection:

  • NIOSH/MSHA or European Standard EN 149 Approved Respirator: A properly fitted air-purifying respirator with the appropriate cartridges is necessary.[2]

  • Cartridge Type: For aliphatic amines, a cartridge suitable for ammonia and organic ammonia derivatives (typically a Type K, green-colored cartridge) should be used.[2]

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating safety protocol extends beyond wearing PPE to include the entire workflow, from preparation to disposal.

Pre-Operational Checklist
  • Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for structurally similar corrosive amines to understand the hazards.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Inspect PPE: Check all PPE for integrity before starting any work.

  • Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Procedure

Handling_Procedure Start Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Work_In_Hood Work in a Certified Chemical Fume Hood Start->Work_In_Hood Dispense Carefully Dispense This compound Work_In_Hood->Dispense Close_Container Securely Close Primary Container Dispense->Close_Container Clean_Up Clean Work Area with Appropriate Solvent Close_Container->Clean_Up Doff_PPE Properly Doff PPE (Gloves Last) Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End Procedure Complete Wash_Hands->End Disposal_Plan Collect_Waste Collect Waste in a Designated Container Segregate Segregate from Incompatible Waste Collect_Waste->Segregate Label Label Container Clearly (Name, Hazard) Segregate->Label Seal Securely Seal Container Label->Seal Store Store in a Designated Hazardous Waste Area Seal->Store Contact_EHS Contact EHS for Pickup and Disposal Store->Contact_EHS Disposed Properly Disposed Contact_EHS->Disposed

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.